Azetidin-3-yl acetate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
azetidin-3-yl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-4(7)8-5-2-6-3-5;/h5-6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZWYSVWWFCTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620883 | |
| Record name | Azetidin-3-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118972-95-5 | |
| Record name | Azetidin-3-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | azetidin-3-yl acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of Azetidin-3-yl Acetate Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and analysis of Azetidin-3-yl acetate hydrochloride, a significant heterocyclic compound in contemporary drug discovery. The guide is tailored for researchers, scientists, and drug development professionals, offering a narrative that intertwines theoretical principles with practical, field-proven methodologies. We will delve into the core analytical techniques essential for confirming the structure, purity, and stability of this molecule, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. Each section is designed to not only present protocols but to also explain the underlying scientific rationale, ensuring a deep and applicable understanding of the analytical workflow.
Introduction: The Significance of the Azetidine Moiety
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its incorporation into molecular architectures can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles. This compound, as a functionalized derivative, serves as a crucial building block in the synthesis of a wide array of biologically active compounds, including potent enzyme inhibitors and receptor modulators.[1][2] The hydrochloride salt form is frequently employed to enhance aqueous solubility and stability, making it amenable to pharmaceutical formulation.
Given its pivotal role, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. This guide outlines a multi-faceted analytical approach to achieve this, ensuring the integrity of this key starting material in the drug development pipeline.
The Analytical Workflow: A Multi-technique Approach
The structural confirmation of a small molecule like this compound is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. This approach provides a self-validating system where the strengths of one technique compensate for the limitations of another.
Caption: A typical workflow for the synthesis and structural confirmation of this compound.
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
Spectroscopic techniques provide the most detailed information about the molecular structure of this compound at the atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.
3.1.1. ¹H NMR Spectroscopy: Proton Environment Mapping
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts to ensure complete dissolution and to exchange with the labile N-H proton.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
Expected ¹H NMR Spectral Data: While specific chemical shifts can vary slightly based on solvent and concentration, the following are characteristic proton signals for the azetidine ring and acetate group.[3][4][5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |
| Acetate Methyl (CH₃) | ~2.1 | Singlet (s) | 3H | |
| Azetidine CH₂ | ~3.7 - 4.2 | Multiplet (m) | 4H | Correlates with Azetidine CH |
| Azetidine CH | ~4.3 - 4.8 | Multiplet (m) | 1H | Correlates with Azetidine CH₂ |
| Azetidine NH₂⁺ | ~9.0 - 9.5 (in DMSO-d₆) | Broad singlet (br s) | 2H | Disappears upon D₂O exchange |
3.1.2. ¹³C NMR Spectroscopy: Carbon Skeleton Analysis
¹³C NMR provides information about the carbon framework of the molecule.
-
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: Same as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Acetate Methyl (CH₃) | ~20 |
| Azetidine CH₂ | ~50-55 |
| Azetidine CH | ~60-65 |
| Acetate Carbonyl (C=O) | ~170 |
-
Advanced NMR Techniques (2D NMR): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information.
-
Experimental Protocol:
-
Technique: Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized molecule.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Analysis Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.
-
-
Expected Mass Spectral Data:
-
Molecular Ion: The molecular formula of Azetidin-3-yl acetate is C₅H₉NO₂.[6] The expected monoisotopic mass is approximately 115.06 Da.[6] In positive ion ESI-MS, the base peak would correspond to the cation [C₅H₁₀NO₂]⁺ with an m/z of approximately 116.07. The hydrochloride is not observed as it is a counter-ion.
-
Fragmentation Pattern: The fragmentation of the azetidine ring and the loss of the acetate group are expected to be the primary fragmentation pathways.[7][8] Key fragments could include the loss of acetic acid (60 Da) or the ketene (42 Da). Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines.[7]
-
Caption: A simplified representation of potential mass spectrometry fragmentation pathways for Azetidin-3-yl acetate.
Chromatographic Analysis: Purity Assessment and Stability
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and for monitoring their stability over time.[9]
-
Experimental Protocol (Purity Assay):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for this type of polar compound.[10][11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve good separation of the main peak from any impurities.[10][12] For hydrochloride salts, an ion-pairing agent might be considered, or HILIC (Hydrophilic Interaction Liquid Chromatography) can be an effective alternative.[13]
-
Detection: UV detection is commonly used. The wavelength should be chosen based on the UV absorbance profile of the molecule.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.
-
-
Stability-Indicating Method Development: For drug development, a stability-indicating HPLC method is crucial.[14] This involves subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[11][15][16] The HPLC method must be able to resolve the parent peak from all degradation product peaks, thus demonstrating specificity.[14][15]
Crystallographic Analysis: The Definitive 3D Structure
When a suitable single crystal can be obtained, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state.[17]
-
Experimental Protocol:
-
Crystallization: Growing high-quality single crystals is often the most challenging step. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[17]
-
Conclusion
The structural analysis of this compound requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the primary structural framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, HPLC is essential for purity and stability assessment, and X-ray crystallography can provide the ultimate proof of structure in the solid state. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently verify the identity and quality of this important chemical entity, ensuring the integrity and success of their scientific endeavors.
References
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Archibald, T. G., et al. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry. [Link]
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Navickas, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]
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Gross, J. W., et al. (2010). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]
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Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]
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"physicochemical properties of Azetidin-3-yl acetate hydrochloride"
An In-Depth Technical Guide to the Physicochemical Properties of Azetidin-3-yl acetate hydrochloride
Introduction
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged structural motif in modern medicinal chemistry.[1] Its incorporation into drug candidates can confer significant advantages, including improved aqueous solubility, enhanced metabolic stability, and a rigid framework for the precise spatial arrangement of functional groups. This compound is a key building block and intermediate, leveraging the benefits of the azetidine core. A comprehensive understanding of its physicochemical properties is paramount for its effective application in drug discovery and development, influencing everything from reaction optimization and purification to formulation and pharmacokinetic profiling.
This technical guide offers a detailed examination of the core physicochemical characteristics of this compound. It is designed for researchers, chemists, and drug development professionals, providing not only foundational data but also the underlying scientific principles and validated experimental protocols for their determination.
Chemical Identity and Structure
This compound is the salt formed from the reaction of the basic azetidine nitrogen with hydrochloric acid. This conversion to a salt form is a common strategy to improve the handling, stability, and solubility of amine-containing compounds.
| Identifier | Value | Source |
| IUPAC Name | azetidin-3-yl acetate;hydrochloride | PubChem[2] |
| Molecular Formula | C₅H₉NO₂ · HCl | - |
| Molecular Weight | 151.59 g/mol | PubChem[3] |
| Canonical SMILES | CC(=O)OC1CNC1.Cl | PubChem[2] |
| InChI Key | FKSYYQMXMYAMOE-UHFFFAOYSA-N | PubChem[2] |
| CAS Number | A specific CAS number is not readily available; it is often grouped with related structures. | - |
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in both chemical and biological systems. For a pharmaceutical intermediate, properties like appearance, melting point, solubility, and ionization state are critical for process development and formulation.
| Property | Value / Description | Significance |
| Appearance | Expected to be a white to off-white crystalline powder or solid. | Provides a first-pass quality check for purity and consistency. |
| Melting Point | Data not available. Determined experimentally via DSC. | A sharp melting point is an indicator of high purity. |
| Solubility | Expected to be soluble in water, methanol, and DMSO.[4] | Crucial for reaction conditions, purification, and biological assays. |
| pKa | The pKa of the parent azetidine is ~11.3.[5] | Governs the ionization state at physiological pH, impacting solubility and cell permeability. |
Melting Point and Thermal Analysis
The melting point is a fundamental thermal property indicative of a compound's purity and the strength of its crystal lattice. While no specific value is published for this compound, it can be precisely determined using Differential Scanning Calorimetry (DSC).
Insight & Rationale DSC is superior to traditional melting point apparatus as it provides quantitative data on thermal transitions. The temperature at the peak of the endothermic event corresponds to the melting point, and the area under the curve represents the enthalpy of fusion. A broad melting range can suggest the presence of impurities or a polymorphic form.
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature well above the expected melting point (e.g., 250°C).
-
Data Analysis: Record the heat flow as a function of temperature. The onset and peak of the endothermic event corresponding to melting are analyzed to determine the melting range and point.
Solubility
As a hydrochloride salt, the compound is expected to exhibit good solubility in polar protic solvents like water and methanol.[4] This is a direct consequence of the charged ammonium species, which can readily participate in favorable ion-dipole interactions.
Insight & Rationale High aqueous solubility is often a desirable trait for drug candidates, facilitating formulation and administration. Understanding solubility in various organic solvents is critical for designing effective purification protocols, such as crystallization or chromatography.
Experimental Protocol: Kinetic Solubility Assessment
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.
-
Solvent Addition: Add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, initiating precipitation.
-
Incubation & Measurement: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow equilibrium to be reached. Measure the turbidity of each well using a nephelometer or the absorbance using a plate reader.
-
Data Analysis: The solubility limit is determined by identifying the highest concentration that does not exhibit significant precipitation compared to controls.
Ionization Constant (pKa)
The pKa of the secondary amine within the azetidine ring is the most significant determinant of its ionization state. The parent azetidine has a basic pKa of approximately 11.3, indicating it is a strong base.[5] Therefore, this compound will be fully protonated and positively charged in aqueous solutions across the entire physiological pH range.
Insight & Rationale The ionization state is critical for drug action and disposition. A permanently charged species will typically exhibit higher aqueous solubility but lower passive membrane permeability (as predicted by the pH-partition hypothesis). This property heavily influences the choice of administration route and the compound's absorption profile.
Spectroscopic and Chromatographic Profile
Structural confirmation and purity assessment are non-negotiable aspects of chemical synthesis. NMR and Mass Spectrometry provide unambiguous structural elucidation, while HPLC is the gold standard for determining purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules. While a published spectrum for this compound is not available, its key features can be predicted based on its structure and data from closely related analogs.[6]
Expected ¹H NMR Features (in D₂O or CD₃OD):
-
Acetate Methyl: A sharp singlet around δ 2.0-2.2 ppm (3H).
-
Azetidine Ring Protons: A series of complex multiplets between δ 3.5-4.5 ppm, integrating to 5H (CH₂-N-CH₂ and CH-O). The proton adjacent to the acetate group (CH-O) would likely be the most downfield.
-
NH Proton: The proton on the nitrogen will exchange with deuterated solvents and may not be observed, or may appear as a broad signal.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄) in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Typically, 16-64 scans are sufficient for a sample of this concentration.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Caption: Workflow for NMR sample preparation and analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For Azetidin-3-yl acetate, Electrospray Ionization (ESI) in positive mode is ideal, as the basic nitrogen is easily protonated.
Expected Mass: The free base (Azetidin-3-yl acetate) has a monoisotopic mass of 115.06 Da.[2] In ESI-MS (positive mode), the expected ion would be the protonated molecule [M+H]⁺, with a calculated m/z of 116.07 .
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions ([M+H]⁺).
-
Detection: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. A full scan is performed to detect all ions within a given mass range.
-
Analysis: The resulting mass spectrum is analyzed to find the peak corresponding to the expected m/z of 116.07.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of pharmaceutical compounds. Due to the lack of a strong UV chromophore in Azetidin-3-yl acetate, a low UV wavelength (e.g., 200-210 nm) is required for detection. A reverse-phase C18 column is typically effective for separating this polar compound from non-polar impurities.
Insight & Rationale The choice of mobile phase is critical. A gradient elution starting with a high aqueous component is necessary to retain the polar analyte, while an increasing organic phase concentration will elute more hydrophobic impurities. An acidic modifier like trifluoroacetic acid (TFA) or formic acid is often added to improve peak shape by ensuring the amine is consistently protonated.
Experimental Protocol: Reverse-Phase HPLC Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL.
Caption: General workflow for HPLC purity analysis.
Synthesis and Stability
This compound is typically synthesized from a protected precursor, most commonly N-Boc-azetidin-3-yl acetate. The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which conveniently yields the desired hydrochloride salt.[6][7]
Caption: Synthesis via N-Boc deprotection.
Stability Considerations:
-
Hygroscopicity: Like many amine salts, this compound may be hygroscopic, meaning it can absorb moisture from the air.[4] It should be stored in a tightly sealed container in a desiccator.
-
Ester Hydrolysis: The acetate ester is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield azetidin-3-ol. This should be considered when planning reactions or formulating solutions for long-term storage.
Conclusion
This compound is a valuable chemical entity characterized by its high polarity, expected good aqueous solubility, and a strongly basic azetidine nitrogen that remains protonated under physiological conditions. Its structural integrity and purity can be rigorously confirmed using standard analytical techniques such as NMR, MS, and HPLC. A thorough understanding and application of the principles and protocols outlined in this guide will empower researchers to utilize this building block effectively, ensuring the integrity of their chemical matter and the reliability of their downstream applications in the pursuit of novel therapeutics.
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The Azetidine Core in Modern Drug Discovery: A Technical Guide to Azetidin-3-yl Acetate Hydrochloride
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity, improved physicochemical properties, and synthetic versatility. This technical guide provides an in-depth exploration of a key exemplar, Azetidin-3-yl acetate hydrochloride, a valuable building block for drug development professionals. We will delve into its fundamental properties, synthesis, characterization, and its burgeoning role in the design of novel therapeutics. The inherent ring strain of the azetidine moiety provides a three-dimensional character that can enhance binding to biological targets, while the nitrogen atom offers a convenient handle for further functionalization.
Physicochemical Properties of this compound
A precise understanding of the physicochemical properties of a building block is paramount for its effective application in a research and development setting. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀ClNO₂ | PubChem[1] |
| Molecular Weight | 151.60 g/mol | Calculated |
| CAS Number | Not explicitly found | N/A |
| Appearance | Expected to be a white to off-white solid | General chemical knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General chemical knowledge |
| SMILES | CC(=O)OC1CNC1.Cl | PubChem[1] |
Note: The molecular weight is calculated based on the molecular formula of the free base (C₅H₉NO₂) plus the molecular weight of hydrogen chloride (HCl).
The Strategic Synthesis of this compound
The synthesis of this compound requires a multi-step approach that strategically employs protecting groups to ensure regioselectivity and high yields. The following protocol outlines a robust and commonly employed synthetic route, starting from the commercially available Azetidin-3-ol hydrochloride.
Experimental Workflow: A Step-by-Step Synthesis
Caption: Synthetic workflow for this compound.
Detailed Protocol:
Step 1: N-Boc Protection of Azetidin-3-ol
-
Rationale: The secondary amine of the azetidine ring is a nucleophile and would compete with the hydroxyl group in the subsequent acetylation step. Therefore, it is crucial to protect the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the next step and its facile removal under acidic conditions.
-
Procedure:
-
Suspend Azetidin-3-ol hydrochloride in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, typically triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the secondary amine.
-
To the resulting solution, add Di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup, and purify the crude product by column chromatography to yield N-Boc-azetidin-3-ol.
-
Step 2: Acetylation of N-Boc-azetidin-3-ol
-
Rationale: The hydroxyl group of the protected azetidine is now free to be acetylated. Acetic anhydride is a common and effective acetylating agent. A base, such as pyridine or 4-dimethylaminopyridine (DMAP), is often used as a catalyst.
-
Procedure:
-
Dissolve N-Boc-azetidin-3-ol in a dry, aprotic solvent like DCM or pyridine.
-
Add acetic anhydride and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The resulting N-Boc-azetidin-3-yl acetate is often pure enough for the next step, or it can be further purified by chromatography.
-
Step 3: Deprotection of the Azetidine Nitrogen
-
Rationale: With the acetate group in place, the Boc protecting group can be removed to liberate the secondary amine. This is typically achieved under acidic conditions.
-
Procedure:
-
Dissolve N-Boc-azetidin-3-yl acetate in a suitable solvent such as DCM, dioxane, or ethyl acetate.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
-
Stir the reaction at room temperature. The deprotection is usually rapid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Step 4: Formation of the Hydrochloride Salt
-
Rationale: The final step is the formation of the stable hydrochloride salt, which improves the handling and storage of the compound.
-
Procedure:
-
After the deprotection is complete, the solvent and excess acid are typically removed under reduced pressure.
-
The residue is then dissolved in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
A solution of HCl in a non-polar solvent like diethyl ether or isopropanol is added dropwise until precipitation is complete.
-
The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford this compound.
-
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Logical Flow of Characterization
Caption: Analytical workflow for structural and purity confirmation.
Expected Spectroscopic Data
| Technique | Expected Signals and Interpretation |
| ¹H NMR | - A singlet around 2.1 ppm corresponding to the three protons of the acetyl group (CH₃). - Multiplets in the range of 3.8-4.5 ppm for the protons on the azetidine ring. - A multiplet around 5.0-5.3 ppm for the proton at the 3-position of the azetidine ring (CHOAc). - A broad singlet at a higher chemical shift (typically >9.0 ppm) corresponding to the two protons of the ammonium salt (NH₂⁺). |
| ¹³C NMR | - A signal around 21 ppm for the methyl carbon of the acetyl group. - Signals in the range of 45-60 ppm for the methylene carbons of the azetidine ring. - A signal around 65-75 ppm for the carbon at the 3-position of the azetidine ring. - A signal around 170 ppm for the carbonyl carbon of the acetate group. |
| Mass Spec. | - In positive ion mode (ESI+), the expected molecular ion peak for the free base [M+H]⁺ would be at m/z 116.07. |
The Role of this compound in Drug Discovery
The azetidine motif is increasingly recognized as a "privileged" scaffold in medicinal chemistry.[2][3] Its incorporation into drug candidates can confer several advantageous properties:
-
Improved Physicochemical Properties: The presence of the nitrogen atom can enhance aqueous solubility and reduce lipophilicity, which are often desirable for oral bioavailability.[2]
-
Metabolic Stability: The strained ring system can be more resistant to metabolic degradation compared to more flexible aliphatic chains.[3]
-
Structural Rigidity and Vectorial Projection: The well-defined geometry of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, enabling optimized interactions with biological targets.[4]
This compound serves as a versatile building block, allowing for the introduction of the azetidine core with a functional handle (the acetate group) that can be further modified or may itself contribute to binding. The secondary amine provides a convenient point for diversification through reactions such as N-alkylation, N-acylation, and reductive amination.
Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, underscoring the therapeutic relevance of this scaffold.[2] The use of building blocks like this compound facilitates the exploration of chemical space around this valuable core structure, accelerating the discovery of new and improved medicines.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis, while requiring careful control of protecting groups, is achievable through established synthetic methodologies. A thorough understanding of its physicochemical properties and analytical characterization is crucial for its effective use in the design and synthesis of novel therapeutic agents. The continued exploration of the azetidine scaffold, facilitated by key intermediates such as this, promises to yield the next generation of innovative medicines.
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The Strategic Incorporation of Azetidin-3-yl Acetate Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Rise of Strained Scaffolds in Drug Design
In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, strained ring systems have emerged as powerful tools for navigating chemical space and optimizing drug candidates. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique conformational constraints and its ability to impart favorable physicochemical characteristics to bioactive molecules.[1] This guide provides an in-depth technical exploration of a key exemplar of this class: azetidin-3-yl acetate hydrochloride. We will dissect its synthesis, properties, and strategic application as a versatile building block in the design and development of next-generation therapeutics. The inherent ring strain and sp³-rich character of the azetidine motif contribute to enhanced solubility, metabolic stability, and receptor selectivity in a variety of drug classes.[1]
Physicochemical Properties of Azetidin-3-yl Acetate and Its Hydrochloride Salt
A thorough understanding of the fundamental properties of a building block is critical for its effective deployment in a synthetic workflow. The hydrochloride salt of methyl 2-(azetidin-3-yl)acetate is the common commercially available form, offering improved stability and handling characteristics over the free base.
| Property | Value | Source |
| Chemical Name | Methyl 2-(azetidin-3-yl)acetate hydrochloride | N/A |
| CAS Number | 1229705-59-2 | [2] |
| Molecular Formula | C₆H₁₂ClNO₂ | N/A |
| Molecular Weight | 165.62 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | N/A |
The Synthetic Pathway: From Simple Precursors to a High-Value Intermediate
The accessibility of this compound is a key factor in its widespread use. The synthetic route typically commences from readily available starting materials and proceeds through a series of robust and scalable transformations. A common and efficient pathway involves the initial construction of an N-protected azetidin-3-one, followed by the introduction of the acetate moiety and subsequent deprotection.
Diagram: Synthetic Workflow for this compound
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of N-Boc-azetidin-3-one from Epichlorohydrin and Benzylamine
This multi-step synthesis provides the crucial ketone intermediate required for the subsequent introduction of the acetate group.
Step 1: Synthesis of 1-Benzylazetidin-3-ol
-
To a solution of benzylamine in a suitable solvent (e.g., methanol or water), add epichlorohydrin dropwise at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to stir at room temperature, followed by heating to reflux to drive the intramolecular cyclization.
-
Upon completion, the product can be isolated by extraction and purified.
Step 2: N-Boc Protection of 1-Benzylazetidin-3-ol
-
Dissolve 1-benzylazetidin-3-ol in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP).
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Work up the reaction and purify the N-Boc protected intermediate.
Step 3: Debenzylation to N-Boc-azetidin-3-ol
-
Dissolve the N-Boc-1-benzylazetidin-3-ol in a suitable solvent like ethanol or methanol.
-
Add a palladium catalyst, typically 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
-
Filter off the catalyst and concentrate the solvent to obtain N-Boc-azetidin-3-ol.
Step 4: Oxidation to N-Boc-azetidin-3-one
-
Employ a mild oxidation protocol such as Swern oxidation or Dess-Martin periodinane oxidation to convert the secondary alcohol to a ketone.
-
For a Swern oxidation, activate dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperature (-78 °C) in dichloromethane.
-
Add a solution of N-Boc-azetidin-3-ol in dichloromethane.
-
After a short period, add a hindered base like triethylamine.
-
Allow the reaction to warm to room temperature, then quench and perform an aqueous workup to isolate the desired N-Boc-azetidin-3-one.[3]
Experimental Protocol: Synthesis of Methyl 2-(azetidin-3-yl)acetate hydrochloride
Step 1: Horner-Wadsworth-Emmons Reaction
-
To a suspension of a strong base (e.g., sodium hydride) in a dry aprotic solvent (e.g., THF) at 0 °C, add a phosphonate reagent such as trimethyl phosphonoacetate dropwise.[4]
-
After stirring for a short period, add a solution of N-Boc-azetidin-3-one in the same solvent.[4]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent. Purify the resulting α,β-unsaturated ester, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, by column chromatography.[4]
Step 2: Reduction of the Alkene
-
Dissolve the α,β-unsaturated ester in a suitable solvent like methanol or ethyl acetate.
-
Add a palladium on carbon catalyst (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere and stir until the double bond is fully reduced.
-
Filter off the catalyst and remove the solvent to yield tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.
Step 3: Boc Deprotection
-
Dissolve the N-Boc protected azetidine in a suitable solvent such as methanol or dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or methanolic HCl) at 0 °C.
-
Stir the reaction at room temperature for a few hours until the deprotection is complete.
-
Remove the solvent under reduced pressure to obtain the crude methyl 2-(azetidin-3-yl)acetate hydrochloride.
The Role of this compound as a Versatile Building Block
This compound serves as a bifunctional scaffold, presenting a secondary amine for further derivatization and an ester group that can be hydrolyzed to the corresponding carboxylic acid if needed. The true utility of this building block lies in the diverse array of functional groups that can be readily installed on the azetidine nitrogen.
Diagram: Derivatization Strategies for this compound
Caption: Common derivatization reactions of the azetidine nitrogen.
Application in the Synthesis of Bioactive Molecules
The strategic incorporation of the azetidin-3-yl acetate moiety has been successfully employed in the development of various classes of therapeutic agents.
1. Dopamine Receptor Antagonists: The azetidine scaffold can serve as a conformationally restricted analogue of other cyclic amines, leading to improved receptor affinity and selectivity. For instance, N-acylated derivatives of 3-aminoazetidine have been synthesized and evaluated as potent dopamine D2 and D4 receptor antagonists.[5] While not directly using the acetate derivative, this highlights the utility of the 3-functionalized azetidine core in this therapeutic area. The synthesis would involve the N-acylation of this compound with a suitably substituted benzoyl chloride.
2. Kinase Inhibitors (e.g., JAK inhibitors): The azetidine ring is a key structural feature in several approved Janus kinase (JAK) inhibitors, such as baricitinib.[1] The azetidine-containing building block, {1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, is a key intermediate in the synthesis of some JAK inhibitors.[6] The synthesis of such complex molecules often involves the coupling of a functionalized azetidine, for which this compound can be a precursor after suitable modification of the acetate group.
3. STAT3 Inhibitors: The Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in oncology. Novel azetidine amides have been developed as potent small-molecule STAT3 inhibitors.[7][8] These compounds often feature an (R)-azetidine-2-carboxamide core, but the principles of using the azetidine to confer favorable properties are transferable. The 3-substituted regioisomer offers a different vector for substituent placement, which can be explored using this compound as a starting point for the synthesis of novel STAT3 inhibitors.
Experimental Protocols for Derivatization
Protocol 1: N-Alkylation via Reductive Amination
-
To a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane), add a base such as triethylamine to liberate the free amine.
-
Add the desired aldehyde or ketone (1.0-1.2 equivalents).
-
After a period of stirring to allow for imine/enamine formation, add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in portions.[9]
-
Stir the reaction at room temperature until completion.
-
Quench the reaction, perform an aqueous workup, and purify the N-alkylated product by column chromatography.
Protocol 2: N-Acylation
-
Suspend this compound in a solvent like dichloromethane.
-
Add a base, such as triethylamine or diisopropylethylamine (2-3 equivalents).
-
Cool the mixture to 0 °C and add the acylating agent (e.g., an acid chloride or anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Wash the reaction mixture with aqueous solutions to remove excess reagents and salts, then dry and concentrate to obtain the N-acylated product, which can be further purified if necessary.
Protocol 3: N-Arylation (Buchwald-Hartwig Amination)
-
Combine this compound, the desired aryl halide (or triflate), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃ or NaOtBu) in a dry, inert solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the N-arylated product by column chromatography.
The Impact of the Azetidine Moiety on Pharmacological Properties
The incorporation of the azetidine ring, and by extension the azetidin-3-yl acetate moiety, can have a profound and positive impact on the overall profile of a drug candidate.
-
Improved Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger, more flexible aliphatic amines. This can lead to a longer half-life and improved pharmacokinetic profile.[1]
-
Enhanced Aqueous Solubility: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, and in its protonated form, it significantly increases the aqueous solubility of the molecule, which is beneficial for oral bioavailability.[1]
-
Conformational Rigidity and Vectorial Orientation: The constrained nature of the four-membered ring reduces the number of accessible conformations of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.[10] The 3-substitution pattern also provides distinct exit vectors for substituents compared to other positions on the ring, allowing for fine-tuning of target engagement.
-
Reduced Lipophilicity: In many cases, replacing a larger, more lipophilic fragment with a smaller azetidine ring can reduce the overall lipophilicity of a compound, which can improve its drug-like properties and reduce off-target effects.
Conclusion: A Privileged Scaffold for Future Drug Discovery
This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ease with which it can be derivatized make it an attractive starting point for the construction of complex molecular architectures. The unique physicochemical properties conferred by the strained azetidine ring—namely enhanced metabolic stability, improved solubility, and conformational rigidity—provide a compelling rationale for its continued and expanded use in drug discovery programs. As researchers continue to push the boundaries of molecular design, the strategic deployment of such privileged scaffolds will undoubtedly play a crucial role in the development of safer and more effective medicines.
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The Azetidine Scaffold: A Guide to Harnessing its Unique Potential in Modern Drug Discovery
Abstract
The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1] Its inherent ring strain and unique stereoelectronic properties bestow upon it a combination of conformational rigidity and three-dimensionality that drug designers are increasingly leveraging to overcome challenges in potency, selectivity, and pharmacokinetics.[1][2] This guide provides an in-depth exploration of the azetidine motif, grounded in field-proven insights. We will dissect the fundamental principles that make this scaffold a powerful tool, detail robust synthetic strategies for its incorporation, and examine its successful application in FDA-approved therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to strategically employ the azetidine scaffold to create the next generation of innovative medicines.
The Azetidine Advantage: Why a Strained Ring is a Privileged Scaffold
For decades, the high ring strain of the azetidine core (approx. 25.4 kcal/mol) was viewed primarily as a challenge to its synthesis.[3] However, this very strain is the source of its utility. Unlike the more flexible and comparatively "flat" five-membered (pyrrolidine) and six-membered (piperidine) saturated heterocycles, the azetidine ring adopts a distinctly non-planar, puckered conformation.[3][4] This inherent rigidity has profound implications for drug design.
Conformational Rigidity and Pre-organization
The constrained nature of the azetidine ring reduces the number of accessible low-energy conformations.[2] When incorporated into a drug candidate, this pre-organizes the molecule's substituents into well-defined three-dimensional space.[1] This has a direct impact on binding affinity; by reducing the entropic penalty paid upon binding to a biological target, the azetidine scaffold can lead to significant gains in potency. The rigid framework provides precise exit vectors for substituents, allowing for optimized interactions with target proteins.
Figure 1: Logical workflow illustrating how the conformational rigidity of azetidine translates to enhanced binding potency compared to more flexible analogs.
A Superior Bioisostere
In drug design, azetidine is frequently employed as a bioisosteric replacement for pyrrolidine, piperidine, and even gem-dimethyl or tert-butyl groups.[1][5] This substitution can profoundly and beneficially alter a molecule's physicochemical properties.
-
Improved Metabolic Stability: The azetidine ring often enhances metabolic stability compared to its larger ring analogues.[5] The strained C-H bonds can be less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Enhanced Aqueous Solubility: The nitrogen atom in the azetidine ring is a hydrogen bond acceptor, and its unique geometry can disrupt crystal packing, often leading to improved aqueous solubility—a critical parameter for oral bioavailability.[5][6]
-
Modulation of Basicity (pKa): The pKa of the azetidine nitrogen (conjugate acid pKa ≈ 11.29) is higher than that of pyrrolidine (≈ 11.27) and piperidine (≈ 11.12), making it more basic.[7] This property can be strategically used to tune interactions with acidic residues in a target's active site or to modify a compound's absorption and distribution profile.
-
Reduced Lipophilicity (logP): Replacing larger, more lipophilic fragments with the compact azetidine ring can lower a compound's logP, moving it into a more favorable physicochemical space for drug-likeness.[8]
| Parameter | Compound with Piperidine | Compound with Azetidine (Bioisostere) | Rationale for Improvement |
| Metabolic Stability (T½) | Low (e.g., <10 min) | High (e.g., >60 min) | Azetidine ring can be more resistant to CYP450-mediated oxidation.[5][9] |
| Aqueous Solubility | Poor | Moderate to Good | Increased polarity and disruption of crystal lattice packing.[5][6] |
| Lipophilicity (cLogP) | High | Lower | Smaller, more polar scaffold reduces overall lipophilicity.[8] |
| Target Potency (IC₅₀) | Moderate | High | Conformational rigidity reduces entropic penalty of binding.[2] |
| Table 1: Comparative effects of bioisosteric replacement of a piperidine ring with an azetidine scaffold on key drug properties. |
Strategic Synthesis of Functionalized Azetidines
The historic challenge of azetidine synthesis has been overcome by the development of robust and versatile methodologies, making a wide array of substituted scaffolds accessible to medicinal chemists.[3][10]
Key Synthetic Strategies
-
Intramolecular Cyclization: This is one of the most common methods, typically involving the cyclization of γ-amino alcohols or their derivatives (e.g., N-protected-γ-chloroamines). This approach is foundational for creating a variety of enantiopure azetidines.[1]
-
[2+2] Cycloaddition: The reaction between imines and alkenes, such as the aza-Paternò-Büchi reaction, provides a direct route to the azetidine core.[3][11] Recent advances using visible-light photoredox catalysis have made this method particularly mild and efficient.[11]
-
Ring Expansion/Contraction: Azetidines can be formed through the ring expansion of aziridines or the ring contraction of pyrrolidines, leveraging the thermodynamics of strain release or rearrangement.[1][3]
-
Strain-Release Functionalization: The pioneering work on 1-azabicyclo[1.1.0]butanes (ABBs) has provided a powerful platform for the modular synthesis of 3- and 3,3-disubstituted azetidines by reacting ABBs with a wide range of nucleophiles.[5][12]
Figure 2: High-level overview of major synthetic pathways to access the azetidine scaffold.
Experimental Protocol: Flow Synthesis of 3-Substituted Azetidines
The following protocol, adapted from Luisi et al., demonstrates a modern continuous flow approach for the synthesis of 3-substituted azetidines from a common precursor, N-Boc-3-iodoazetidine.[13][14] This method allows for the safe handling of reactive organometallic intermediates at temperatures higher than in traditional batch processing.[13]
Objective: To synthesize a library of 3-substituted N-Boc-azetidines via a lithiation/trapping sequence under continuous flow conditions.
Materials:
-
N-Boc-3-iodoazetidine (1)
-
n-Hexyllithium (HexLi)
-
Cyclopentyl methyl ether (CPME, solvent)
-
Various electrophiles (e.g., benzophenone, cinnamaldehyde, imines)
-
Flow reactor system with two T-shaped micromixers (M1, M2) and two microtube reactors (R1, R2)
-
Syringe pumps
-
Cooling bath (-50 °C)
Procedure:
-
System Setup: Assemble the flow reactor system as described in the source literature.[14] Immerse the reactor coils in a cooling bath maintained at -50 °C.
-
Solution Preparation:
-
Prepare a 0.07 M solution of N-Boc-3-iodoazetidine (1) in CPME.
-
Prepare a 0.42 M solution of n-hexyllithium in CPME.
-
Prepare a solution of the desired electrophile (e.g., 0.14 M benzophenone in CPME).
-
-
Initiation of Flow:
-
Using syringe pumps, deliver the solution of 1 (flow rate: 4 mL/min) and the solution of n-hexyllithium (flow rate: 1 mL/min) into the first micromixer (M1).
-
-
Lithiation (Iodine-Lithium Exchange):
-
The combined stream passes through the first reactor coil (R1), where the iodine-lithium exchange occurs. A residence time of approximately 82 milliseconds is maintained to generate the C3-lithiated azetidine intermediate.[14]
-
-
Electrophilic Trapping:
-
The stream containing the lithiated intermediate is introduced to the second micromixer (M2), where it is mixed with the solution of the electrophile.
-
-
Reaction and Quenching:
-
The final reaction mixture passes through the second reactor coil (R2) with a residence time of ~10.4 seconds to ensure complete reaction.[14]
-
-
Collection and Workup: The output from the reactor is collected into a flask containing a quenching agent (e.g., saturated aqueous NH₄Cl). The organic layer is separated, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted azetidine.
Self-Validating System: This protocol's trustworthiness lies in its precise control over reaction parameters. The short residence time at a controlled low temperature minimizes side reactions and decomposition of the unstable lithiated intermediate, leading to cleaner reactions and higher yields compared to batch processing.[13] The success of the reaction, validated by NMR and LC-MS analysis of the final product, confirms the efficient generation and trapping of the key intermediate.
Azetidine in Action: FDA-Approved Drugs
The theoretical benefits of the azetidine scaffold are borne out by its inclusion in numerous successful, marketed drugs across diverse therapeutic areas.[2][11][15]
| Drug Name | Therapeutic Area | Role of the Azetidine Scaffold |
| Baricitinib | Rheumatoid Arthritis | The azetidine-sulfonamide group is crucial for selectivity as a JAK1/JAK2 inhibitor and contributes to favorable pharmacokinetic properties.[2][15] |
| Cobimetinib | Oncology (Melanoma) | The 3-oxy-azetidine moiety enhances solubility and metabolic stability, acting as a key pharmacophore for MEK1/MEK2 inhibition.[1][3] |
| Azelnidipine | Hypertension | The azetidine ring is integral to the dihydropyridine structure, modulating its activity as a calcium channel blocker.[2][3] |
| Sarolaner | Veterinary Ectoparasiticide | The spiro-azetidine component provides the necessary three-dimensional structure for potent inhibition of insect GABA receptors.[2][15] |
| Table 2: Selected FDA-approved drugs featuring the azetidine scaffold, highlighting its functional role. |
Case Study: Cobimetinib and the MAPK/ERK Pathway
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the critical RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently hyperactivated in certain cancers, like BRAF-mutant melanoma, driving uncontrolled cell proliferation. The azetidine ring in Cobimetinib is not merely a linker; it is a strategic component that improves the drug's overall profile, including metabolic stability and solubility, allowing for effective target engagement in vivo.[1]
Figure 3: Mechanism of action of Cobimetinib, where the azetidine-containing drug inhibits MEK1/2 in the MAPK/ERK signaling pathway.
Conclusion and Future Outlook
The azetidine scaffold has firmly established itself as a valuable tool for addressing complex challenges in drug discovery. Its unique conformational and physicochemical properties—stemming directly from its strained four-membered ring—provide a powerful platform for enhancing potency, selectivity, and pharmacokinetic profiles.[1][2] As synthetic methodologies continue to advance, enabling access to an even greater diversity of functionalized azetidines, the role of this "privileged" scaffold is set to expand further. For drug development professionals, a deep understanding of the principles and synthetic strategies outlined in this guide is essential for effectively harnessing the azetidine advantage to design the innovative therapeutics of the future.
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The Azetidine Scaffold: A Privileged Motif Unlocking New Frontiers in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Rise of a Strained Scaffold in Medicinal Chemistry
In the vast and ever-expanding universe of chemical motifs leveraged for therapeutic intervention, the humble azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a powerhouse in modern drug design.[1][2] Historically overshadowed by its more celebrated five- and six-membered relatives, the unique stereoelectronic properties inherent to this strained ring system are now being strategically exploited to overcome long-standing challenges in drug development.[3][4] This guide serves as a comprehensive exploration of the biological significance of azetidine derivatives, offering insights into their profound impact on medicinal chemistry, from enhancing pharmacokinetic profiles to unlocking novel therapeutic activities. We will delve into the fundamental principles that make this scaffold a "privileged" structure, examine its role in approved therapeutics, and explore the diverse pharmacological landscapes it can navigate.[4][5]
The Azetidine Advantage: Unpacking the Physicochemical and Pharmacokinetic Benefits
The utility of the azetidine motif in drug design is not coincidental; it is a direct consequence of its distinct structural and electronic characteristics. The inherent ring strain and non-planar geometry of the azetidine ring impart a conformational rigidity that can be highly advantageous.[6][7] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and potency.[7]
A Balancing Act: Stability and Reactivity
While the ring strain of azetidines contributes to their unique reactivity, they possess a greater stability compared to their three-membered aziridine counterparts, making them more amenable to a wider range of synthetic manipulations and more stable under physiological conditions.[3][8] This balance is a key factor in their successful incorporation into drug candidates.
Enhancing "Drug-likeness": The Impact on Physicochemical Properties
The incorporation of an azetidine ring can significantly influence a molecule's physicochemical properties, often in a favorable direction for drug development. Key benefits include:
-
Increased Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical parameter for oral bioavailability.[9]
-
Metabolic Stability: The rigid, sp³-rich character of the azetidine scaffold can render adjacent chemical bonds less susceptible to metabolic degradation by cytochrome P450 enzymes.[6][10] This can lead to an extended plasma half-life and an improved pharmacokinetic profile.
-
Reduced Lipophilicity: Compared to larger, more lipophilic carbocyclic or heterocyclic rings, the compact azetidine moiety can help to reduce the overall lipophilicity (logP) of a molecule, which is often associated with improved safety profiles and reduced off-target effects.[9]
The strategic introduction of an azetidine ring can thus be a powerful tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Azetidine Derivatives in Approved Therapeutics: From Concept to Clinic
The tangible impact of the azetidine scaffold is best illustrated by its presence in a growing number of FDA-approved drugs across various therapeutic areas.[6][10] These examples serve as compelling case studies for the successful application of this unique heterocycle.
| Drug Name | Therapeutic Area | Role of the Azetidine Moiety |
| Baricitinib | Rheumatoid Arthritis | Enhances metabolic stability and receptor selectivity.[6] |
| Cobimetinib | Melanoma | Improves pharmacokinetic properties.[5][6] |
| Azelnidipine | Hypertension | Acts as a calcium channel blocker.[6][7] |
| Sarolaner | Veterinary Parasiticide | Contributes to enhanced metabolic stability and efficacy.[6] |
These marketed drugs underscore the versatility of the azetidine ring and its ability to be incorporated into complex molecular architectures to confer desirable pharmacological and pharmacokinetic properties.[6]
A Spectrum of Biological Activities: The Pharmacological Versatility of Azetidine Derivatives
The conformational constraints and unique electronic nature of the azetidine ring have enabled the development of derivatives with a broad and diverse range of pharmacological activities.[4][10]
Central Nervous System (CNS) Disorders
Azetidine derivatives have shown significant promise as modulators of CNS targets. Their ability to act as conformationally restricted analogs of neurotransmitters has led to the discovery of potent and selective agents for conditions like Parkinson's disease, Tourette's syndrome, and attention deficit disorder.[11] For instance, azetidine-based compounds have been developed as muscarinic M3 antagonists for the treatment of chronic obstructive pulmonary disease (COPD) and as analogs of nicotine for potential use in neurodegenerative disorders.[6][10]
Oncology
In the field of oncology, azetidine-containing molecules have demonstrated potent antiproliferative activity.[12] They can be found in kinase inhibitors and other targeted cancer therapies.[5] For example, novel analogues of the highly cytotoxic peptide TZT-1027, which inhibit tubulin polymerization, have been synthesized with an azetidine moiety to explore the effects of conformational restriction on their potency.[13] Furthermore, azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a key signaling protein implicated in various cancers.[14]
Infectious Diseases
The azetidine scaffold is not a stranger to the fight against infectious diseases. While the related β-lactam ring (azetidin-2-one) is the cornerstone of penicillin and cephalosporin antibiotics, other azetidine derivatives have also demonstrated promising antibacterial and antiviral properties.[15][16] Their unique structure can be exploited to design novel agents that overcome existing resistance mechanisms. Azetidine-containing dipeptides, for instance, have been investigated as inhibitors of the human cytomegalovirus (HCMV).[17]
Anti-inflammatory and Other Activities
The pharmacological reach of azetidine derivatives extends to anti-inflammatory, analgesic, and antidiabetic activities.[4][12] Their ability to modulate various enzymes and receptors makes them attractive candidates for a wide array of therapeutic targets.
Azetidines as Bioisosteres: A Strategic Tool in Drug Design
A significant application of the azetidine ring in medicinal chemistry is its use as a bioisostere—a chemical group that can replace another group in a drug molecule without significantly altering its biological activity, but potentially improving its physicochemical or pharmacokinetic properties.[18]
Constrained Analogs of Acyclic and Cyclic Systems
The azetidine ring can serve as a conformationally restricted bioisostere for more flexible acyclic amines or larger, more lipophilic saturated heterocycles like piperidine and pyrrolidine.[9] This strategic replacement can lead to enhanced potency by locking the molecule into a bioactive conformation and can also improve properties such as solubility and metabolic stability.
A Three-Dimensional Alternative to Planar Systems
In some instances, the three-dimensional azetidine scaffold can be used to replace planar aromatic rings, providing access to novel chemical space and improving the sp³ character of the molecule, a feature often associated with higher clinical success rates.[19]
The "Dark Side" of Azetidines: The Case of Azetidine-2-carboxylic Acid
While synthetic azetidine derivatives have proven to be invaluable in drug discovery, it is crucial to acknowledge the biological activity of naturally occurring azetidines, some of which exhibit significant toxicity. The most notable example is L-azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid found in plants like lily-of-the-valley and sugar beets.[2][20]
A Proline Mimic with Toxic Consequences
AZE is a structural analog of the amino acid proline.[2] This mimicry allows it to be mistakenly incorporated into proteins in place of proline during protein synthesis.[20][21] This misincorporation can lead to:
-
Protein Misfolding and Aggregation: The smaller, more strained four-membered ring of AZE disrupts the normal folding of polypeptide chains, leading to the formation of non-functional or aggregated proteins.[20][22]
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers a cellular stress response known as the UPR.[22]
-
Cellular Dysfunction and Toxicity: The widespread disruption of protein structure and function can lead to cellular dysfunction, apoptosis (programmed cell death), and mitochondrial dysfunction.[20][23]
AZE has been shown to have teratogenic (causing birth defects) and toxic effects in various animal models.[2][24] Its presence in the food chain, primarily through by-products of sugar beet processing used in animal feed, has raised concerns about potential human exposure and its possible role in certain diseases.[20][21]
Synthetic Strategies: Accessing the Azetidine Scaffold
The historical challenge in utilizing azetidines in drug discovery was the difficulty associated with their synthesis.[1][4] However, recent advancements in synthetic organic chemistry have provided a robust toolbox for the efficient and stereoselective construction of a wide variety of functionalized azetidine derivatives.
Key Synthetic Approaches
Several powerful synthetic strategies are now routinely employed to access the azetidine core:
-
Intramolecular Cyclization: This is a common and versatile method involving the formation of the C-N bond to close the four-membered ring, often starting from γ-haloamines or γ-aminoalcohols.[1]
-
[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a powerful tool for the direct synthesis of azetidines.[8][19]
-
Ring Contraction and Expansion Reactions: Methodologies involving the contraction of larger rings or the expansion of smaller rings have also been developed.
-
Strain-Release Methodologies: Recent innovations have utilized highly strained intermediates, such as azabicyclo[1.1.0]butanes, which can undergo strain-release reactions with various nucleophiles to generate diverse azetidine scaffolds.[25]
The development of these and other novel synthetic methods has been instrumental in unlocking the full potential of the azetidine scaffold for medicinal chemistry.
Experimental Protocol: A Representative Synthesis of a Substituted Azetidine
Below is a generalized, representative protocol for the synthesis of a substituted azetidine via intramolecular cyclization of a γ-aminoalcohol. This is an illustrative example and specific conditions will vary depending on the substrate.
-
Activation of the Hydroxyl Group:
-
To a solution of the N-protected-γ-aminoalcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon) at 0 °C, add a suitable activating agent (e.g., methanesulfonyl chloride (1.1 eq)) and a non-nucleophilic base (e.g., triethylamine (1.2 eq)).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
-
-
Intramolecular Cyclization:
-
Dissolve the crude mesylate in a suitable solvent (e.g., THF, DMF).
-
Add a strong, non-nucleophilic base (e.g., sodium hydride (1.2 eq)) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature or heat as necessary, monitoring for the formation of the azetidine ring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-protected azetidine.
-
-
Deprotection (if required):
-
The choice of deprotection conditions will depend on the nature of the N-protecting group (e.g., acid-labile Boc group, hydrogenolysis of a Cbz group).
-
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams provide a visual representation of key structures and workflows.
Caption: Logical relationships of azetidine properties and applications.
Caption: A generalized workflow for azetidine synthesis.
Conclusion and Future Perspectives
The azetidine scaffold has firmly established itself as a valuable and versatile tool in the arsenal of the medicinal chemist. Its unique combination of conformational rigidity, metabolic stability, and favorable physicochemical properties has led to its successful incorporation into a range of approved drugs and promising clinical candidates.[6][10] As synthetic methodologies continue to evolve, enabling access to an even greater diversity of functionalized azetidine derivatives, we can anticipate the continued emergence of this privileged scaffold in the next generation of therapeutics. The journey of the azetidine ring from a synthetic curiosity to a cornerstone of modern drug design is a testament to the power of fundamental chemical principles in addressing complex biological challenges.
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A Technical Guide to the Solubility Profile of Azetidin-3-yl Acetate Hydrochloride: Principles and Methodologies
An In-Depth Technical Guide for Researchers
Executive Summary
Azetidin-3-yl acetate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery as a versatile building block. Its utility in downstream applications, from biological screening to formulation development, is fundamentally governed by its solubility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility of this compound.
Due to the absence of publicly available, consolidated solubility data for this compound, this document takes a principles-first approach. Instead of merely presenting data, we will establish the theoretical underpinnings of its expected solubility based on its physicochemical properties and provide detailed, field-proven protocols for its empirical determination. This guide emphasizes the causality behind experimental choices, empowering researchers to generate robust and reliable solubility data in their own laboratories. We will cover thermodynamic and kinetic solubility assays, discuss critical influencing factors like pH and the common ion effect, and provide standardized methods for data analysis and reporting.
Physicochemical Characterization
A thorough understanding of a molecule's physical and chemical properties is the foundation for predicting its behavior in various solvent systems.
Chemical Structure and Properties
This compound is the salt formed from the basic azetidine nitrogen and hydrochloric acid. This conversion to a salt form is a common pharmaceutical strategy to enhance the aqueous solubility of amine-containing compounds.[1][2] The key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO₂ | PubChem[3] |
| Molecular Weight | 151.59 g/mol | Sigma-Aldrich[4][5] |
| IUPAC Name | 2-(azetidin-3-yl)acetic acid;hydrochloride | PubChem[3] |
| Physical Form | White Solid | Sigma-Aldrich[5] |
| Structure | (Structure based on IUPAC name) |
The Critical Role of the Hydrochloride Salt
The parent molecule, azetidin-3-yl acetate, contains a secondary amine within the azetidine ring, which is basic. By reacting this amine with hydrochloric acid, an ammonium salt is formed.[6] This transformation is pivotal because the resulting ionic salt generally exhibits significantly higher solubility in polar solvents, particularly water and aqueous buffers, compared to the neutral free base.[1] This property is essential for achieving sufficient concentrations in biological assays and for developing potential parenteral formulations.
Predicted Solubility and Solvent Selection
While specific data is scarce, we can make expert predictions based on analogous structures and chemical principles to guide solvent selection for experimental determination.
-
Aqueous Systems: As a small, polar hydrochloride salt, the compound is expected to be freely soluble in water and various aqueous buffers (e.g., Phosphate-Buffered Saline - PBS). A structurally related compound, 3-Hydroxyazetidine hydrochloride, is noted to be soluble in water.[7]
-
Polar Protic Solvents: High solubility is anticipated in solvents like methanol and ethanol, which can solvate both the ionic salt and engage in hydrogen bonding.
-
Polar Aprotic Solvents: Good solubility is also expected in solvents like Dimethyl Sulfoxide (DMSO). Many hydrochloride salts show high solubility in DMSO[7][8], which is a common solvent for creating high-concentration stock solutions for high-throughput screening.[9]
-
Non-Polar Solvents: Poor solubility is expected in non-polar solvents such as hexanes, toluene, or diethyl ether, owing to the high polarity and ionic character of the molecule.
Recommended Initial Screening Solvents:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
Core Methodologies for Solubility Determination
The term "solubility" can refer to two distinct measurements: thermodynamic and kinetic. The choice of method depends on the stage of research and the intended application of the data.[10][11]
Foundational Concepts: Thermodynamic vs. Kinetic Solubility
-
Thermodynamic Solubility: This is the true, equilibrium concentration of a compound in a saturated solution in contact with its solid form. It is a material- and solvent-specific constant at a given temperature and pressure. The "shake-flask" method is the gold standard for its determination.[12] This value is critical for formulation and pre-clinical development.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated stock solution (typically in DMSO).[10] It is a high-throughput method used in early drug discovery to flag compounds that might have solubility liabilities.[13] The measured concentration is often higher than the thermodynamic solubility because it reflects a supersaturated state.
Diagram: Conceptual Overview of Influencing Factors
Caption: Key physicochemical factors governing the solubility of azetidin-3-yl acetate HCl.
Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol describes the definitive method for determining the equilibrium solubility, a critical parameter for drug development.
Principle: An excess of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.[12]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 5-10 mg in 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours. Rationale: 24 hours is a standard duration to ensure that equilibrium is reached between the solid and dissolved states.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended particles. Rationale: This step is crucial. Incomplete removal of solid particulates will lead to an overestimation of solubility.[9]
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Perform a precise serial dilution of the supernatant with the mobile phase to be used for analysis. This brings the concentration into the linear range of the analytical detector.
-
Quantification (HPLC-UV):
-
Method: Use a reverse-phase C18 column. A suitable mobile phase could consist of an aqueous component (e.g., 0.1% Trifluoroacetic Acid in water) and an organic component (e.g., Acetonitrile).[14]
-
Calibration: Prepare a standard curve using accurately weighed samples of this compound of known concentrations.
-
Analysis: Inject the diluted supernatant and determine its concentration by interpolating from the standard curve.
-
-
Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value, typically reported in mg/mL or mM.
Diagram: Thermodynamic Solubility Workflow
Caption: Standard workflow for the Shake-Flask method of thermodynamic solubility determination.
Critical Factors Influencing Solubility
The solubility value is not absolute; it is highly dependent on experimental conditions.
Impact of pH
For an amine hydrochloride, the pH of the aqueous medium is paramount. The compound exists as the protonated, charged species. In highly acidic solutions, the pH-solubility profile can be complex. While the compound is already a salt, adding more acid (and thus, more chloride ions) can trigger the common ion effect.[15] As the pH increases towards the pKa of the azetidine nitrogen, the equilibrium will shift towards the neutral, less soluble free base, potentially causing precipitation. A full pH-solubility profile is essential for predicting behavior in different biological environments (e.g., stomach vs. intestine).
The Common Ion Effect
The solubility of a sparingly soluble salt is decreased by the presence of a second solute that furnishes a common ion. For this compound, the dissolution equilibrium is: [Azetidine-H]Cl (solid) ⇌ [Azetidine-H]+ (aq) + Cl- (aq)
If the solvent already contains a significant concentration of chloride ions (e.g., from an HCl-based buffer or high concentrations of NaCl), Le Châtelier's principle dictates that the equilibrium will shift to the left, reducing the amount of salt that can dissolve.[16] This is a critical consideration for formulation in chloride-containing media.[15][16]
Solid-State Properties
The measured solubility depends on the solid form of the material being tested.[9] Amorphous material, lacking a defined crystal lattice, is generally more soluble (though less stable) than a highly ordered, stable crystalline polymorph. It is crucial to characterize the solid form (e.g., by XRPD) both before and after the solubility experiment to ensure no phase changes have occurred.
Data Interpretation and Reporting
To ensure clarity and comparability, solubility data should be reported with all relevant experimental conditions.
Example Data Summary Table:
| Solvent | Temperature (°C) | Method | Solubility | Units |
| Deionized Water | 25 | Thermodynamic | [Experimental Value] | mg/mL |
| PBS (pH 7.4) | 37 | Thermodynamic | [Experimental Value] | mg/mL |
| DMSO | 25 | Thermodynamic | [Experimental Value] | mg/mL |
| PBS (pH 7.4) | 25 | Kinetic | [Experimental Value] | µM |
Conclusion
By employing the gold-standard shake-flask protocol for thermodynamic solubility and considering the critical impacts of pH, temperature, and the common ion effect, researchers can generate the reliable and accurate data necessary to advance their discovery and development programs. This guide provides the necessary theoretical background and practical, step-by-step methodologies to confidently establish the complete solubility profile of this important chemical entity.
References
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- PubChem. (n.d.). 2-(Azetidin-3-yl)acetic acid hydrochloride.
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Methodological & Application
Application Note: A Modular Approach to the Synthesis of Azetidin-3-yl Acetate Hydrochloride Derivatives for Drug Discovery
Abstract: The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased sp3 character, improved metabolic stability, and enhanced aqueous solubility.[1][2] Azetidin-3-yl acetate derivatives, in particular, serve as versatile building blocks for the construction of complex molecular architectures in drug discovery programs. This application note provides a detailed, modular guide for the synthesis of azetidin-3-yl acetate hydrochloride and its derivatives. We will delve into the causal logic behind the chosen synthetic strategy, provide detailed, field-tested protocols, and offer insights into potential challenges and optimization.
The Strategic Importance of the Azetidine Scaffold
Azetidines, as strained four-membered nitrogen-containing heterocycles, offer a unique conformational rigidity that can be exploited to orient substituents in a precise vector space, leading to enhanced receptor binding and selectivity.[1][2] Their incorporation into drug candidates often mitigates metabolic liabilities associated with more common ring systems. The azetidin-3-yl acetate moiety provides a key advantage: a functional "handle" (the acetate group) attached to a desirable heterocyclic core, enabling further chemical elaboration and library synthesis.
Overview of the Core Synthetic Strategy
The synthesis of this compound is best approached in a modular fashion. This allows for optimization at each stage and the potential for diversification to create a library of derivatives. Our recommended pathway involves four key modules:
-
Module 1: Synthesis of the N-Protected Azetidin-3-ol Core
-
Module 2: Oxidation to N-Protected Azetidin-3-one
-
Module 3: Side-Chain Installation via Olefination and Reduction
-
Module 4: Final Deprotection and Hydrochloride Salt Formation
This strategic flow ensures high yields and purity at each step, culminating in a stable and readily usable final product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthetic Modules & Protocols
Module 1: Synthesis of the N-Protected Azetidin-3-ol Core
Causality & Rationale: The synthesis typically begins with inexpensive and commercially available starting materials: epichlorohydrin and a primary amine.[3][4] Using a bulky, easily removable protecting group on the amine, such as benzyl (Bn) or benzhydryl (Bhp), is crucial. This group prevents unwanted side reactions and facilitates the key intramolecular cyclization step. The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by an intramolecular SN2 reaction to form the strained four-membered ring.[5]
Representative Protocol: Synthesis of 1-Benzylazetidin-3-ol
-
To a round-bottomed flask, add benzylamine (1.0 eq.) and water (15 volumes).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add epichlorohydrin (1.3 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at this temperature for 12-16 hours. Monitor reaction completion by TLC or GC-MS.
-
Upon completion, filter the resulting solid precipitate.
-
Wash the filter cake twice with cold water and once with a cold organic solvent (e.g., a 1:20 mixture of ethyl acetate and petroleum ether) to remove impurities.[4]
-
Dry the solid under vacuum to yield 1-benzylazetidin-3-ol. This intermediate is often sufficiently pure for the next step or can be further purified by recrystallization.
Note: The benzyl group can be removed later via hydrogenolysis, and the free amine can then be protected with a Boc group if desired.
Module 2: Oxidation to N-Protected Azetidin-3-one
Causality & Rationale: To install the acetate side chain via an olefination reaction, the hydroxyl group of the azetidin-3-ol must first be oxidized to a ketone. Standard oxidation conditions like Swern oxidation or using Dess-Martin periodinane are effective. These methods are chosen for their mildness and high efficiency in converting secondary alcohols to ketones without disrupting the strained azetidine ring. The resulting N-Boc-3-azetidinone is a key intermediate for diversification.[6]
Representative Protocol: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)
-
Dissolve N-Boc-azetidin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield pure N-Boc-3-azetidinone.
Module 3: Side-Chain Installation (Horner-Wadsworth-Emmons Reaction)
Causality & Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for forming a carbon-carbon double bond, specifically for converting the azetidinone into an α,β-unsaturated ester.[7][8] This reaction is superior to the standard Wittig reaction as the phosphate byproduct is water-soluble, simplifying purification. The resulting double bond is then stereoselectively reduced, typically via catalytic hydrogenation, to yield the desired saturated acetate side chain.[9]
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Application Notes and Protocols: Azetidin-3-yl Acetate Hydrochloride as a Versatile Building Block in Modern Synthesis
Abstract
Azetidin-3-yl acetate hydrochloride is a pivotal building block for chemists in pharmaceutical and materials science. Its unique strained four-membered ring imparts desirable physicochemical properties to target molecules, such as improved solubility and metabolic stability.[1][2] This guide provides an in-depth exploration of the strategic application of this compound, detailing its synthesis, key reactions, and practical protocols to empower researchers in leveraging its full synthetic potential.
Introduction: The Strategic Advantage of the Azetidine Scaffold
The azetidine motif, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, governs its reactivity, making it more stable and easier to handle than the corresponding aziridines, yet reactive enough for facile synthetic manipulations.[3][4] This unique characteristic, combined with its three-dimensional structure, allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[5] The incorporation of the azetidine ring can lead to compounds with enhanced pharmacokinetic profiles, including improved metabolic stability and receptor selectivity, as seen in several FDA-approved drugs like baricitinib and cobimetinib.[1]
This compound offers a versatile entry point into a diverse chemical space. The secondary amine of the azetidine ring is a prime site for N-functionalization, while the acetate group at the 3-position provides a handle for further modifications. The hydrochloride salt form enhances the compound's stability and shelf-life, making it a practical choice for laboratory use.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound and its common protected intermediate is essential for its effective application in synthesis.
| Property | Value (this compound) | Value (tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate) | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | C₁₁H₁₉NO₄ | PubChem |
| Molecular Weight | 165.62 g/mol | 229.27 g/mol | [6] |
| CAS Number | 1229705-59-2 | 375796-39-7 | [6] |
| IUPAC Name | methyl 2-(azetidin-3-yl)acetate;hydrochloride | tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | PubChem |
| SMILES | COC(=O)CC1CNC1.Cl | COC(=O)CC1CN(C1)C(=O)OC(C)(C)C | PubChem |
Synthetic Strategy: A Modular Approach
The synthesis of this compound is typically achieved through a multi-step sequence starting from a commercially available N-protected azetidin-3-one. A common and efficient strategy involves a Horner-Wadsworth-Emmons (HWE) reaction to introduce the acetate side chain, followed by reduction and deprotection.[6][7][8] This modular approach allows for the synthesis of a variety of derivatives.
Caption: General synthetic workflow for this compound.
Detailed Protocol: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
This protocol outlines the synthesis of the key N-Boc protected intermediate.
Step 1: Horner-Wadsworth-Emmons Reaction
-
Reagents and Setup: To a solution of trimethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise. The use of a strong, non-nucleophilic base is crucial to deprotonate the phosphonate without reacting with the ester functionality.
-
Reaction: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the ylide.
-
Addition of Ketone: Add a solution of N-Boc-azetidin-3-one in anhydrous THF dropwise to the reaction mixture. The slow addition helps to control the exothermicity of the reaction.
-
Completion and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Carefully quench the reaction by the slow addition of water.
-
Workup and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.
Step 2: Hydrogenation
-
Reagents and Setup: Dissolve the product from Step 1 in a suitable solvent such as methanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Reaction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The hydrogenation reduces the exocyclic double bond to a single bond.
-
Completion and Filtration: Monitor the reaction for the disappearance of the starting material. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, which is often of sufficient purity for the next step.
Detailed Protocol: N-Boc Deprotection to Yield this compound
-
Reagents and Setup: Dissolve the N-Boc protected intermediate in a minimal amount of a suitable solvent like dioxane or methanol.
-
Reaction: Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or methanolic HCl) to the mixture.[9] The acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine which is then protonated to form the hydrochloride salt.
-
Completion and Isolation: Stir the reaction at room temperature for a few hours.[9] The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any organic impurities and then dried under vacuum to afford pure this compound.
Applications in Synthesis: Key Transformations
This compound is a versatile building block that can undergo a variety of chemical transformations. The two primary reactive sites are the secondary amine and the ester functional group.
Caption: Common synthetic transformations of Azetidin-3-yl acetate.
N-Functionalization Reactions
The secondary amine of the azetidine ring is nucleophilic and can readily participate in a range of N-functionalization reactions.
-
N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) introduces alkyl substituents.
-
N-Acylation: Treatment with acyl chlorides or anhydrides provides the corresponding N-acyl azetidines.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl or heteroaryl groups.[2]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a mild and efficient method for N-alkylation.
Protocol Example: N-Acylation
-
Reagents and Setup: Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or THF. Add a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) to neutralize the hydrochloride and free the secondary amine.
-
Reaction: Cool the mixture to 0 °C and add the desired acyl chloride or anhydride dropwise.
-
Completion and Workup: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Modification of the Acetate Group
The ester functionality provides another handle for diversification.
-
Hydrolysis: Saponification of the methyl ester with a base like lithium hydroxide or sodium hydroxide yields the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can be used to exchange the methyl group for other alkyl groups.
Protocol Example: Ester Hydrolysis
-
Reagents and Setup: Dissolve this compound in a mixture of THF and water.
-
Reaction: Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature. The progress of the hydrolysis can be monitored by TLC or LC-MS.
-
Completion and Workup: Once the reaction is complete, acidify the mixture to a pH of ~4-5 with dilute HCl.
-
Isolation: Extract the product with a suitable organic solvent. If the product is water-soluble, it may be necessary to concentrate the aqueous layer and purify the resulting solid.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique structural and electronic properties, stemming from the strained four-membered ring, offer significant advantages in the design of novel molecules with optimized physicochemical and pharmacological properties. The synthetic protocols and application examples provided in this guide are intended to serve as a practical resource for researchers, enabling them to confidently incorporate this powerful scaffold into their synthetic strategies and accelerate the pace of discovery in drug development and materials science.
References
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Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. [Link]
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ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
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SciTechnol. (n.d.). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. [Link]
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PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Azetidine: A Key Heterocyclic Building Block for Organic Synthesis. [Link]
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Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(11), 2300378. [Link]
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LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
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PubMed Central. (n.d.). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. [Link]
-
Royal Society of Chemistry. (n.d.). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Catalysis Science & Technology. [Link]
-
PubMed Central. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. [Link]
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
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Application Notes for the Synthetic Use of Azetidin-3-yl Acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive experimental protocol for the application of Azetidin-3-yl acetate hydrochloride, a key building block in contemporary medicinal chemistry. The document details the compound's essential physicochemical properties, safe handling and storage procedures, and a robust, step-by-step protocol for a representative N-alkylation reaction. This guide is designed to provide researchers with the foundational knowledge and practical insights required to successfully incorporate this versatile azetidine scaffold into their synthetic workflows, with a focus on the causal reasoning behind key experimental choices.
Scientific Introduction: The Strategic Value of the Azetidine Moiety
The azetidine ring, a four-membered saturated nitrogen heterocycle, has garnered significant attention as a "privileged scaffold" in modern drug discovery.[1][2][3] Its rising prominence is attributed to the unique conformational and physicochemical properties it imparts to a molecule. Unlike more flexible five- and six-membered ring systems, the inherent ring strain of azetidine (approx. 25.4 kcal/mol) provides a degree of conformational rigidity.[2] This pre-organization can lead to enhanced binding affinity and selectivity for biological targets.
Furthermore, the incorporation of an azetidine moiety can serve as a strategic tool to modulate key drug-like properties. It is often employed to increase the sp³ character of a molecule, which can lead to improved solubility, while simultaneously acting as a bioisostere for less metabolically stable groups. Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance in enhancing metabolic stability and pharmacokinetic profiles.[1] this compound is a versatile entry point for introducing this valuable pharmacophore.
Compound Profile and Handling
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClNO₂ | [4] |
| Molecular Weight | 151.59 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, methanol, and polar aprotic solvents (e.g., DMSO, DMF). | |
| Storage | Store at 2-8°C under an inert atmosphere. The compound is hygroscopic and should be protected from moisture. | [5][6] |
Safety and Handling:
-
Always handle the compound in a well-ventilated fume hood.[5][7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
-
Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of contact, rinse thoroughly with water.[5]
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.[5][6][7][8]
Core Application: N-Alkylation Protocol
The most common application of this compound is the functionalization of the secondary amine. The following protocol details a representative N-alkylation using a generic alkyl halide.
Principle of the Reaction
The reaction proceeds via an Sₙ2 mechanism. The hydrochloride salt must first be neutralized in situ to generate the free, nucleophilic secondary amine. A non-nucleophilic, sterically hindered base is used for this purpose. This base also serves to scavenge the proton that is liberated during the alkylation step.
Caption: Mechanism of N-alkylation of this compound.
Materials and Reagents
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF or MeCN to achieve a concentration of approximately 0.2 M.
-
Stir the resulting suspension at room temperature.
-
-
In-situ Free Base Formation:
-
Slowly add DIPEA or TEA (2.5 eq) to the stirred suspension at room temperature.
-
Rationale: A non-nucleophilic, sterically hindered base is crucial. Bases like DIPEA or TEA are strong enough to deprotonate the ammonium salt to the free amine but are too bulky to compete with the azetidine as a nucleophile in the subsequent alkylation step, thus minimizing side reactions. An excess (2.5-3.0 eq) is used to ensure complete neutralization of the starting material and to quench the H-X acid formed during the reaction.
-
Stir the mixture for 20-30 minutes. The suspension should become a clear solution as the free base is formed.
-
-
Alkylation:
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the electrophile is less reactive, the reaction may be gently heated (e.g., to 50-60 °C).
-
Rationale: A slight excess of the electrophile ensures the complete consumption of the valuable azetidine starting material.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical TLC eluent system is 10-50% ethyl acetate in hexanes. The product will be less polar than the starting free amine. The reaction is typically complete within 2-12 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature (if heated).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x volume of the reaction).
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.
-
An elution gradient of ethyl acetate in hexanes is commonly effective. The exact gradient should be determined by TLC analysis. For particularly basic products, adding a small amount of triethylamine (0.5-1%) to the eluent can prevent streaking on the column.
-
-
Characterization:
-
NMR Spectroscopy: The structure of the purified product should be confirmed by ¹H and ¹³C NMR. Key signals to observe in ¹H NMR include the characteristic shifts of the azetidine ring protons and the newly introduced alkyl group.
-
Mass Spectrometry: Confirm the molecular weight of the product using a suitable mass spectrometry technique (e.g., ESI-MS) to observe the [M+H]⁺ ion.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-alkylation.
Troubleshooting and Key Insights
-
Incomplete Reaction: If the reaction stalls, ensure the base is of high quality and anhydrous. Gentle heating can often drive the reaction to completion. For very unreactive alkyl halides, consider adding a catalytic amount of sodium iodide to facilitate a Finkelstein reaction, generating the more reactive alkyl iodide in situ.
-
Di-alkylation (Quaternary Salt Formation): While less common with secondary amines compared to primary amines, over-alkylation can occur. Using a slight excess of the azetidine relative to the alkyl halide can mitigate this. The steric hindrance of the azetidine ring also helps to disfavor the formation of the quaternary ammonium salt.
-
Ester Hydrolysis: The acetate ester is generally stable under these basic conditions, especially with hindered amine bases. However, prolonged reaction times at elevated temperatures with stronger, less-hindered bases could potentially lead to hydrolysis. If this is a concern, monitor for the formation of the corresponding alcohol byproduct.
References
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Singh, S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
PubChem. 2-(Azetidin-3-yl)acetic acid hydrochloride. Available at: [Link]
-
LookChem. 3-AZETIDINOL ACETATE HYDROCHLORIDE Safety Data Sheets(SDS). Available at: [Link]
-
Arkat USA. A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
PubChem. 2-(Azetidin-3-yl)acetic acid hydrochloride. Available at: [Link]
-
LookChem. 3-AZETIDINOL ACETATE HYDROCHLORIDE Safety Data Sheets(SDS). Available at: [Link]
-
PubChem. Methyl 2-(azetidin-3-yl)acetate. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocycles from Azetidin-3-yl Acetate Hydrochloride
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and conformational rigidity provide unique three-dimensional exit vectors for substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The incorporation of azetidine motifs into drug candidates has been shown to improve critical pharmacokinetic properties such as metabolic stability, solubility, and receptor selectivity.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine core, underscoring its therapeutic significance.
Azetidin-3-yl acetate hydrochloride serves as a versatile and reactive building block for the synthesis of a diverse array of novel and complex heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic secondary amine (after deprotection/neutralization) and an electrophilic center upon conversion to an α,β-unsaturated system, allows for a multitude of synthetic transformations. This guide provides detailed protocols and scientific rationale for the utilization of this valuable synthon in the construction of innovative heterocyclic scaffolds for drug discovery and development.
Core Synthetic Strategy: From Precursor to Key Intermediate
The primary synthetic strategy involves the conversion of a protected azetidin-3-one, readily derived from this compound, into a key α,β-unsaturated ester intermediate. This intermediate then serves as a versatile platform for subsequent heterocycle-forming reactions.
Caption: Overall workflow for the preparation of the key intermediate.
Protocol 1: Synthesis of Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
This protocol outlines the Horner-Wadsworth-Emmons (HWE) reaction to generate the key α,β-unsaturated ester intermediate from N-Boc-azetidin-3-one. The HWE reaction is a reliable method for forming alkenes, typically with a strong preference for the (E)-isomer, and offers advantages over the classical Wittig reaction, such as the easy removal of the phosphate byproduct.[3][4][5]
Rationale: The reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion. This nucleophile then attacks the carbonyl group of N-Boc-azetidin-3-one. The resulting intermediate collapses to form the desired alkene and a water-soluble phosphate salt, which simplifies purification.[4][6]
Materials:
-
N-Boc-azetidin-3-one
-
Methyl 2-(dimethoxyphosphoryl)acetate (Horner-Wadsworth-Emmons reagent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF dropwise to the suspension over 15-20 minutes.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed as the phosphonate carbanion is formed.
-
Ketone Addition: Add a solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 2-(N-Boc-azetidin-3-ylidene)acetate.
Application in Novel Heterocycle Synthesis
The key intermediate, with its electrophilic double bond, is an excellent Michael acceptor for the synthesis of diverse heterocyclic systems.
Aza-Michael Addition: A Gateway to Functionalized Azetidines
The aza-Michael addition is a powerful C-N bond-forming reaction that involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[7] This reaction provides a direct and efficient route to 3-substituted azetidine derivatives, which are valuable precursors for more complex heterocyclic scaffolds.
Caption: General workflow for the aza-Michael addition.
This protocol is adapted from the work of Gudelis et al. and is applicable to a wide range of nitrogen-containing heterocycles.[7][8]
Rationale: The reaction is typically catalyzed by a non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). DBU activates the NH-heterocycle, increasing its nucleophilicity for the attack on the electron-deficient double bond of the azetidine derivative.[7]
Materials:
-
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
-
NH-Heterocycle (e.g., pyrazole, imidazole, benzimidazole, indole) (1.0-1.2 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0-1.2 equivalents)
-
Anhydrous acetonitrile (MeCN)
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 equivalent) and the desired NH-heterocycle (1.0-1.2 equivalents) in anhydrous acetonitrile.
-
Base Addition: Add DBU (1.0-1.2 equivalents) to the solution at room temperature.
-
Heating: Heat the reaction mixture to 65 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired aza-Michael adduct.
Table 1: Examples of Aza-Michael Adducts Synthesized
| Entry | NH-Heterocycle | Product | Yield (%) | Reference |
| 1 | Azetidine | Methyl 2-(1'-(N-Boc)-1,3'-biazetidin-3-yl)acetate | 64 | [7] |
| 2 | Pyrazole | Methyl 2-(1-(N-Boc)-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetate | 85 | [7] |
| 3 | Imidazole | Methyl 2-(1-(N-Boc)-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate | 53 | [7] |
| 4 | Benzimidazole | Methyl 2-(1-(N-Boc)-3-(1H-benzo[d]imidazol-1-yl)azetidin-3-yl)acetate | 56 | [7] |
| 5 | Indole | Methyl 2-(1-(N-Boc)-3-(1H-indol-1-yl)azetidin-3-yl)acetate | 55 | [7] |
Subsequent Transformations: Building Complexity
The aza-Michael adducts are versatile intermediates for the synthesis of more complex fused and spirocyclic heterocyclic systems.
-
Intramolecular Cyclization: Functional groups on the newly introduced heterocycle can participate in intramolecular cyclization reactions with the acetate moiety (after hydrolysis to the carboxylic acid) or other functionalities introduced on the azetidine ring. This can lead to the formation of novel fused ring systems.
-
Spirocycle Synthesis: The azetidine ring itself can be a component of a spirocyclic system. The functionalized acetate side chain can be elaborated and cyclized back onto a suitable position of the appended heterocycle to form spiro-heterocycles.
[3+2] Cycloaddition Reactions: Accessing Pyrrolidine-Containing Scaffolds
The double bond in the key intermediate, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, can also act as a dipolarophile in [3+2] cycloaddition reactions. A particularly powerful transformation is the reaction with azomethine ylides to construct spiro-pyrrolidinyl-azetidine scaffolds.[9][10]
Rationale: Azomethine ylides, often generated in situ from the condensation of an α-amino acid and an aldehyde, are 1,3-dipoles that react with electron-deficient alkenes in a concerted or stepwise manner to form five-membered pyrrolidine rings.[11] This reaction can generate multiple stereocenters in a single step with high stereocontrol.
Materials:
-
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
-
Sarcosine (N-methylglycine)
-
Paraformaldehyde
-
Anhydrous toluene
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 equivalent), sarcosine (1.2 equivalents), and paraformaldehyde (1.5 equivalents) in anhydrous toluene.
-
Ylide Formation and Cycloaddition: Heat the mixture to reflux. Water generated from the condensation of sarcosine and paraformaldehyde will be removed azeotropically. Continue refluxing for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the spiro-pyrrolidinyl-azetidine product.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of novel heterocycles. Through a straightforward transformation to an α,β-unsaturated ester, it opens up avenues for diverse synthetic methodologies, including aza-Michael additions and [3+2] cycloadditions. The resulting functionalized azetidines are primed for further elaboration into complex fused and spirocyclic systems of significant interest in drug discovery. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this scaffold and develop next-generation therapeutic agents.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026).
- Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. (2026).
- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives - Benchchem. (n.d.).
- Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)acetate Derivatives - Benchchem. (n.d.).
-
Gudelis, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1075. Retrieved from [Link]
- Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC - PubMed Central. (n.d.).
- 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. (2015). ARKIVOC.
- Pyrrolidines by 1,3-Dipolar Cycloaddition of Conjugated Azomethine Ylides - Sci-Hub. (1995). Synthesis.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed. (2023).
- Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC - NIH. (n.d.).
- 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC - NIH. (n.d.).
- Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (n.d.).
- Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.).
- Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.).
- Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. (n.d.).
- Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction - Benchchem. (n.d.).
Sources
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- 2. Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates [epubl.ktu.edu]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering Amide Coupling Reactions with Azetidin-3-yl Acetate Hydrochloride
I. Introduction: The Strategic Importance of the Azetidine Motif
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, strained ring systems have emerged as powerful tools for drug designers, and among these, the azetidine ring holds a place of prominence.[1] Azetidines, four-membered saturated nitrogen heterocycles, are increasingly utilized as bioisosteric replacements for more common groups like piperidines or pyrrolidines. Their rigid structure introduces conformational constraint, which can enhance binding affinity to biological targets, while their unique vectoral properties can be exploited to escape unfavorable metabolic pathways and improve physicochemical properties such as solubility.[1][2]
Azetidin-3-yl acetate hydrochloride is a versatile and valuable building block for introducing this key structural motif. The presence of the secondary amine provides a direct handle for functionalization, most commonly through the formation of a robust amide bond. The ester moiety at the 3-position offers an additional point for diversification or can be hydrolyzed to the corresponding carboxylic acid post-coupling. This guide provides a comprehensive overview of the theoretical principles and practical protocols for successfully performing amide coupling reactions with this key intermediate, addressing the specific challenges posed by its hydrochloride salt form.
II. Mechanistic Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature, as it is primarily an acid-base reaction that results in a stable carboxylate-ammonium salt.[3] Therefore, the cornerstone of modern amide synthesis lies in the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a more reactive, better leaving group, transforming the carboxylate into a potent electrophile that is readily attacked by the amine nucleophile.
The Role of Coupling Reagents
A vast arsenal of coupling reagents has been developed to facilitate this activation.[4][] These reagents operate by forming a highly reactive intermediate, which is then displaced by the amine.
-
Carbodiimides (e.g., EDC, DCC, DIC): These are perhaps the most common class of coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always included.[7] These additives trap the O-acylisourea to form a less reactive but more stable active ester, which undergoes clean aminolysis with minimal racemization.[7][8]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most efficient and rapid coupling agents available.[7][9] They incorporate the activating agent (a derivative of HOBt or HOAt) directly into their structure. Reaction with a carboxylic acid in the presence of a base generates the active ester in situ, leading to fast reaction times and high yields, even with sterically hindered substrates.[4][10]
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective activators that generate active esters, prized for their high reactivity and suppression of side reactions.[8]
-
Acyl Halides: The classic approach involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] While effective, the harsh conditions required for their formation and their high reactivity can limit their use with sensitive or complex substrates.[8]
The Critical Role of the Base
When using this compound, the choice and stoichiometry of the base are critical. The base serves two primary functions:
-
Freeing the Nucleophile: It neutralizes the hydrochloride salt to liberate the free secondary amine of the azetidine, making it available for nucleophilic attack.
-
Scavenging Protons: It neutralizes the proton generated from the amine's nitrogen atom upon amide bond formation, driving the reaction to completion.
Commonly used bases are sterically hindered tertiary amines like N,N-diisopropylethylamine (DIPEA, or Hünig's base) or less hindered ones like triethylamine (TEA). DIPEA is often preferred as its steric bulk renders it non-nucleophilic, preventing it from competing with the azetidine in reacting with the activated carboxylic acid.[4]
III. Visualizing the Process
General Mechanism of Amide Coupling
Caption: General mechanism for amide coupling reactions.
Standard Experimental Workflow
Caption: A typical workflow for amide synthesis and purification.
IV. Detailed Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and widely used method suitable for a broad range of carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), 1 M HCl, Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.
-
Cool the flask to 0 °C using an ice-water bath and stir the solution for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of DMF (or DCM). Add DIPEA (2.5 eq) to this solution and stir for 5 minutes at room temperature to ensure the free amine is generated.
-
Slowly add the amine/DIPEA solution from step 4 to the activated acid solution from step 3 at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), 1 M HCl (1x, if the product is not acid-labile), and finally with brine (1x). Note: The aqueous washes are crucial for removing DMF and excess reagents.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Protocol 2: High-Efficiency HATU Mediated Coupling
This protocol is ideal for rapid synthesis or for use with more challenging, sterically hindered substrates.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.
-
Add DIPEA (3.0 eq) to the solution at room temperature with stirring. Note: The reaction is often rapid and may be slightly exothermic.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with HATU are often complete within 30-60 minutes.[6]
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Wash the organic layer extensively with water (3-4x) to remove DMF, followed by a final wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated azetidine derivative.
V. Optimization and Troubleshooting
The success of an amide coupling reaction can be influenced by several factors. A systematic approach to optimization is key.
Comparison of Common Coupling Conditions
| Parameter | EDC/HOBt | HATU | Acyl Chloride |
| Reactivity | Moderate to High | Very High | Extremely High |
| Reaction Time | 8-16 hours | 0.5-4 hours | 1-6 hours |
| Typical Base | DIPEA, TEA | DIPEA | TEA, Pyridine |
| Typical Solvent | DMF, DCM | DMF, ACN | DCM, THF |
| Pros | Cost-effective, reliable, widely used. | Very fast, high yields, low racemization, good for hindered substrates.[7] | Inexpensive reagents, very powerful for unreactive amines. |
| Cons | Slower, potential for N-acylurea byproduct, racemization without additive.[7] | Expensive, byproducts can be difficult to remove. | Harsh conditions, sensitive functional groups may not be tolerated, safety concerns (HCl byproduct).[8] |
Troubleshooting Guide
-
Problem: Low or No Product Formation
-
Possible Cause: Insufficient base was used to free the azetidine from its hydrochloride salt.
-
Solution: Ensure at least 2.0 equivalents of base are used relative to the azetidine hydrochloride salt (1 eq to neutralize the salt, 1 eq to scavenge the proton from the reaction). Using a slight excess (e.g., 2.5-3.0 eq) is common practice.
-
Possible Cause: The coupling reagent has degraded due to moisture.
-
Solution: Use fresh, high-quality coupling reagents and anhydrous solvents. Store reagents in a desiccator.
-
Possible Cause: High steric hindrance around the carboxylic acid or amine.
-
Solution: Switch to a more powerful coupling reagent like HATU or COMU.[10] Consider increasing the reaction temperature (e.g., to 40-50 °C), though this may increase the risk of side reactions.
-
-
Problem: Multiple Byproducts Observed
-
Possible Cause (with Carbodiimides): Racemization of an adjacent chiral center or formation of N-acylurea.
-
Solution: Ensure an adequate amount (at least 1.0 eq) of HOBt or HOAt is used. Running the reaction at 0 °C during the activation and addition phase can also minimize side reactions.
-
Possible Cause: The azetidine ring is unstable under the reaction conditions.
-
Solution: While generally stable under standard amide coupling conditions, the strained azetidine ring can be susceptible to opening under very harsh acidic or basic conditions.[1] Ensure the workup steps are not overly aggressive. Use mild coupling conditions and avoid prolonged heating.
-
-
Problem: Difficulty in Purification
-
Possible Cause: Residual DMF in the crude product.
-
Solution: Perform multiple aqueous washes during the workup. A common technique is to dilute the organic layer with ethyl acetate and wash repeatedly with water or brine.[11]
-
Possible Cause: Urea byproducts from carbodiimide reagents (especially DCU from DCC) are co-eluting with the product.
-
Solution: If using DCC, filter the reaction mixture before workup to remove the precipitated DCU. If using EDC, the resulting water-soluble urea is typically removed during the aqueous workup.
-
VI. Conclusion
The N-acylation of this compound is a fundamental transformation for incorporating the valuable azetidine scaffold into drug discovery programs. A successful outcome hinges on a solid understanding of the underlying principles: the necessity of carboxylic acid activation, the dual role of the base in liberating the amine nucleophile and driving the reaction forward, and the judicious selection of coupling reagents and conditions tailored to the specific substrates. By leveraging the detailed protocols and troubleshooting guidance provided herein, researchers can confidently and efficiently synthesize a diverse array of novel azetidine-containing molecules, accelerating the path toward new therapeutic agents.
VII. References
-
Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific website.
-
Singh, G., & Spencer, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website.
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
-
Ellman, J. A., & St. Denis, J. D. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
-
Chem Help ASAP. (2019). Synthesis of amides from acid chlorides. Retrieved from YouTube.
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from Reddit.
-
Various Authors. (2025). Synthesis and biological activity of azetidinone. ResearchGate.
-
Various Authors. (2019). Synthesis and biological study of Azetidinone derivatives.
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
-
Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
-
D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
-
BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
-
Fisher Scientific. (n.d.). Amide Synthesis Protocols. Retrieved from Fisher Scientific website.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
-
Aapptec Peptides. (n.d.). Coupling Reagents.
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
-
Various Authors. (2025). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. ResearchGate.
-
Berhault, A., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
-
Smith, A. B., et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion. ResearchGate.
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. ResearchGate.
-
Sun, J., et al. (2015). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Journal of the American Chemical Society.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. growingscience.com [growingscience.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. peptide.com [peptide.com]
- 8. hepatochem.com [hepatochem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
Application Note: A Practical Guide to the N-Functionalization of Azetidin-3-yl Acetate Hydrochloride
Abstract: The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to bioactive molecules.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature this strained four-membered ring, highlighting its significance in drug design.[1] This guide provides researchers, chemists, and drug development professionals with a detailed technical overview and actionable protocols for the N-functionalization of azetidin-3-yl acetate hydrochloride, a versatile and commercially available building block. We will delve into the core principles and methodologies for N-arylation, N-alkylation, and N-acylation, emphasizing the rationale behind experimental choices to ensure reproducible and efficient synthesis of diverse azetidine derivatives.
The Strategic Importance and Core Chemistry of Azetidines
Azetidines, as saturated four-membered aza-heterocycles, occupy a unique space in chemical biology. Their inherent ring strain, while less pronounced than that of aziridines, makes them conformationally rigid yet susceptible to strategic chemical modifications.[2] This "sp³-rich" character is highly sought after in drug discovery to escape the "flatland" of aromatic-heavy compound libraries, often leading to enhanced pharmacokinetic profiles.[1]
This compound serves as an excellent starting point for derivatization. However, its salt form necessitates a critical first step in any synthetic sequence: neutralization. The protonated azetidine nitrogen is non-nucleophilic and must be converted to the free base to participate in the desired bond-forming reactions. This is typically achieved by treatment with an appropriate base, either as a separate workup step or by using a stoichiometric excess of the base required for the subsequent reaction.
Figure 1: General workflow for the N-functionalization of azetidin-3-yl acetate.
N-Arylation: Forging the C(aryl)-N Bond
The formation of an aryl-nitrogen bond is a pivotal transformation in pharmaceutical synthesis. Palladium- and copper-catalyzed cross-coupling reactions are the most robust and widely adopted methods for achieving this.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the gold standard for C-N cross-coupling due to its broad substrate scope and high functional group tolerance.[3][4] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine binding and deprotonation, and reductive elimination.[5]
Causality Behind the Choices:
-
Catalyst: A source of Pd(0) is required. While Pd₂(dba)₃ is common, Pd(OAc)₂ can be used as it is reduced in situ.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are essential as they promote the rate-limiting reductive elimination step to form the C-N bond and prevent undesired side reactions like beta-hydride elimination.[5]
-
Base: A non-nucleophilic base is required to deprotonate the azetidine and the intermediate palladium-amine complex. Strong bases like NaOtBu or K₂CO₃ are commonly employed. The choice of base can significantly impact reaction efficiency.[3]
-
Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are standard, as they effectively solvate the reaction intermediates without interfering with the catalytic cycle.
Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried reaction vial, add this compound (1.0 equiv), aryl bromide (1.1 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., XPhos, 4.4 mol%).
-
Add a strong base (e.g., NaOtBu, 2.2 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene, 0.1 M).
-
Seal the vial and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4.4) | NaOtBu | Toluene | 100 | 92 | [6] |
| 2-Bromopyridine | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ | Dioxane | 110 | 99 | [6] |
| 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4.4) | K₃PO₄ | Toluene | 100 | 88 | [3] |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ | Toluene | 90 | 85 | [3] |
Copper-Catalyzed N-Arylation (Ullmann Condensation)
While often requiring higher temperatures than palladium-catalyzed methods, copper-catalyzed N-arylation is a cost-effective alternative, particularly for electron-deficient aryl halides and certain nitrogen heterocycles.[7][8] The mechanism is believed to involve a Cu(I)/Cu(III) cycle.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation
-
To a reaction vial, add this compound (1.0 equiv), aryl iodide (1.2 equiv), CuI (10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.5 equiv).
-
Add a polar aprotic solvent such as DMSO or DMF (0.2 M).
-
Seal the vial and heat to 100-140 °C for 18-36 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
N-Alkylation: Expanding the Molecular Framework
N-alkylation is a fundamental method for introducing aliphatic groups. Reductive amination offers a mild and versatile approach, while direct alkylation provides a more classical route.
Reductive Amination
This powerful reaction involves the condensation of the azetidine free base with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.[9]
Causality Behind the Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the carbonyl starting material but reactive enough to reduce the intermediate iminium ion. Its steric bulk and attenuated reactivity prevent over-reduction.
-
Solvent: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal. They are compatible with the reducing agent and effectively solvate the reactants.
-
Acid Catalyst: A small amount of acetic acid can be added to catalyze the formation of the iminium ion, especially when reacting with less reactive ketones.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 8. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Navigating the Ring-Opening Reactions of Azetidinium Intermediates
For researchers, synthetic chemists, and professionals in drug development, mastering the chemistry of strained ring systems is paramount for the construction of novel molecular architectures. Among these, the four-membered azetidine ring, when activated as a quaternary azetidinium salt, becomes a potent electrophilic intermediate, primed for a variety of synthetically useful transformations. The high ring strain of approximately 25.4 kcal/mol not only makes azetidinium ions susceptible to nucleophilic attack but also provides a thermodynamic driving force for ring-opening reactions, leading to the stereocontrolled formation of highly functionalized acyclic amines.[1]
This guide provides an in-depth exploration of the ring-opening reactions of azetidinium intermediates, moving from fundamental principles to detailed, field-proven experimental protocols. The content herein is designed to equip the reader with the necessary knowledge to confidently design, execute, and troubleshoot these powerful synthetic transformations.
The Azetidinium Intermediate: A Gateway to Molecular Diversity
Azetidines, in their neutral state, are relatively stable heterocycles.[1] However, quaternization of the nitrogen atom dramatically alters their reactivity profile. This is typically achieved by treating the parent azetidine with an alkylating agent, such as an alkyl triflate or halide. The resulting azetidinium ion is a highly activated species, poised for nucleophilic attack at the carbon atoms adjacent to the positively charged nitrogen.
The synthetic utility of azetidinium ring-opening lies in its ability to introduce a wide array of functional groups into a molecule with a high degree of regio- and stereocontrol.[2][3] This strategy has been successfully employed in the synthesis of complex natural products, pharmaceutical agents, and novel chemical probes.[4][5]
Mechanistic Underpinnings: Factors Governing Regio- and Stereoselectivity
The outcome of an azetidinium ring-opening reaction is dictated by a delicate interplay of electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions. A thorough understanding of these factors is crucial for predicting and controlling the reaction's selectivity.
Regioselectivity: The Site of Nucleophilic Attack
The nucleophile can, in principle, attack either the C2 or C4 position of the azetidinium ring. The preferred site of attack is influenced by:
-
Steric Hindrance: Generally, nucleophilic attack is favored at the less sterically hindered carbon. For instance, in an azetidinium ion with no substituent at the C4 position, nucleophiles preferentially attack this site.[2][6]
-
Electronic Effects: Electron-withdrawing groups on the azetidine ring can influence the partial positive charge on the adjacent carbons, thereby directing the nucleophile.
-
Substitution Pattern: In cases where both C2 and C4 are substituted, the outcome is more nuanced. For example, azetidinium ions with a methyl group at C4 have shown high regioselectivity for attack at the C2 position.[2] DFT calculations have proven to be a valuable tool in predicting the regioselectivity in these complex systems.[2][3]
The following diagram illustrates the general principle of nucleophilic ring-opening and the factors influencing regioselectivity.
Caption: Factors influencing the regioselectivity of nucleophilic attack on an azetidinium ion.
Stereochemistry: Inversion of Configuration
Nucleophilic ring-opening of azetidinium ions typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom undergoing attack.[7][8] This stereospecificity is a key feature of these reactions, allowing for the synthesis of enantiomerically pure, highly functionalized amines from chiral azetidine precursors.
A Spectrum of Nucleophiles: Expanding the Synthetic Toolbox
A wide variety of nucleophiles can be employed in the ring-opening of azetidinium intermediates, each introducing a unique functional handle.
| Nucleophile Type | Examples | Resulting Functional Group | Reference |
| Nitrogen | Azide (N₃⁻), Benzylamine | Amine, Azide | [2] |
| Oxygen | Acetate (AcO⁻), Alkoxides (RO⁻) | Ester, Ether | [2] |
| Carbon | Cyanide (CN⁻), Malonates | Nitrile, Substituted ester | [3] |
| Halogen | Fluoride (F⁻), Chloride (Cl⁻) | Alkyl fluoride, Alkyl chloride | [9][10] |
| Sulfur | Thiols (RSH) | Thioether | [1] |
| Hydride | Hydride reagents (e.g., from LiAlH₄) | Amine (reductive opening) | [3] |
This versatility allows for the strategic installation of diverse functionalities, significantly broadening the synthetic utility of the azetidinium ring-opening strategy.
Experimental Protocols: From Theory to Practice
The following section provides detailed, step-by-step protocols for the formation of an azetidinium intermediate and its subsequent nucleophilic ring-opening. These protocols are designed to be self-validating, with integrated checkpoints for characterization and purity assessment.
Protocol 1: Formation of an N-Alkylazetidinium Triflate
Objective: To synthesize an azetidinium triflate salt from a parent azetidine.
Materials:
-
Substituted Azetidine (1.0 eq)
-
Methyl trifluoromethanesulfonate (MeOTf) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Round-bottom flask and septum
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted azetidine (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction.
-
Addition of Alkylating Agent: Slowly add methyl trifluoromethanesulfonate (1.1 eq) dropwise to the stirred solution. Caution: MeOTf is highly toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy. The formation of the salt is often indicated by its precipitation from the solution.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum. If no precipitate forms, the solvent can be removed in vacuo to yield the crude azetidinium salt, which can often be used in the next step without further purification.
-
Characterization: Confirm the structure of the azetidinium salt by ¹H and ¹³C NMR spectroscopy. The downfield shift of the protons and carbons adjacent to the quaternary nitrogen is a characteristic feature.
Caption: A typical workflow for the synthesis of an azetidinium triflate salt.
Protocol 2: Nucleophilic Ring-Opening with Sodium Azide
Objective: To perform a regioselective ring-opening of an azetidinium salt with sodium azide.
Materials:
-
N-Alkylazetidinium Triflate (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Round-bottom flask and septum
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the N-alkylazetidinium triflate (1.0 eq) and anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution in one portion. Caution: Sodium azide is highly toxic. Handle with extreme care. Avoid contact with acids, which can generate toxic hydrazoic acid gas.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir. The optimal temperature may need to be determined empirically.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired ring-opened product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Applications in Drug Discovery and Development
The ability to introduce nitrogen-containing functionalities with precise stereochemical control makes the ring-opening of azetidinium intermediates a valuable tool in medicinal chemistry. Azetidines themselves are increasingly incorporated into drug candidates to enhance properties such as metabolic stability and solubility.[4][5] The ring-opening of these scaffolds provides a pathway to novel, highly functionalized amine derivatives for biological screening.
Conclusion
The ring-opening of azetidinium intermediates represents a powerful and versatile strategy in modern organic synthesis. A firm grasp of the underlying mechanistic principles allows for the rational design of reactions that deliver complex, functionalized amine products with high levels of regio- and stereocontrol. The protocols provided in this guide serve as a starting point for researchers to explore the rich chemistry of these strained intermediates and to apply them to the synthesis of molecules of biological and materials significance.
References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
Inuwa, R. M. (n.d.). Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. Kaduna State University. [Link]
-
Oh, K., & Lee, H. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. [Link]
-
Couty, F., & Evano, G. (2009). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Synlett, 2009(19), 3053-3074. [Link]
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ResearchGate. (n.d.). Nucleophilic ring-opening of α-ethyl azetidinium salt 12 with Bu4NF. [Link]
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Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. (2024). National Institutes of Health. [Link]
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Strained Azetidinium Ylides: New Reagents for Cyclopropanation. (2004). The Journal of Organic Chemistry. [Link]
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Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. (2021). National Institutes of Health. [Link]
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ResearchGate. (n.d.). Nucleophilic ring-opening of a-aryl azetidinium salt 2a with various salts. [Link]
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Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2020). Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Ring‐expansion of azetidines via an azetidinium intermediate. [Link]
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ResearchGate. (n.d.). Strained Azetidinium Ylides: New Reagents for Epoxidation. [Link]
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Higgins, R. H., Faircloth, W. J., Baughman, R. G., & Eaton, Q. L. (1994). Ring Opening of Azetidinols by Phenols: Regiochemistry and Stereochemistry. The Journal of Organic Chemistry, 59(8), 2172–2178. [Link]
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Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). National Institutes of Health. [Link]
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ResearchGate. (n.d.). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. [Link]
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ResearchGate. (n.d.). Mechanism of the ring‐expansion of azetidiniums to azepanes via ylide intermediates. [Link]
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Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. (2012). The Journal of Organic Chemistry. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
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Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. [Link]
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ResearchGate. (n.d.). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. [Link]
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Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. (2025). Organic Chemistry Frontiers. [Link]
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Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. (2020). Journal of the American Chemical Society. [Link]
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Alkylative Aziridine Ring-Opening Reactions. (2021). MDPI. [Link]
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Synthesis of Azetidines. (2017). Chinese Journal of Organic Chemistry. [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]
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Sci-Hub. (n.d.). ChemInform Abstract: Ring Opening of Azetidinols by Phenols: Regiochemistry and Stereochemistry. [Link]
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Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). ResearchGate. [Link]
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ResearchGate. (n.d.). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
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Vanecko, J. A., & West, F. G. (2005). Ring expansion of azetidinium ylides: rapid access to the pyrrolizidine alkaloids turneforcidine and platynecine. Organic Letters, 7(13), 2731–2734. [Link]
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Application Note: A Robust and Scalable Two-Stage Synthesis of Azetidin-3-yl Acetate Hydrochloride
Abstract
Azetidine-containing molecules are pivotal structural motifs in medicinal chemistry, valued for the unique conformational constraints imparted by the strained four-membered ring.[1][2] Azetidin-3-yl acetate hydrochloride is a key building block for the synthesis of more complex pharmaceutical agents.[3] This application note details a comprehensive, two-stage protocol for the multigram-scale synthesis of this compound. The strategy is designed for scalability, prioritizing cost-effective starting materials, robust reaction conditions, and non-chromatographic purification methods. The process first involves the synthesis of the key intermediate, 3-hydroxyazetidine hydrochloride, from benzylamine and epichlorohydrin, followed by an efficient acetylation and salt formation to yield the final product.[4][5] This guide provides detailed experimental procedures, process optimization insights, and critical safety considerations for researchers and drug development professionals.
Strategic Overview: A Two-Stage Approach for Scalability
The synthesis of this compound is most effectively approached in two distinct stages. This strategy enhances process control and ensures the purity of the final compound, a critical factor in pharmaceutical development.[6]
-
Stage 1: Synthesis of 3-Hydroxyazetidine Hydrochloride. This initial stage focuses on constructing the core azetidine ring. The chosen pathway utilizes inexpensive and readily available bulk chemicals: benzylamine and epichlorohydrin.[5] Benzylamine serves as a transient protecting group, facilitating the cyclization and allowing for a robust purification of the crystalline 1-benzyl-3-hydroxyazetidine intermediate before a clean deprotection step.[7]
-
Stage 2: Acetylation and Final Salt Formation. The second stage involves the esterification of the 3-hydroxyazetidine intermediate to introduce the acetate functional group, followed by the formation of the stable hydrochloride salt.[3][8]
This bifurcated approach avoids the purification challenges associated with one-pot syntheses and is amenable to large-scale industrial production.[4]
Diagram 2: Workflow for the synthesis of 3-Hydroxyazetidine Hydrochloride.
Step-by-Step Methodology:
-
Initial Reaction: To a jacketed reactor equipped with a mechanical stirrer and temperature probe, charge benzylamine (1.0 eq) and water (15 volumes). Cool the solution to 0-5 °C with agitation. [5]2. Epichlorohydrin Addition: Slowly add epichlorohydrin (1.3 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. This controlled addition is critical to manage the exotherm and prevent side reactions.
-
Reaction & Isolation: Maintain the reaction at 0-5 °C for 12 hours. Monitor the consumption of starting materials via GC or TLC. Upon completion, filter the resulting solid precipitate. Wash the filter cake sequentially with cold water and a cold organic solvent mixture (e.g., ethyl acetate/petroleum ether 1:20 v/v) to remove impurities. [5]4. Cyclization: The isolated intermediate is suspended in a suitable solvent like toluene, followed by the addition of an aqueous sodium hydroxide solution. The mixture is heated to reflux for 4-6 hours to facilitate the ring-closing reaction.
-
Deprotection: After aqueous work-up and solvent removal, the crude 1-benzyl-3-hydroxyazetidine is dissolved in ethanol. A palladium on carbon catalyst (10% Pd/C, 5 mol%) is added. The mixture is hydrogenated at approximately 4 atm (50-60 psi) until the reaction is complete. [9]6. Purification and Salt Formation: The catalyst is carefully filtered off. The ethanolic solution is cooled, and concentrated hydrochloric acid is added to precipitate the hydrochloride salt. The product is purified by recrystallization from a solvent system like methanol/ethyl acetate to yield high-purity 3-hydroxyazetidine hydrochloride as a white solid. [4]
Safety and Handling
-
Azetidines: Azetidine and its derivatives are flammable, corrosive, and can cause severe skin burns and eye damage. [10][11]Handle in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles.
-
Epichlorohydrin: This reagent is a known carcinogen and is highly toxic. All operations involving epichlorohydrin must be performed in a certified chemical fume hood with stringent safety protocols.
-
Hydrogenolysis: Hydrogen gas is highly flammable and explosive. Ensure the reaction is performed in a properly rated hydrogenation vessel with appropriate grounding and ventilation. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; handle with care.
Stage 2 Protocol: Synthesis of this compound
This stage functionalizes the azetidine core to produce the target molecule.
Principle and Rationale
The hydroxyl group of 3-hydroxyazetidine is esterified using acetyl chloride in the presence of a non-nucleophilic base. It is often preferable to first neutralize the hydrochloride salt to the free base of 3-hydroxyazetidine to ensure efficient reaction. The final product is then precipitated as the hydrochloride salt from an organic solvent, which serves as both the reaction work-up and the final purification step.
Detailed Experimental Protocol
Step-by-Step Methodology:
-
Free Base Generation (Optional but Recommended): Suspend 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add a base such as triethylamine (2.2 eq) and stir to generate the free amine in situ.
-
Acetylation: Cool the mixture to 0 °C. Slowly add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Salt Formation and Isolation: Concentrate the organic solution under reduced pressure. Dissolve the crude azetidin-3-yl acetate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a 4M solution of HCl in an organic solvent (e.g., dioxane or methanol) dropwise until precipitation is complete. [12]5. Final Product: Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound. [13]
Expected Data and Characterization
The following table summarizes the expected outcomes and analytical data for the final product.
| Parameter | Expected Value/Result |
| Appearance | White to off-white crystalline solid |
| Yield (Overall) | 45-55% (from Benzylamine) |
| Purity (HPLC) | >98% |
| ¹H NMR (400 MHz, D₂O) | Consistent with the structure of this compound. |
| ¹³C NMR (100 MHz, D₂O) | Peaks corresponding to the carbonyl, ester, and azetidine ring carbons. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base (m/z = 116.07) |
Scale-Up and Process Optimization Insights
-
Thermal Management: Both the initial epichlorohydrin reaction and the acetyl chloride addition are exothermic. On a larger scale, a jacketed reactor with precise temperature control is essential. A slow, controlled addition rate is the primary method for managing heat output.
-
Purification Strategy: The deliberate avoidance of column chromatography is a key advantage for scale-up. [7]Optimizing the recrystallization conditions (solvent choice, cooling profile) for both the 1-benzyl-3-hydroxyazetidine and the final product is critical for achieving high purity and yield on a large scale. [4]* Telescoping: For improved efficiency, it's possible to "telescope" the free base generation and acetylation steps, performing them in the same reactor without isolating the free base, which can minimize handling and potential product loss.
-
Material Handling: The physical properties of intermediates can change at scale. Ensure that filtration and drying equipment are appropriately sized to handle larger volumes of solids and solvents efficiently.
Conclusion
This application note provides a validated and scalable two-stage synthesis for this compound. By leveraging a robust strategy that employs cost-effective materials and scalable unit operations like hydrogenolysis and recrystallization, this protocol is well-suited for producing multigram to kilogram quantities of this valuable building block. The detailed procedural steps and safety considerations outlined herein are intended to enable researchers and process chemists to confidently and safely implement this synthesis in their laboratories.
References
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- ChemicalBook. (2025). Azetidin-3-yl-acetic acid methyl ester hydrochloride.
- Zhang, J. (n.d.).
- Chemos GmbH & Co.KG. (2020).
- Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
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- Fisher Scientific. (2012).
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- Scott, J. D., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Troisi, L., et al. (2021).
- National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
- ResearchGate. (2025). Facile Syntheses of Azetidin-3-ols by Rearrangement of 2,3-Epoxypropylamines.
- CymitQuimica. (n.d.). CAS 45347-82-8: azetidin-3-ol.
- CymitQuimica. (n.d.). CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride.
- HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid.
- Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
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BenchChem. (2025). Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 2-(azetidin-3-yl)acetate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHghHDV6uZjMTgFJms_gpOM3SVJKjBYS8Pxw8mBXVWxxuXC6x6wF3hcDYgz9oktNGPRGuyEmlBXBjjmMLt1OAXJpv_WpQEUhWrIhBrXQZfQqdzQrskM2NiffYV4OAdcsRYmu9TzqGOtFkxX5pyoPAawAiVZ60ebTi1UkpNCZwBrZKmQEF198A5sdsgAtNOBx3xaUyvF07_VD2tovIHghadRcEeRQlG16kTGHGLpckb7e-S8bntCeM3_9qJk7kbfJX_ZLDEC7xV-EupTW9T07KkG4XdG]([Link]
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Application Note: Azetidin-3-yl Acetate Hydrochloride as a Versatile Scaffold for Parallel Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring is a highly sought-after motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased solubility and metabolic stability while providing a rigid, three-dimensional exit vector for substituents.[1][2][3] Azetidin-3-yl acetate hydrochloride serves as an exemplary building block for diversity-oriented synthesis, offering a reactive secondary amine for library generation and a protected hydroxyl group for potential downstream functionalization. This document provides a detailed guide for the effective use of this compound in parallel synthesis workflows, focusing on two robust and widely applicable reaction classes: amide coupling and reductive amination. We present detailed, step-by-step protocols optimized for a parallel format, explain the rationale behind reagent choices, and offer troubleshooting advice to enable the rapid and efficient generation of novel chemical libraries for drug discovery programs.
Introduction: The Strategic Value of the Azetidine Scaffold
In the quest for novel therapeutic agents, medicinal chemists increasingly turn to scaffolds that occupy unique chemical space and offer improved "drug-like" properties.[4][5] The strained four-membered azetidine ring has emerged as a "privileged" structure, moving beyond its historical association with β-lactam antibiotics to become a cornerstone of modern scaffold design.[4] Its incorporation can significantly enhance aqueous solubility, reduce lipophilicity, and provide novel intellectual property. This compound is a bifunctional reagent that capitalizes on these advantages. The secondary amine is a nucleophilic handle for diversification, while the acetate at the 3-position acts as a stable protecting group for a hydroxyl function, which can be unveiled later for further modifications. This application note serves as a practical guide to harnessing this building block's potential in a high-throughput setting.
Reagent Properties and Handling
-
Chemical Name: this compound
-
Molecular Formula: C₅H₁₀ClNO₂
-
Molecular Weight: 151.6 g/mol
-
Appearance: Off-white to white solid
-
Key Structural Features: The molecule is supplied as a hydrochloride salt, meaning the azetidine nitrogen is protonated. For any nucleophilic reaction, it must first be neutralized ("free-based") with a suitable non-nucleophilic base.
dot
Caption: Workflow for parallel amide library synthesis.
Experimental Protocol: Amide Coupling in a 24-Well Plate
-
Preparation of Stock Solutions:
-
Azetidine: Prepare a 0.2 M stock solution of this compound in anhydrous N,N-Dimethylformamide (DMF).
-
Carboxylic Acids: Prepare 0.2 M stock solutions of a diverse set of carboxylic acids in anhydrous DMF.
-
HATU: Prepare a 0.22 M stock solution of HATU in anhydrous DMF. This solution should be prepared fresh.
-
DIPEA: Use neat.
-
-
Reaction Assembly (in a 24-well plate):
-
To each well, add 500 µL (0.1 mmol, 1.0 eq) of the this compound stock solution.
-
Add 38 µL (0.22 mmol, 2.2 eq) of neat DIPEA to each well. Agitate the plate for 10 minutes at room temperature to ensure complete free-basing.
-
Dispense 500 µL (0.1 mmol, 1.0 eq) of the appropriate carboxylic acid stock solution to each designated well.
-
Initiate the reaction by dispensing 500 µL (0.11 mmol, 1.1 eq) of the HATU stock solution to each well.
-
Seal the plate and allow it to agitate at room temperature for 2-16 hours. Reaction progress can be monitored by LC-MS analysis of a small aliquot.
-
-
Work-up and Purification:
-
Upon completion, quench the reactions by adding 1 mL of water to each well.
-
The crude product mixtures can be directly purified using an automated mass-directed preparative HPLC system to yield the pure amide products.
-
Data Presentation: Representative Amide Coupling Reactions
| Entry | Carboxylic Acid | Product Structure (R-group) | Typical Yield (%) | Purity (LC-MS, %) |
| 1 | Benzoic Acid | Phenyl | 85-95 | >95 |
| 2 | 4-Chlorobenzoic Acid | 4-Chlorophenyl | 80-90 | >95 |
| 3 | Thiophene-2-carboxylic acid | 2-Thienyl | 75-85 | >95 |
| 4 | Cyclohexanecarboxylic acid | Cyclohexyl | 90-98 | >95 |
Parallel Reductive Amination Library Synthesis
Reductive amination is a powerful and reliable method for forming carbon-nitrogen bonds, providing access to a wide range of secondary and tertiary amines. [6][7] Principle & Rationale: This one-pot reaction involves the initial formation of an iminium ion between the azetidine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced in situ to the corresponding amine. [7]* Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice. It is a mild and selective hydride donor, capable of reducing the iminium ion in the presence of the unreacted aldehyde. [7]It does not require strictly anhydrous conditions and is compatible with a wide range of functional groups.
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.
Workflow for Parallel Reductive Amination
dot
Caption: Workflow for parallel reductive amination.
Experimental Protocol: Reductive Amination in a 24-Well Plate
-
Preparation of Stock Solutions:
-
Azetidine: Prepare a 0.2 M stock solution of this compound in 1,2-Dichloroethane (DCE).
-
Aldehydes/Ketones: Prepare 0.22 M stock solutions of a diverse set of carbonyl compounds in DCE.
-
-
Reaction Assembly (in a 24-well plate):
-
To each well, add 500 µL (0.1 mmol, 1.0 eq) of the this compound stock solution.
-
Add 21 µL (0.12 mmol, 1.2 eq) of neat DIPEA to each well and agitate for 10 minutes.
-
Dispense 500 µL (0.11 mmol, 1.1 eq) of the appropriate aldehyde or ketone stock solution to each designated well.
-
Allow the plate to agitate for 30 minutes at room temperature to facilitate iminium ion formation.
-
In a fume hood, add 32 mg (0.15 mmol, 1.5 eq) of solid Sodium triacetoxyborohydride to each well. Note: Addition may cause slight effervescence.
-
Seal the plate and agitate at room temperature for 4-24 hours. Monitor by LC-MS.
-
-
Work-up and Purification:
-
Carefully quench each reaction by the slow addition of 1 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer (if desired) or directly inject the crude mixture for purification by mass-directed preparative HPLC.
-
Data Presentation: Representative Reductive Amination Reactions
| Entry | Carbonyl Compound | Product Structure (R-group) | Typical Yield (%) | Purity (LC-MS, %) |
| 1 | Benzaldehyde | Benzyl | 80-90 | >95 |
| 2 | 4-Pyridinecarboxaldehyde | (Pyridin-4-yl)methyl | 70-85 | >95 |
| 3 | Isovaleraldehyde | 3-Methylbutyl | 85-95 | >95 |
| 4 | Acetophenone | 1-Phenylethyl | 65-75 | >90 |
Troubleshooting and Advanced Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete free-basing; low-reactivity starting material; degraded coupling/reducing agent. | Ensure adequate base (2.2 eq for amide coupling, 1.2 eq for reductive amination). For unreactive partners, consider gentle heating (40-50 °C). Use fresh, high-quality reagents. |
| Acetate Hydrolysis | Presence of strong base/acid or prolonged heating, especially with water present. | Minimize reaction times and temperatures. Ensure quenching is done under neutral or slightly basic conditions. The acetate is generally robust but can be labile under harsh conditions. |
| Multiple Alkylations (Reductive Amination) | Not typically an issue with STAB and secondary amines. | This is a common problem with direct alkylation using alkyl halides but is avoided by the reductive amination mechanism. [7] |
| Difficulty in Purification | Byproducts from coupling reagents (e.g., HOBt, urea from carbodiimides). | HATU byproducts are generally water-soluble and easily removed. Using mass-directed prep-HPLC is highly effective for isolating the desired product from complex crude mixtures. |
Post-Synthesis Diversification: Unveiling the 3-Hydroxy Group
The acetate group serves as a convenient protecting group. Its removal opens a new avenue for library diversification.
-
Protocol for Acetate Deprotection:
-
Dissolve the purified azetidine product in methanol (MeOH) to a concentration of 0.1 M.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) or a 1 M solution of lithium hydroxide (LiOH, 1.5 eq).
-
Stir at room temperature for 2-6 hours, monitoring by LC-MS.
-
Upon completion, neutralize with 1 M HCl, concentrate under reduced pressure, and purify the resulting 3-hydroxyazetidine derivative.
-
Conclusion
This compound is a powerful and versatile building block for parallel synthesis. Its secondary amine handle is readily functionalized via robust and high-yielding reactions such as amide coupling and reductive amination, making it ideal for the rapid generation of diverse chemical libraries. The protocols and workflows presented herein provide a solid foundation for scientists in drug discovery to leverage this valuable scaffold, accelerating the identification of new lead compounds and expanding the exploration of novel chemical space.
References
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Organic Syntheses. (n.d.). Azetidine. Retrieved January 15, 2026, from [Link]
-
Journal of the American Chemical Society. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. Retrieved January 15, 2026, from [Link]
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved January 15, 2026, from [Link]
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National Institutes of Health. (2014). Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides. PMC. Retrieved January 15, 2026, from [Link]
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ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
-
MDPI. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved January 15, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved January 15, 2026, from [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved January 15, 2026, from [Link]
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Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin. Retrieved January 15, 2026, from [Link]
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Asynt. (2022). A Quick Introduction to Parallel Synthesis. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
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National Institutes of Health. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination. Retrieved January 15, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 15, 2026, from [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved January 15, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Purification Challenges of Azetidine Compounds
From the Desk of the Senior Application Scientist
Welcome to the technical support center for azetidine compound purification. Azetidines are critical building blocks in modern medicinal chemistry, prized for their ability to impart unique three-dimensional structures and improve physicochemical properties in drug candidates.[1][2][3] However, their unique structure—a strained four-membered ring—presents significant purification challenges that can impede research and development.[1][2][3]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the most common issues encountered during the purification of these valuable compounds. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a diagnosis of the probable cause and a detailed, actionable protocol for resolution.
Q1: My azetidine compound is streaking severely during silica gel column chromatography, resulting in poor separation and low purity. What is happening and how can I fix it?
A1:
-
Probable Cause: Severe streaking or tailing of azetidines on a standard silica gel column is a classic sign of strong interaction between the basic azetidine nitrogen and the acidic silanol (Si-OH) groups on the silica surface.[4] This acid-base interaction leads to irreversible binding or slow, uneven elution, causing broad peaks that co-elute with impurities.
-
Recommended Solution: The most effective strategy is to neutralize the acidic sites on the stationary phase by adding a basic modifier to your mobile phase or by using a pre-treated or alternative stationary phase.
Protocol: Purification Using a Basic Modifier
-
Solvent System Selection (TLC):
-
Develop a suitable mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).
-
To this solvent system, add 0.5-2% of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH).[5][6][7] A common choice is to use a 7N solution of ammonia in methanol as the polar component of the mobile phase.[5]
-
Run a TLC plate using the modified solvent system. You should observe a significant reduction in streaking and a well-defined spot for your compound.
-
-
Column Preparation and Elution:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Hexanes).
-
Pack the column as usual.
-
Crucially, pre-condition the column by flushing it with at least 2-3 column volumes of the full mobile phase including the basic modifier.[7] This step ensures the silica is "deactivated" before you load your compound.
-
Load your compound (dry loading is often preferred for polar compounds) and elute with the base-modified mobile phase, collecting fractions as normal.
-
-
Causality Explained: The added amine (e.g., TEA) is a stronger base than your azetidine and acts as a competitive inhibitor. It preferentially binds to the acidic silanol groups, effectively shielding your compound from these strong interaction sites and allowing it to elute symmetrically.
-
Q2: I'm experiencing significant product loss after concentrating my fractions. I suspect my azetidine is volatile. How can I prevent this?
A2:
-
Probable Cause: Azetidines, especially those with low molecular weights (under 200 g/mol ) and lacking highly polar functional groups like hydroxyls, can be surprisingly volatile.[8] Standard rotary evaporation, especially under high vacuum, can lead to the loss of the compound along with the solvent.
-
Recommended Solution: Modify your solvent removal technique to be gentler, avoiding high vacuum and excessive heat.
Protocol: Gentle Solvent Removal for Volatile Compounds
-
Reduce Vacuum Pressure: Do not use a high-vacuum line.[8] On a rotary evaporator, carefully control the vacuum. Instead of pulling a full vacuum, slowly lower the pressure until the solvent just begins to boil gently at a low temperature. If your system lacks a pressure controller, you can install a T-connector with a bleeder valve to manually regulate the vacuum.
-
Minimize Heat: Keep the water bath temperature low, ideally at room temperature or slightly above (e.g., 30°C).[9] The goal is to find a balance where the solvent evaporates efficiently without requiring a very deep vacuum that would carry your compound over.
-
Form a Non-Volatile Salt (If Applicable):
-
If your downstream application allows, consider converting the free-base azetidine in your collected fractions to a non-volatile salt before evaporation.
-
To the combined pure fractions, add a stoichiometric amount of an acid (e.g., HCl in ether or acetic acid).
-
Now, the resulting salt will be much less volatile, and you can remove the solvent more aggressively without fear of product loss. You can then perform a liquid-liquid extraction to recover the free base if needed.
-
-
Check the Bump Trap and Condenser: Always check the bump trap and even the condensed solvent for your product. If you find product there, it's a clear sign your evaporation conditions are too harsh.
-
Frequently Asked Questions (FAQs)
Q1: My NMR analysis after purification shows unexpected peaks, suggesting the azetidine ring has opened. Why did this happen and how can I avoid it?
A1: The four-membered ring of azetidine is strained (approx. 25.4 kcal/mol) and susceptible to ring-opening, especially under acidic conditions.[3] This decomposition can be triggered by the acidic nature of standard silica gel or by acidic reagents used in the workup.[1][2] The protonated azetidinium ion is more vulnerable to nucleophilic attack, leading to cleavage of a C-N bond.[1]
-
Prevention Strategies:
-
Avoid Strong Acids: During workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead of stronger bases. Avoid washing with strong acids.
-
Use Deactivated Silica: As described in the troubleshooting guide, always use a basic modifier (TEA, NH₄OH) in your chromatography solvent to neutralize the silica gel.[4][7]
-
Consider Alternative Stationary Phases: For highly sensitive compounds, consider using neutral or basic alumina, or even amine-functionalized silica, which are less acidic than standard silica.[10][11][12]
-
Monitor Temperature: Both workup and purification should be performed at or below room temperature, as heat can accelerate decomposition.[13]
-
Q2: Normal-phase chromatography isn't working for my highly polar azetidine. What are my other options?
A2: Highly polar azetidines can be challenging because they require very polar mobile phases (like high percentages of methanol), which can lead to the dissolution of the silica gel and poor separation. You have several excellent alternatives:
-
Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[14] It is ideal for polar compounds. To ensure good peak shape for basic azetidines, it's often necessary to add a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase to protonate the amine, or alternatively, use a basic modifier like ammonium hydroxide to work at a high pH where the amine is in its free-base form.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a superb technique for very polar, water-soluble compounds that are poorly retained in reversed-phase.[14] It uses a polar stationary phase (like silica or amine-bonded silica) with a mobile phase rich in an organic solvent (like acetonitrile) with a small amount of water.[14]
-
Ion-Exchange Chromatography (IEX): This powerful technique separates molecules based on their charge.[15][16] Since azetidines are basic, they will be positively charged (cationic) at a low to neutral pH. You can use a cation-exchange column, where the stationary phase has fixed negative charges.[16][17] Your protonated azetidine will bind to the column and can then be eluted by increasing the salt concentration or the pH of the mobile phase.[17]
Q3: What are the best practices for handling and storing purified azetidines?
A3: Proper handling and storage are crucial to maintain the integrity of your purified compound.
-
Handling: Always handle azetidines in a well-ventilated fume hood.[18][19] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19][20] Use plastic or glass spatulas instead of metal ones to avoid potential reactions.[21]
-
Storage:
-
Temperature: Store purified azetidines at low temperatures, typically in a freezer (-20°C), to minimize degradation.[22]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and carbon dioxide.[18]
-
Container: Use amber glass vials with PTFE-lined caps to protect from light and ensure a tight seal.[21][22]
-
Data & Visualization
Table 1: Recommended Chromatography Systems for Azetidine Purification
| Compound Characteristic | Stationary Phase | Typical Mobile Phase | Key Considerations/Additives |
| Standard/Moderately Polar Free Base | Silica Gel | Hexanes/Ethyl Acetate or DCM/Methanol | Add 0.5-2% Triethylamine (TEA) or NH₄OH to prevent streaking.[4][5] |
| Acid-Sensitive Free Base | Neutral or Basic Alumina | Hexanes/Ethyl Acetate | Alumina is less acidic than silica; good for sensitive compounds.[10][11] |
| N-Boc Protected Azetidine | Silica Gel | Hexanes/Ethyl Acetate | Generally well-behaved. The Boc group reduces basicity and polarity. |
| Highly Polar / Water-Soluble | Reversed-Phase C18 | Water/Acetonitrile or Water/Methanol | Add 0.1% TFA or Formic Acid for better peak shape.[4] |
| Very Polar / Cationic | Cation-Exchange Resin | Aqueous Buffer (e.g., Ammonium Acetate) | Elute with a salt gradient or pH gradient.[17] |
Diagram 1: Troubleshooting Workflow for Azetidine Purification
Caption: A decision tree for troubleshooting common azetidine purification issues.
Diagram 2: Common Azetidine Degradation Pathway
Caption: Acid-catalyzed nucleophilic attack leading to azetidine ring opening.
References
-
Tips & Tricks: Volatile Compounds - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 15, 2026, from [Link]
-
Hodgson, D. M., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
-
Are there alternatives for silica for column chromatography? (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Tips for Safe Handling And Storage of Aziridine Crosslinkers. (2025). MSN Chemical. Retrieved January 15, 2026, from [Link]
-
St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved January 15, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved January 15, 2026, from [Link]
-
St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. Retrieved January 15, 2026, from [Link]
-
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Regioselective ring opening reactions of azetidines. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Gandhi, J. C. (2014). Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. LCGC North America. Retrieved January 15, 2026, from [Link]
-
Alternatives to silica gel or alternative method of purification? (2017). Reddit. Retrieved January 15, 2026, from [Link]
-
Azetidine: Basicity and Preparation. (2020). YouTube. Retrieved January 15, 2026, from [Link]
-
Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 15, 2026, from [Link]
-
Anion-exchange chromatography. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Rotary Evaporator Guide: Setup, Process & Troubleshooting. (n.d.). Root Sciences. Retrieved January 15, 2026, from [Link]
-
Azetidine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved January 15, 2026, from [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024). Technology Networks. Retrieved January 15, 2026, from [Link]
-
Flash column of very polar amine without access to reverse phase silica? (2017). Reddit. Retrieved January 15, 2026, from [Link]
-
Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. Retrieved January 15, 2026, from [Link]
-
Ion-Exchange Chromatography. (2024). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 15, 2026, from [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
-
When should I use an amine-bonded silica for flash chromatography? (2023). Biotage. Retrieved January 15, 2026, from [Link]
-
How to Solve Rotavap Troubles: Smart Evaporator™ Alternative. (2025). BioChromato. Retrieved January 15, 2026, from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
How to isolate volatile compounds? (2020). Reddit. Retrieved January 15, 2026, from [Link]
-
Best Ways to Prevent Bumping on Rotovap? (2023). Reddit. Retrieved January 15, 2026, from [Link]
-
Safe Handling of Azides. (2013). University of Pittsburgh. Retrieved January 15, 2026, from [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2014). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
-
Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved January 15, 2026, from [Link]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2020). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers. Retrieved January 15, 2026, from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. (2014). ACS Publications. Retrieved January 15, 2026, from [Link]
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Technical Support Center: Azetidin-3-yl Acetate Hydrochloride Synthesis
Introduction
Welcome to the technical support guide for the synthesis of Azetidin-3-yl acetate hydrochloride. This document is designed for researchers, chemists, and process development professionals who are utilizing this critical building block in their synthetic endeavors. The strained four-membered azetidine ring, while synthetically valuable, is prone to specific side reactions that can impact yield, purity, and overall process efficiency.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, particularly in the final deprotection and salt formation stages.
Question 1: My yield is significantly lower than expected, and I've isolated a viscous oil or an unidentifiable polar impurity instead of the crystalline hydrochloride salt. What is the likely cause?
Answer: This is a classic and frequently encountered issue, most often pointing to acid-mediated ring-opening of the azetidine core. The inherent ring strain of the four-membered heterocycle makes it susceptible to nucleophilic attack, a vulnerability that is significantly enhanced under acidic conditions required for N-deprotection (e.g., Boc removal) and hydrochloride salt formation.[2][3]
Causality & Mechanism: The reaction is initiated by the protonation of the azetidine nitrogen, which turns the ring into a much more reactive azetidinium ion. This dramatically increases the electrophilicity of the ring carbons (C2 and C4). Nucleophiles present in the reaction mixture, such as the chloride counter-ion (from HCl) or residual water, can then attack a ring carbon, leading to irreversible ring cleavage.
Mechanism: Acid-Catalyzed Ring Opening
Caption: Acid-catalyzed ring-opening of the azetidine core.
Troubleshooting & Prevention Protocol:
-
Strict Anhydrous Conditions: Ensure all solvents (e.g., Dioxane, Diethyl Ether, Ethyl Acetate) and reagents are rigorously dried. Use freshly opened bottles of anhydrous solvents or distill them over an appropriate drying agent.
-
Control of HCl Source: Use anhydrous HCl gas or a freshly prepared solution of HCl in an anhydrous solvent (e.g., 4M HCl in Dioxane). Avoid using concentrated aqueous HCl, as water is a competent nucleophile for ring-opening.
-
Temperature Management: Perform the deprotection and salt formation at low temperatures (0 °C to 5 °C). Higher temperatures provide the activation energy needed to overcome the barrier for the ring-opening reaction.[4]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, proceed immediately with the workup to isolate the product. Prolonged exposure to acidic conditions increases the likelihood of side reactions.
-
Choice of N-Protecting Group: If designing the synthesis from scratch, consider the stability of the protecting group. While Boc is common, its removal requires strong acids. Other groups might offer milder deprotection conditions, though they come with their own trade-offs.[4]
| Parameter | Standard Condition | Optimized Condition to Prevent Ring Opening |
| Solvent | Reagent-grade Dioxane | Anhydrous Dioxane (<50 ppm H₂O) |
| HCl Source | Concentrated Aqueous HCl | Anhydrous HCl (gas) or 4M HCl in Dioxane |
| Temperature | Room Temperature (20-25 °C) | 0 °C (ice bath) |
| Reaction Time | 4-6 hours (or overnight) | 1-2 hours (or until SM consumed by TLC/LCMS) |
Question 2: My final product is contaminated with Azetidin-3-ol hydrochloride. How can I avoid this?
Answer: This impurity arises from the hydrolysis of the acetate ester . This is another acid-catalyzed reaction that can occur concurrently with the N-deprotection and salt formation, or during aqueous workup and storage if moisture is present.
Causality & Mechanism: The mechanism is a standard acid-catalyzed ester hydrolysis. The carbonyl oxygen of the acetate group is protonated by the acid, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, methanol is eliminated to yield the carboxylic acid, which in this intramolecular case is the hydroxyl group of azetidin-ol.[5]
Workflow: Identifying Source of Hydrolysis
Caption: Troubleshooting workflow to pinpoint the source of ester hydrolysis.
Troubleshooting & Prevention Protocol:
-
Use Anhydrous Conditions: As with preventing ring-opening, the exclusion of water is the most critical factor. All steps involving acid should be performed under strictly anhydrous conditions.
-
Non-Aqueous Workup: If possible, devise a non-aqueous workup. For example, after salt formation, the product often precipitates from non-polar solvents like diethyl ether or MTBE. The solid can be isolated by filtration, washed with anhydrous solvent, and dried under high vacuum, completely avoiding contact with water.
-
Control Workup pH: If an aqueous workup is unavoidable, keep the pH low to suppress the solubility of the free base in the organic layer, but perform extractions quickly and at low temperatures to minimize the contact time during which hydrolysis can occur.
-
Proper Storage: this compound can be hygroscopic. Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅) under an inert atmosphere (Nitrogen or Argon).
Frequently Asked Questions (FAQs)
Q1: What is the optimal N-protecting group for the synthesis of 3-substituted azetidines? The choice is highly dependent on the overall synthetic route and the molecule's stability. The Boc (tert-butoxycarbonyl) group is widely used due to its general stability to a range of conditions and its straightforward introduction. However, its removal requires strong acidic conditions (e.g., TFA, HCl), which can trigger the side reactions discussed above.[4] The Cbz (Carboxybenzyl) group is an alternative, removable by hydrogenolysis, which avoids strongly acidic conditions. However, this may not be compatible with other reducible functional groups in the molecule. For specific applications, a benzyl (Bn) group can be used, also removable by hydrogenolysis.
Q2: Can I use a different acid for the hydrochloride salt formation? Yes, but with caution. The key is to use a source of HCl that does not introduce nucleophiles.
-
Recommended: Anhydrous HCl gas, or solutions of HCl in anhydrous ethers (Dioxane, Diethyl Ether) or alcohols (Isopropanol, Ethanol). Ethereal HCl is generally preferred to minimize the risk of ester interchange if using an alcohol solvent.
-
Not Recommended: Concentrated aqueous HCl. This is the most common source of failure due to the high concentration of water acting as a nucleophile for both ring-opening and ester hydrolysis.[1][5]
Q3: How can I purify the final product if it is contaminated with ring-opened byproducts or Azetidin-3-ol? Purification can be challenging due to the high polarity and similar nature of the product and impurities.
-
Recrystallization: This is the most effective method if a suitable solvent system can be found. A common approach is to dissolve the crude salt in a minimal amount of a polar solvent (like methanol or ethanol) and then precipitate the pure product by adding a less polar solvent (like isopropanol, ethyl acetate, or diethyl ether). This process should be conducted quickly and with anhydrous solvents to prevent hydrolysis during the procedure.
-
Chromatography: Column chromatography on silica gel is generally difficult for highly polar hydrochloride salts. If necessary, reverse-phase chromatography (C18) may be an option, but it involves aqueous mobile phases which can exacerbate hydrolysis. An alternative is to free-base the salt, purify the less polar free amine on silica gel, and then re-form the hydrochloride salt under optimized anhydrous conditions.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Stable aziridinium salts as versatile intermediates: isolation and regio- and stereoselective ring-opening and rearrangement - PubMed. (2009). Angewandte Chemie International Edition. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Regioselective ring opening reactions of azetidines - ResearchGate. (n.d.). ResearchGate. [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (n.d.). Journal of the American Chemical Society. [Link]
-
Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose - Chalmers Publication Library. (n.d.). Chalmers University of Technology. [Link]
-
Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives - Semantic Scholar. (2023). Archiv der Pharmazie. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). Molecules. [Link]
-
Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts | The Journal of Organic Chemistry - ACS Publications. (2021). The Journal of Organic Chemistry. [Link]
-
Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). The Journal of Organic Chemistry. [Link]
-
Synthesis of Azetidines. (n.d.). Chinese Journal of Organic Chemistry. [Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH. (n.d.). Angewandte Chemie International Edition. [Link]
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents. (n.d.).
-
Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Azetidine Derivatization
Welcome to the Technical Support Center for Azetidine Derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the functionalization of azetidines. The inherent ring strain of the four-membered azetidine ring presents unique synthetic challenges, making careful optimization of reaction conditions paramount for successful outcomes.[1][2][3] This resource combines established chemical principles with practical, field-proven insights to help you navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the derivatization of azetidines.
Q1: Why are azetidine derivatization reactions often challenging?
A1: The primary challenge in working with azetidines stems from their significant ring strain, estimated to be around 25.4 kcal/mol.[4] This strain makes the four-membered ring susceptible to undesired ring-opening reactions under various conditions, including acidic or basic environments and in the presence of certain nucleophiles or Lewis acids.[1][5][6] Consequently, reaction conditions must be carefully controlled to favor the desired derivatization over ring cleavage.
Q2: What is the most common side reaction to be aware of, and how can it be minimized?
A2: Nucleophilic ring-opening is the most prevalent side reaction.[1][5][6] The regioselectivity of this ring-opening is influenced by electronic and steric factors of the substituents on the azetidine ring.[5][6] To minimize this, consider the following:
-
Low Temperatures: Performing reactions at lower temperatures (e.g., 0 °C to -78 °C) can decrease the rate of the ring-opening side reaction.[7]
-
Mild Reagents: Utilize mild bases and acids to prevent protonation or activation of the azetidine nitrogen, which can catalyze ring-opening.
-
Appropriate Protecting Groups: The choice of N-protecting group can significantly influence the stability of the azetidine ring. For instance, electron-withdrawing groups like Boc (tert-butoxycarbonyl) can modulate the nucleophilicity of the nitrogen atom.
Q3: How do I choose an appropriate solvent for my azetidine derivatization?
A3: Solvent choice is critical and can influence reaction rates and selectivity. Aprotic solvents are generally preferred to avoid protonation of the azetidine nitrogen.
-
For N-Alkylation/Acylation: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and toluene are commonly used.[8]
-
For Lithiation: Ethereal solvents like THF or diethyl ether are often employed, especially at low temperatures.
-
For Photocatalytic Reactions: The choice of solvent can be crucial for solubility and to ensure it is transparent to the wavelength of light being used.[9] Common choices include acetonitrile, benzene, and dichloromethane.[9]
Q4: What are the key considerations for selecting a base in N-alkylation or N-acylation reactions?
A4: The base should be strong enough to deprotonate the azetidine nitrogen (if unprotected) or to scavenge acid generated during the reaction, but not so harsh as to promote side reactions.
-
For N-Alkylation: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[10]
-
For N-Acylation: Non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used to neutralize the HCl generated from acyl chlorides, thereby preventing acid-catalyzed ring-opening.[7]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Guide 1: Low or No Product Yield
Low yields are a common frustration in azetidine chemistry. The underlying causes can often be traced back to suboptimal reaction conditions or competing side reactions.[2][11]
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The desired product is observed, but in very low quantities.
-
A complex mixture of unidentifiable products is formed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Suggested Solutions |
| Intermolecular Reactions | At high concentrations, azetidine starting materials can react with each other, leading to dimers or polymers instead of the desired intramolecular cyclization or derivatization. This is especially true for ring-formation reactions.[11] | High Dilution: For intramolecular reactions, employ high dilution conditions to favor the desired cyclization.[9] This increases the probability of the reactive ends of the same molecule finding each other. |
| Inactive Catalyst | Lewis acid or transition metal catalysts can be deactivated by moisture, air, or basic functional groups on the substrate. For example, the basicity of amine nucleophiles can quench Lewis acids like La(OTf)₃.[2] | Use Fresh Catalyst: Ensure the catalyst is fresh and handled under anhydrous/inert conditions.[12] Increase Catalyst Loading: Systematically increase the catalyst loading (e.g., from 5 mol% to 10-15 mol%) to see if conversion improves.[13][14] |
| Inappropriate Solvent | The solvent polarity and coordinating ability can dramatically affect reaction rates and selectivity. For instance, in La(OTf)₃-catalyzed aminolysis of epoxy amines, 1,2-dichloroethane (DCE) was found to be superior to benzene or CH₂Cl₂.[14][15] | Solvent Screening: Screen a range of anhydrous solvents with varying polarities (e.g., THF, DCM, Toluene, ACN, DCE). |
| Suboptimal Temperature | Azetidine-forming cyclizations are often entropically and enthalpically disfavored.[11] Some reactions require elevated temperatures to overcome the activation barrier, while others need low temperatures to prevent decomposition or side reactions. | Systematic Temperature Variation: Monitor the reaction at different temperatures (e.g., 0 °C, room temperature, reflux). For base-induced cyclizations of γ-chloro amines, high temperatures (e.g., 170 °C via microwave) may be necessary.[16] |
| Incorrect Base | The choice of base is critical. A base that is too weak may not facilitate the desired reaction, while one that is too strong or nucleophilic can lead to side products or decomposition. | Base Screening: Test a range of bases with varying strengths and properties (e.g., K₂CO₃, Cs₂CO₃, TEA, DIPEA, KHMDS). For aza-Michael additions, inorganic bases like K₂CO₃ can give higher yields than organic bases like DBU.[10] |
Guide 2: Unwanted Ring-Opening
The propensity of the azetidine ring to open is a major hurdle in derivatization. This is often catalyzed by acids, bases, or Lewis acids.[1][5]
Symptoms:
-
Formation of γ-substituted amine byproducts.
-
Complete consumption of starting material with no desired product formation.
-
Mass spectrometry data indicates products with masses corresponding to the addition of the reagent plus a solvent molecule or other nucleophile to the opened ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unwanted ring-opening.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Suggested Solutions |
| Acid Generation | Reactions involving acyl chlorides or sulfonyl chlorides generate HCl as a byproduct. This acid can protonate the azetidine nitrogen, activating the ring for nucleophilic attack and subsequent opening.[7] | Use a Base Scavenger: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the generated acid in situ.[7] Schotten-Baumann Conditions: Running the reaction in a biphasic system with an aqueous base (e.g., NaOH) can also effectively scavenge the acid.[7] |
| Lewis Acidity of Reagents | Some reagents, such as certain acyl chlorides or metal catalysts, can act as Lewis acids, coordinating to the azetidine nitrogen and promoting ring-opening.[5][7] | Lower Temperature: Perform the reaction at low temperatures (0 °C to -78 °C) to minimize the rate of the Lewis acid-catalyzed ring-opening.[7] Choose Milder Reagents: If possible, switch to a less Lewis acidic reagent (e.g., use an acid anhydride instead of an acyl chloride). |
| Prolonged Reaction Time | Even under optimized conditions, gradual ring-opening can occur over extended periods. | Monitor Closely: Monitor the reaction progress frequently by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[7] |
| Inappropriate Protecting Group | The N-substituent significantly impacts the ring's stability. N-H or N-alkyl azetidines can be particularly susceptible. | Install a Protecting Group: An electron-withdrawing protecting group like Boc or Cbz can reduce the nitrogen's basicity and nucleophilicity, often stabilizing the ring towards acid-catalyzed opening.[17] |
Guide 3: Lack of Regioselectivity in Functionalization
For substituted azetidines, achieving functionalization at the desired position can be challenging. Regioselectivity is governed by a delicate interplay of steric and electronic effects, as well as the directing ability of existing substituents.
Symptoms:
-
Formation of a mixture of constitutional isomers.
-
Functionalization occurs at an undesired position on the azetidine ring or on an aromatic substituent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Potential Causes & Solutions:
| Reaction Type | Explanation & Causality | Suggested Solutions |
| C-H Lithiation of 2-Arylazetidines | The regioselectivity of lithiation (α-benzylic vs. ortho-aromatic) is highly dependent on the N-substituent. N-Boc groups typically direct lithiation to the α-benzylic position, while N-alkyl groups can direct ortho-lithiation on the aryl ring.[18] | Switch N-Substituent: To change the site of functionalization, modify the group on the azetidine nitrogen. For ortho-functionalization of an aryl group, an N-alkyl substituent is often effective.[18][19] Modify Reaction Protocol: For ortho-lithiation, specific protocols using reagents like n-hexyllithium have been developed to provide high regioselectivity.[19] |
| Nucleophilic Ring-Opening | The site of nucleophilic attack on an unsymmetrical azetidinium ion is controlled by electronics and sterics. Electron-withdrawing or conjugating groups (e.g., aryl, acyl) at the 2-position favor attack at that carbon by stabilizing the transition state.[5][6] Sterically bulky nucleophiles tend to attack the less substituted carbon.[5][6] | Tune the Nucleophile: Switch to a bulkier or less reactive nucleophile to favor attack at the sterically less hindered position. Conversely, a smaller, more reactive nucleophile might favor the electronically activated position. Employ a Lewis Acid: The addition of a Lewis acid can alter the electronic properties of the azetidine and influence the regioselectivity of the ring-opening.[5] |
| Aza-Michael Addition | In the reaction of NH-heterocycles with azetidine-based Michael acceptors, regioselectivity can be an issue (e.g., N-1 vs. N-4 alkylation of 1,2,4-triazole). | Optimize Base and Solvent: The choice of base and solvent can strongly influence the regioselectivity. For the aza-Michael addition of 1,2,4-triazole, using K₂CO₃ as the base in acetonitrile can lead to a single regioisomer, whereas other conditions may produce mixtures.[10] |
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for N-Acylation with Acid Scavenging
This protocol is designed to minimize acid-catalyzed ring-opening during the acylation of an azetidine.
-
Dissolve the azetidine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq.).
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 15-60 minutes.[7]
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.[20]
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis for Azetidine Synthesis
This protocol is adapted for the synthesis of 3-hydroxyazetidines from cis-3,4-epoxy amines.[15]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq.) in 1,2-dichloroethane (DCE) (0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).
-
Stir the mixture under reflux in an argon atmosphere. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue using column chromatography to yield the corresponding azetidine.[15]
References
- Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques. (2025). Benchchem.
- How to improve the yield of azetidine ring formation reactions. (n.d.). Benchchem.
- Troubleshooting low yields in azetidine synthesis. (2025). Benchchem.
- How to prevent the ring-opening of azetidines during subsequent reactions. (n.d.). Benchchem.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry.
- Regioselective ring opening reactions of azetidines. (2025). ResearchGate.
- Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. (n.d.). Unknown Source.
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). ACS Publications.
- Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. (2014). PubMed.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
- Stereoselective functionalization of azetidines. (n.d.). ResearchGate.
- ChemInform Abstract: Regioselective Functionalization of 2-Arylazetidines: Evaluating the ortho-Directing Ability of the Azetidinyl Ring and the. (2025). ResearchGate.
- Optimizing reaction conditions for Azetidine, perchlorate catalysis. (n.d.). Benchchem.
- Technical Support Center: Functional Group Tolerance in Azetidine Synthesis. (n.d.). Benchchem.
- Catalyst Selection for Efficient Azetidine Synthesis: A Technical Support Center. (n.d.). Benchchem.
- Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. (2025). ResearchGate.
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (n.d.). Journal of the American Chemical Society.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). Unknown Source.
- Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. (n.d.). NIH.
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (n.d.). PMC - NIH.
- Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). PMC.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - NIH.
- Aziridine- and azetidine-based catalytic systems. Modulation of ring and side chain strain. (n.d.). ResearchGate.
- Reactions of Azetidines. (n.d.). Ambeed.com.
- Methods for the synthesis of azetidines. (n.d.). ResearchGate.
- azetidine. (n.d.). Organic Syntheses Procedure.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Azetidine synthesis. (n.d.). Organic Chemistry Portal.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). Serve Content.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). NIH.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Unknown Source.
- Synthesis of Azetidines. (n.d.). Unknown Source.
- Azetidine: Basicity and Preparation. (2020). YouTube.
- High-Quality Chemical Products. (n.d.). Fluorochem.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022). PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
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- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
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- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 16. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Alkylation of Azetidin-3-yl Acetate Hydrochloride
An in-depth guide to navigating the complexities of N-alkylation of azetidin-3-yl acetate hydrochloride, designed for chemists and drug development professionals. This technical support center provides detailed troubleshooting, FAQs, and validated protocols to ensure successful synthesis.
The N-alkylation of azetidin-3-yl acetate is a crucial transformation in medicinal chemistry, providing access to a diverse range of building blocks for drug discovery.[1] The use of the hydrochloride salt, however, introduces specific challenges that require careful consideration of reaction parameters to avoid low yields and side product formation. This guide offers expert insights and practical solutions to common issues encountered during this synthesis.
Core Principles: Understanding the Reaction
The reaction is a standard nucleophilic substitution (SN2) where the secondary amine of the azetidine ring attacks an alkyl electrophile (typically an alkyl halide or sulfonate). However, two key factors complicate this process:
-
The Starting Material is a Salt: this compound is an ammonium salt. The nitrogen is protonated, rendering it non-nucleophilic.[2] A base is required to neutralize the salt and liberate the free amine before any alkylation can occur.
-
In-Situ Acid Generation: The SN2 reaction itself produces one equivalent of acid (e.g., HBr, HCl). This acid will immediately quench the liberated, nucleophilic free amine, halting the reaction. Therefore, a base is also required to act as an acid scavenger.
Consequently, a minimum of two equivalents of base is stoichiometrically required : one to neutralize the starting material and one to scavenge the acid produced during the reaction. In practice, a slight excess (e.g., 2.2-3.0 equivalents) is often used to drive the reaction to completion.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction shows no or very low conversion of the starting material. What are the likely causes?
This is a common issue often traced back to the reaction setup and reagents.
-
Cause A: Insufficient Base: As explained in the Core Principles, using only one equivalent of base is a frequent mistake. This single equivalent is consumed entirely by neutralizing the hydrochloride salt, leaving no base to scavenge the acid generated during the reaction.
-
Solution: Ensure at least 2.2 equivalents of a suitable base are used. Perform a small-scale trial with 3.0 equivalents to see if conversion improves.
-
-
Cause B: Inappropriate Base Selection: The chosen base may be too weak to effectively deprotonate the azetidinium salt or scavenge the generated acid. Alternatively, a highly nucleophilic base might react with the alkylating agent.
-
Solution: Switch to a stronger, non-nucleophilic base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices in polar aprotic solvents like DMF or acetonitrile.[3][4] For reactions sensitive to inorganic bases, hindered organic bases like N,N-diisopropylethylamine (DIPEA) are suitable.
-
-
Cause C: Inactive Alkylating Agent: The alkyl halide or sulfonate may have degraded during storage.
-
Solution: Verify the purity of the alkylating agent by NMR or LC-MS. If necessary, use a freshly opened bottle or repurify the reagent.
-
-
Cause D: Low Reaction Temperature: While room temperature is sufficient for reactive electrophiles like benzyl bromide or allyl iodide, less reactive agents (e.g., alkyl chlorides) often require heating to achieve a reasonable reaction rate.
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments (e.g., to 40 °C, then 60 °C), monitoring the reaction for product formation and potential decomposition. High-boiling point solvents like DMF or DMSO are advantageous here, but caution is advised with DMSO at elevated temperatures.[5]
-
dot
Caption: Troubleshooting workflow for low conversion.
Question 2: My yield is low, and I observe multiple side products. What are they and how can I prevent them?
The formation of multiple products points to competing reaction pathways.
-
Side Product A: Quaternary Ammonium Salt (Over-alkylation): The N-alkylated azetidine product is a tertiary amine, which is often more nucleophilic than the starting secondary amine. It can react with a second molecule of the alkylating agent to form a quaternary ammonium salt.[6]
-
Prevention:
-
Control Stoichiometry: Use a slight excess of the azetidine starting material (e.g., 1.1 equivalents) relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise over a prolonged period (e.g., 1-2 hours) at 0 °C to keep its instantaneous concentration low.
-
Lower Temperature: Perform the reaction at a lower temperature to disfavor the second alkylation, which typically has a higher activation energy.
-
-
-
Side Product B: Azetidin-3-ol (Acetate Hydrolysis): The acetate ester is susceptible to hydrolysis under basic conditions, especially in the presence of water or nucleophilic bases like LiOH or NaOH.[7]
-
Prevention:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.
-
Select a Non-Nucleophilic Base: Employ bases like K₂CO₃, Cs₂CO₃, or DIPEA. Avoid hydroxide bases unless absolutely necessary.
-
Moderate Temperature: Avoid excessive heat, which accelerates hydrolysis.
-
-
-
Side Product C: Ring-Opened Products: The four-membered azetidine ring is strained and can open under harsh conditions, particularly with strong nucleophiles or at high temperatures.[2][4]
-
Prevention: Use the mildest conditions possible (lowest effective temperature, non-nucleophilic base) to achieve the desired transformation.
-
Question 3: How can I specifically avoid hydrolyzing the acetate protecting group?
Protecting group stability is paramount for a clean reaction. The acetate group is sensitive to both strongly acidic and basic conditions.[8][9] Since this reaction is run under basic conditions, preventing hydrolysis is a primary concern.
-
Strictly Anhydrous Conditions: Use freshly distilled anhydrous solvents (e.g., MeCN, DMF, THF). Any residual water can facilitate hydrolysis.
-
Base Selection: This is the most critical factor.
-
Highly Recommended: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃). These are strong enough bases but have low solubility, which often moderates their reactivity, and are not strongly nucleophilic.
-
Good Alternative: Hindered organic bases like DIPEA or triethylamine (Et₃N).
-
Avoid: Hydroxide bases (NaOH, KOH, LiOH) and alkoxides (NaOMe, KOtBu) as they are potent nucleophiles that readily attack the ester carbonyl.
-
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable rate. For many reactive alkyl halides, room temperature is sufficient. Do not heat the reaction mixture unless necessary.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to perform a separate "free-basing" step before the alkylation?
No, a separate free-basing step is generally not required and can be inefficient. The neutralization of the hydrochloride salt can be performed in situ. Adding a sufficient excess of a suitable base (e.g., K₂CO₃) to the reaction mixture containing the hydrochloride salt and solvent will generate the free amine, which is then immediately available to react with the alkylating agent.[4]
Q2: Which base is best for this N-alkylation?
There is no single "best" base, as the optimal choice depends on the solvent and the reactivity of the alkylating agent. However, a general hierarchy can be established.
Table 1: Comparison of Common Bases for N-Alkylation of Azetidin-3-yl Acetate HCl
| Base | pKa (Conjugate Acid) | Type | Recommended Solvents | Key Considerations |
|---|---|---|---|---|
| K₂CO₃ | 10.3 | Inorganic, Non-nucleophilic | MeCN, DMF | Excellent general-purpose choice. Low risk of hydrolysis. Heterogeneous. |
| Cs₂CO₃ | 10.3 | Inorganic, Non-nucleophilic | MeCN, DMF, THF | More soluble and reactive than K₂CO₃. Good for less reactive electrophiles.[3] |
| DIPEA | 11.0 | Organic, Hindered | DCM, MeCN, THF | Homogeneous reaction. Good for sensitive substrates. Easy to remove post-reaction. |
| Et₃N | 10.8 | Organic, Hindered | DCM, MeCN, THF | Similar to DIPEA but slightly more nucleophilic.[10] |
| KOH / NaOH | 15.7 | Inorganic, Nucleophilic | Protic Solvents, DMSO | High risk of acetate hydrolysis. Generally not recommended.[11] |
Q3: What is the most suitable solvent?
Polar aprotic solvents are generally the best choice as they can dissolve the starting salt (to an extent) and effectively solvate the transition state of the SN2 reaction.
Table 2: Recommended Solvents for Azetidine N-Alkylation
| Solvent | Abbreviation | Type | Boiling Point (°C) | Notes |
|---|---|---|---|---|
| Acetonitrile | MeCN | Polar Aprotic | 82 | Excellent first choice. Easy to remove under vacuum. |
| Dimethylformamide | DMF | Polar Aprotic | 153 | Good solvating power for salts. Higher boiling point allows for heating.[3] |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | Good for reactions with organic bases. May not be polar enough for some salts. |
| Dichloromethane | DCM | Apolar Aprotic | 40 | Suitable for reactions with organic bases like DIPEA at room temperature. |
Q4: The hydroxyl group is protected as an acetate. Should I consider other protecting groups?
The acetate group is generally sufficient if mild, anhydrous basic conditions are used. However, if hydrolysis remains a persistent issue, especially during multi-step syntheses, more robust protecting groups for the hydroxyl function could be considered before the N-alkylation step. Options include silyl ethers (e.g., TBS) or benzyl ethers (Bn), which are stable to a wider range of basic conditions.[9][12]
General Experimental Protocol
This protocol provides a reliable starting point for the N-alkylation of this compound with a generic alkyl bromide.
Materials:
-
This compound (1.0 equiv)
-
Alkyl bromide (1.05 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.5 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).
-
Add anhydrous acetonitrile to form a suspension (concentration approx. 0.1-0.2 M).
-
Stir the suspension vigorously for 15 minutes at room temperature to facilitate the in situ formation of the free amine.
-
Add the alkyl bromide (1.05 equiv) to the mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting azetidine is consumed.
-
If the reaction is sluggish after 4-6 hours, gently heat the mixture to 40-50 °C.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to yield the pure N-alkylated azetidin-3-yl acetate.
dot
Caption: General scheme for N-alkylation.
References
-
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link]
-
National Institutes of Health (NIH). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Available from: [Link]
-
Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]
-
Organic Synthesis. Protecting Groups. Available from: [Link]
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]
-
National Institutes of Health (NIH). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Available from: [Link]
-
ARKAT USA, Inc. A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Available from: [Link]
-
Research Square. A study of the alkylation and acylation of N-acylthiazolidinethione. Available from: [Link]
-
National Institutes of Health (NIH). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Available from: [Link]
-
Organic Chemistry Portal. Protecting Groups. Available from: [Link]
-
ACS Publications. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Available from: [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Available from: [Link]
-
ResearchGate. A study of the alkylation and acylation of N-acylthiazolidinethione. Available from: [Link]
-
Royal Society of Chemistry. Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Available from: [Link]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Available from: [Link]
-
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]
-
Organic Chemistry Portal. Acetic Acid Esters - Protecting Groups. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
-
PubMed. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Available from: [Link]
-
Royal Society of Chemistry. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Available from: [Link]
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- 2. Page loading... [wap.guidechem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 11. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective Groups [organic-chemistry.org]
Technical Support Center: Navigating Azetidine Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This resource is designed to provide practical, in-depth guidance on managing the unique challenges posed by the inherent ring strain of these four-membered heterocycles. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, offering not just solutions but also the underlying scientific rationale to empower your research.
Troubleshooting Guide: Common Issues in Azetidine Reactions
This section addresses specific problems encountered during the synthesis and functionalization of azetidines, providing step-by-step protocols and explaining the "why" behind each recommendation.
Issue 1: Uncontrolled Ring-Opening During N-Functionalization
Question: I am attempting to N-acylate my 2-substituted azetidine, but I am observing significant amounts of a ring-opened byproduct. How can I prevent this?
Root Cause Analysis: The high ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to nucleophilic attack, leading to ring cleavage.[1] This is often exacerbated by reaction conditions that either enhance the electrophilicity of the ring carbons or involve harsh nucleophiles. Acidic byproducts from the acylation reaction (e.g., HCl from acyl chlorides) can protonate the azetidine nitrogen, further activating the ring towards nucleophilic attack by the counterion (e.g., Cl-).
Troubleshooting Protocol:
-
Choice of Acylating Agent:
-
Avoid: Acyl halides (e.g., acetyl chloride) in the absence of a suitable base, as they generate strong acids.
-
Recommended: Use activated esters (e.g., N-hydroxysuccinimide esters), acid anhydrides, or employ peptide coupling reagents (e.g., EDC/HOBt) for amide bond formation. These methods proceed under milder conditions and do not generate strong acidic byproducts.
-
-
Base Selection:
-
If using an acyl halide is unavoidable, a non-nucleophilic, sterically hindered base is crucial.
-
Insufficient: Triethylamine (TEA) can sometimes be insufficiently basic to effectively scavenge the generated acid, leading to protonation of the azetidine.[2]
-
Recommended: Use diisopropylethylamine (DIPEA) or a proton sponge to ensure complete neutralization without competing as a nucleophile.
-
-
Solvent and Temperature Control:
-
Solvent: Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize solvation of ionic intermediates that could facilitate ring-opening.
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to reduce the rate of the undesired ring-opening side reaction.
-
Experimental Protocol: Optimized N-Acylation of a 2-Arylazetidine
| Step | Procedure | Rationale |
| 1 | Dissolve the 2-arylazetidine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). | DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct. Anhydrous conditions prevent side reactions. |
| 2 | Cool the solution to 0 °C in an ice bath. | Lowering the temperature disfavors the higher activation energy pathway of ring-opening. |
| 3 | Add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes. | Slow addition maintains a low concentration of the reactive acyl chloride, minimizing side reactions. |
| 4 | Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS. | Allows for complete acylation while minimizing thermal decomposition. |
| 5 | Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. | Neutralizes any remaining acid and facilitates the removal of the DIPEA hydrochloride salt. |
| 6 | Extract the product with DCM, dry over Na₂SO₄, and purify by column chromatography. | Standard workup and purification procedure. |
Issue 2: Poor Regioselectivity in Ring-Opening Reactions
Question: I am trying to perform a nucleophilic ring-opening of a 3-substituted azetidine, but I am getting a mixture of products from attack at both C2 and C4. How can I control the regioselectivity?
Root Cause Analysis: The regioselectivity of azetidine ring-opening is influenced by a combination of electronic and steric factors, as well as the nature of the activating agent and the nucleophile. Lewis or Brønsted acid activation of the nitrogen atom can lead to the formation of a carbocation-like intermediate, and the site of nucleophilic attack will be determined by the stability of the resulting carbocation.[1][3]
Strategies for Controlling Regioselectivity:
-
Lewis Acid Catalysis: The choice of Lewis acid can significantly influence the outcome. Some Lewis acids may coordinate more strongly to the nitrogen, promoting an SN2-like mechanism with attack at the less sterically hindered carbon. Others may favor an SN1-like mechanism by stabilizing a carbocation at the more substituted carbon.
-
For instance, La(OTf)₃ has been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to selectively form azetidines, demonstrating high regioselectivity.[4]
-
-
Cooperative Brønsted/Lewis Acid Catalysis: The presence of a Brønsted acid in conjunction with a Lewis acid can alter the reaction mechanism. For example, in the ring-opening of aziridines and azetidines with organotrifluoroborates, the presence of a Brønsted acid favors stereoretention, while its absence leads to stereoinversion, indicating different mechanistic pathways.[3][5]
-
Substituent Effects: Electron-withdrawing or -donating groups on the azetidine ring or the N-substituent can direct the regioselectivity. Electron-donating groups can stabilize a positive charge at an adjacent carbon, favoring attack at that position.
Decision-Making Workflow for Regioselective Ring-Opening:
Caption: Decision workflow for regioselective azetidine ring-opening.
Frequently Asked Questions (FAQs)
Q1: What is the role of N-activation in azetidine chemistry?
A1: N-activation is a critical strategy to modulate the reactivity of the azetidine ring.[1] By attaching an electron-withdrawing group (e.g., sulfonyl, acyl) to the nitrogen, its lone pair is less available, making the nitrogen a better leaving group and activating the ring carbons towards nucleophilic attack. This facilitates ring-opening reactions that might not occur with an unactivated N-H or N-alkyl azetidine. Conversely, for reactions where the azetidine nitrogen is intended to act as a nucleophile, such as N-alkylation or N-acylation, activation is generally avoided.[6]
Q2: Can I perform standard coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on an azetidine-containing molecule without causing ring-opening?
A2: Yes, with careful selection of reaction conditions, common coupling reactions can be performed successfully.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura reactions have been successfully performed on azetidine-containing molecules without ring cleavage. Key to success is the choice of the palladium catalyst, base, and solvent system.[7][8]
-
N-Arylation: Palladium-catalyzed N-arylation of azetidine with aryl bromides is a viable method for synthesizing N-arylazetidines without ring-opening.[7]
Q3: My azetidine compound decomposes upon purification by silica gel chromatography. What are my alternatives?
A3: The acidic nature of standard silica gel can catalyze the ring-opening of sensitive azetidines.[9][10]
-
Neutralize the Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% v/v in the eluent), to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., C18) using a buffered mobile phase (e.g., water/acetonitrile with ammonium bicarbonate) can be an effective, non-acidic purification method.
-
Non-Chromatographic Methods: If possible, purification by crystallization or distillation (for volatile compounds) can avoid these issues entirely.
Q4: How does the substitution pattern on the azetidine ring affect its stability?
A4: The substitution pattern has a profound impact on stability.
-
C3-Substitution: Substituents at the C3 position generally increase the stability of the ring by providing steric hindrance to the approach of nucleophiles.
-
C2-Substitution: Electron-withdrawing groups at the C2 position can destabilize the ring by making the C2-N bond more susceptible to cleavage.
-
N-Substitution: The nature of the N-substituent is critical. Electron-withdrawing groups, while activating the ring for desired ring-opening, can also increase its general instability. N-aryl groups can influence stability based on the electronics of the aryl ring; for instance, N-phenyl azetidines with electron-withdrawing para-substituents have been shown to be less stable under acidic conditions.[9]
Q5: Are there photochemical methods to synthesize or functionalize azetidines under mild conditions?
A5: Yes, photochemical methods are emerging as powerful tools in azetidine chemistry.
-
Aza Paternò-Büchi Reaction: This is a [2+2] photocycloaddition between an imine and an alkene to form an azetidine.[11][12] Visible-light photocatalysis has enabled these reactions to proceed under mild conditions with a broad substrate scope.[13]
-
Radical Strain-Release: Photoredox catalysis can be used to generate radical intermediates that react with highly strained azabicyclo[1.1.0]butanes, leading to the formation of functionalized azetidines through a strain-release mechanism.[11][14]
-
Norrish-Yang Cyclization: This photochemical reaction can be used to synthesize azetidinols from α-aminoacetophenones. The resulting strained azetidinols can then undergo subsequent ring-opening reactions.[15][16]
Illustrative Workflow: Photochemical Azetidine Synthesis
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.uq.edu.au [search.library.uq.edu.au]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sfera.unife.it [sfera.unife.it]
- 15. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 16. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PubMed [pubmed.ncbi.nlm.nih.gov]
"Azetidin-3-yl acetate hydrochloride storage and handling issues"
Technical Support Center: Azetidin-3-yl Acetate Hydrochloride
Welcome to the dedicated technical support guide for this compound. This resource is designed for our partners in research, discovery, and drug development. We understand that working with highly functionalized small molecules like azetidines requires precision. This guide moves beyond standard datasheet information to provide field-proven insights and troubleshooting workflows, ensuring your experiments are both efficient and successful.
Part 1: Core Concepts & Quick Reference
This compound is a valuable building block, but its structure presents inherent challenges. The strained four-membered ring, a secondary amine hydrochloride salt, and an ester functional group all demand specific handling considerations. The primary issues encountered are its hygroscopic nature and susceptibility to hydrolysis.
Table 1: Quick Reference Data for this compound
| Parameter | Recommendation | Scientific Rationale & Causality |
| Long-Term Storage | Store at -20°C under an inert atmosphere (Argon or Nitrogen).[1] | Minimizes thermal degradation and prevents atmospheric moisture from initiating hydrolysis of the acetate ester. The hydrochloride salt is hygroscopic.[2] |
| Short-Term Storage | Store at 2-8°C in a desiccator for frequent use.[3] | Provides a balance between accessibility and stability. The desiccator is critical to mitigate moisture uptake by the hygroscopic salt. |
| Handling | Use in a glove box or under a stream of inert gas. Always wear appropriate PPE (gloves, safety glasses, lab coat).[4][5] | Prevents moisture contamination which can lead to inaccurate weighing and compound degradation. Protects the user from a compound classified as a skin and eye irritant.[1][5] |
| Appearance | White to off-white solid.[2] | Significant deviation in color (e.g., yellow, brown) or physical state (oily, gummy) may indicate degradation or significant water absorption. |
| Key Reactivity | The secondary amine requires basification for nucleophilic reactions. The ester is prone to hydrolysis. | The amine is protonated as a hydrochloride salt, rendering it non-nucleophilic. The ester linkage is an electrophilic site susceptible to cleavage by water or nucleophiles. |
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the storage and use of this compound in a practical, question-and-answer format.
Q1: My vial of this compound just arrived. What is the standard receiving and storage protocol?
A1: Proper intake and storage from day one are critical to preserving the compound's integrity. Think of the protocol as a self-validating system to prevent future experimental failures.
Caption: Primary degradation pathway via hydrolysis.
Troubleshooting Hydrolysis:
-
Improper Storage: The most likely cause is that the starting material was exposed to moisture during storage or handling (see Q1 and Q2). [6]2. Reaction Conditions:
-
Aqueous Workup: Prolonged exposure during an aqueous workup, especially under acidic or basic conditions, can cause hydrolysis.
-
Protic Solvents: Using protic solvents like methanol or ethanol, particularly with acid or base catalysts at elevated temperatures, can lead to transesterification or hydrolysis.
-
Non-anhydrous Reagents: Using wet solvents or reagents introduces the water needed for hydrolysis.
-
-
Prevention: Rigorously follow the handling and storage protocols outlined in this guide. Use anhydrous solvents and reagents, and minimize the duration of aqueous workups. If your desired reaction product is sensitive, consider a non-aqueous workup.
Table 2: Solvent Suitability and Stability
| Solvent | Solubility | Stability & Experimental Notes |
| Water, Methanol | Soluble [2] | High risk of ester hydrolysis, especially over time or with heating. Use only when immediate reaction is intended or as part of a workup. Not recommended for stock solutions. |
| DMSO | Soluble [2] | Good for preparing high-concentration stock solutions. Ensure use of anhydrous DMSO as it is highly hygroscopic itself. Stable for short-term storage at -20°C. |
| DMF | Likely Soluble | Similar to DMSO. Must be anhydrous. Can be difficult to remove under vacuum. |
| Dichloromethane (DCM) | Limited | May require addition of a co-solvent. Good for reactions once the amine is free-based, as the free amine form is often more soluble in organic solvents. |
| Acetonitrile (ACN) | Limited | Often used in N-alkylation reactions. [7]Solubility may be limited for the salt form but improves after basification. |
References
-
LookChem. (n.d.). 3-AZETIDINOL ACETATE HYDROCHLORIDE Safety Data Sheets(SDS). [Link]
-
Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1044. [Link]
-
PubChem. 2-(Azetidin-3-yl)acetic acid hydrochloride. [Link]
-
Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(11), e2300378. [Link]
-
ResearchGate. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Azetidine Derivatives
Welcome to the technical support center for the chiral separation of azetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving enantiomers of this unique four-membered heterocyclic scaffold. The inherent ring strain and basic nitrogen atom of the azetidine moiety present specific challenges and opportunities in chiral chromatography.[1][2][3] This resource provides in-depth troubleshooting guidance and frequently asked questions to empower you to overcome experimental hurdles and achieve robust, reproducible separations.
I. Troubleshooting Guide: Common Issues in Azetidine Chiral Separations
This section addresses specific problems you may encounter during the chiral separation of azetidine derivatives. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Poor or No Enantiomeric Resolution
Poor resolution is a frequent challenge in chiral separations. The underlying cause is often an unsuitable chiral stationary phase (CSP) or a suboptimal mobile phase composition that fails to provide sufficient stereoselective interactions.[4]
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice for a wide range of chiral compounds, including azetidine derivatives.[4][5]
-
Actionable Advice: If you are not achieving separation, consider screening a variety of CSPs. A systematic screening approach across different polysaccharide-based columns (e.g., those with different carbamate derivatives) is highly recommended.[6]
-
-
Suboptimal Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP.
-
Normal Phase Chromatography: The ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the nonpolar solvent (e.g., n-hexane) is critical. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Actionable Advice: Systematically vary the alcohol modifier percentage. Also, consider trying different alcohols, as this can alter the selectivity.[7]
-
-
Lack of a Basic Additive: The basic nitrogen atom in the azetidine ring can interact with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape and resolution.[4]
-
Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate.
-
Actionable Advice: A lower flow rate often allows for more effective interaction between the enantiomers and the CSP, which can enhance resolution.[4] Try reducing the flow rate to see if the resolution improves.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and the accuracy of quantification.[9]
Possible Causes & Solutions:
-
Secondary Interactions (Tailing): As mentioned above, the basic azetidine nitrogen can interact with acidic silanol groups on the stationary phase, causing peak tailing.[4]
-
Actionable Advice: The addition of a basic modifier like DEA or TEA to the mobile phase is the most effective solution.[4]
-
-
Column Overload (Fronting or Tailing): Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[10][11]
-
Column Contamination or Degradation: Over time, strongly retained impurities can accumulate at the head of the column, or the stationary phase can degrade, leading to poor peak shape.[9][10]
-
Actionable Advice: For immobilized polysaccharide CSPs, flushing with a strong solvent like tetrahydrofuran (THF) may restore performance. For coated CSPs, a less aggressive wash with a compatible solvent like 2-propanol is recommended.[10] If washing does not resolve the issue, the column may need to be replaced.
-
Issue 3: Irreproducible Retention Times
Fluctuations in retention times can make peak identification and quantification unreliable.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting an analytical run.
-
Actionable Advice: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.[4]
-
-
Mobile Phase Inconsistency: The composition of the mobile phase can change due to the evaporation of volatile components or improper mixing.[4]
-
Actionable Advice: Prepare fresh mobile phase daily, keep it tightly sealed, and ensure it is thoroughly mixed and degassed.[4]
-
-
Temperature Fluctuations: Temperature can influence the thermodynamics of chiral recognition and affect retention times.[4]
-
Actionable Advice: Use a column oven to maintain a constant and controlled temperature.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the chiral separation of azetidine derivatives.
Q1: Which chromatographic techniques are most effective for separating chiral azetidine derivatives?
A1: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used and successful techniques.[5] Both methods utilize chiral stationary phases (CSPs) to achieve enantioseparation. SFC is often favored for its speed, reduced solvent consumption, and high efficiency.[12][13][14][15] Capillary Electrophoresis (CE) with a chiral selector in the background electrolyte is another powerful technique, particularly for analytical-scale separations.[16][17][18][19]
Q2: What types of chiral stationary phases (CSPs) are recommended for azetidine derivatives?
A2: Polysaccharide-based CSPs are highly recommended and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with nitrogen-containing heterocycles.[4][5] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support. Immobilized CSPs offer the advantage of greater solvent compatibility, allowing for more extensive column washing procedures.[10]
| CSP Type | Chiral Selector Example | Common Applications |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity for many classes of compounds. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Often provides complementary selectivity to amylose-based phases. | |
| Protein-based | α1-acid glycoprotein (AGP) | Useful for separating basic and neutral drugs in reversed-phase mode. |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Can separate a wide range of molecules, including amino acids and their derivatives.[20] |
Q3: How does the ring strain of the azetidine moiety affect its chromatographic behavior?
A3: The significant ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it more susceptible to ring-opening, particularly under acidic conditions.[1][2][3][5] This is a critical consideration during method development.
-
Mobile Phase pH: Avoid strongly acidic mobile phases, as they can protonate the azetidine nitrogen and promote intramolecular decomposition, leading to sample degradation and poor chromatography.[1]
-
Sample Stability: Be mindful of the stability of your specific azetidine derivative in the chosen mobile phase and sample solvent.
Q4: What is a good starting point for method development for a new azetidine derivative?
A4: A systematic screening approach is generally the most efficient path to a successful chiral separation.[6]
-
Step 1: Column Selection: Start with a few different polysaccharide-based CSPs (e.g., one amylose-based and one cellulose-based).
-
Step 2: Mobile Phase Screening (Normal Phase):
-
Step 3: Optimization: Once initial separation is observed, optimize the resolution by adjusting the type and percentage of the alcohol modifier and the flow rate.[6]
-
Step 4: Consider Other Modes: If normal phase is unsuccessful, consider reversed-phase or polar organic modes, as the elution order and selectivity can change dramatically.[6]
III. Experimental Protocols & Workflows
Protocol 1: General Method Development for Chiral HPLC Separation of an Azetidine Derivative
-
Sample Preparation:
-
Weigh an appropriate amount of the azetidine derivative.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., ethanol or methanol) to a suitable concentration (e.g., 0.5-1.0 mg/mL). Avoid using solvents significantly stronger than the mobile phase.[4]
-
-
Initial Screening Conditions:
-
Columns: Chiralpak® IA, Chiralpak® IB, Chiralpak® IC (or equivalent polysaccharide-based columns).
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA.
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength.
-
-
Execution:
-
Equilibrate the first column with Mobile Phase A for at least 20 column volumes.
-
Inject the sample and record the chromatogram.
-
Repeat for each column and mobile phase combination.
-
-
Optimization:
-
Select the column/mobile phase combination that shows the best initial separation (even if it's not baseline resolved).
-
Fine-tune the separation by systematically varying the percentage of the alcohol modifier (e.g., in 2-5% increments).
-
If necessary, optimize the flow rate (e.g., test 0.5 mL/min and 0.8 mL/min).[4]
-
Workflow Visualization
Below is a decision-making workflow for troubleshooting common issues in the chiral separation of azetidine derivatives.
Caption: Troubleshooting workflow for chiral separation of azetidines.
IV. References
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved January 15, 2026, from
-
Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (n.d.). BenchChem. Retrieved January 15, 2026, from
-
Technical Support Center: Purification of 2-(3-Chlorophenyl)azetidine Isomers. (n.d.). BenchChem. Retrieved January 15, 2026, from
-
Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. (n.d.). Regis Technologies. Retrieved January 15, 2026, from
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved January 15, 2026, from
-
Stoll, D. R. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. Retrieved January 15, 2026, from
-
HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved January 15, 2026, from
-
Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. Retrieved January 15, 2026, from
-
Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. Retrieved January 15, 2026, from
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22). Technology Networks. Retrieved January 15, 2026, from
-
Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved January 15, 2026, from
-
Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A, 1363, 294-304. Retrieved January 15, 2026, from
-
Blakemore, D. C., et al. (2018). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 9(10), 1015-1019. Retrieved January 15, 2026, from
-
Regalado, E. L., et al. (2019). Enabling chiral separations in discovery chemistry with open-access chiral supercritical fluid chromatography. Chirality, 31(8), 575-582. Retrieved January 15, 2026, from
-
Gałuszka, A., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2587-2608. Retrieved January 15, 2026, from
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved January 15, 2026, from
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved January 15, 2026, from
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Fanali, S. (2000). Chiral analysis by capillary electrophoresis using antibiotics as chiral selector. Journal of Chromatography A, 875(1-2), 89-122. Retrieved January 15, 2026, from
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from
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Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. (2019). Molecules, 24(7), 1347. Retrieved January 15, 2026, from
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Hancu, G., et al. (2017). Captisol® as chiral selector in capillary electrophoresis of non-acidic drugs. Journal of the Chilean Chemical Society, 62(3), 3591-3595. Retrieved January 15, 2026, from
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CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved January 15, 2026, from
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Chiral selectors. (2022, November 17). Chiralpedia. Retrieved January 15, 2026, from
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Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology. Retrieved January 15, 2026, from
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Haginaka, J. (2001). Chiral mobile phase additives in HPLC enantioseparations. Journal of Chromatography A, 906(1-2), 253-273. Retrieved January 15, 2026, from
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Budău, M., et al. (2017). CAPTISOL® AS CHIRAL SELECTOR IN CAPILLARY ELECTROPHORESIS OF NON-ACIDIC DRUGS. Journal of the Chilean Chemical Society. Retrieved January 15, 2026, from
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Validation & Comparative
A Technical Guide to the NMR Spectral Analysis of Azetidin-3-yl Acetate Hydrochloride: Interpretation, Comparison, and Best Practices
For researchers and professionals in drug development, the precise structural confirmation of heterocyclic building blocks is a non-negotiable prerequisite for advancing a synthetic campaign. Azetidin-3-yl acetate hydrochloride, a valuable scaffold, presents a unique spectroscopic challenge due to its strained four-membered ring and the influence of the hydrochloride salt form on its electronic environment. This guide provides an in-depth analysis of its expected NMR spectral data, offers a comparative look at related structures, and outlines a robust protocol for empirical data acquisition.
The Structural Significance of the Azetidine Scaffold
The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry provide a defined three-dimensional exit vector for substituents, which is often exploited to achieve high-affinity interactions with biological targets. This compound serves as a key intermediate, offering a functional handle for further elaboration. Accurate spectroscopic analysis is the cornerstone of its quality control.
Interpreting the NMR Spectrum: A Data-Driven Approach
Analysis of a Key Analogue: Methyl 2-(azetidin-3-yl)acetate Hydrochloride
Experimental data for the methyl ester analogue provides a strong foundation for our analysis.[1] The structure and reported ¹H NMR spectral data are presented below.
Diagram: Structure of Methyl 2-(azetidin-3-yl)acetate Hydrochloride
Caption: Structure of the reference compound.
Table 1: Experimental ¹H NMR Data for Methyl 2-(azetidin-3-yl)acetate Hydrochloride in CD₃OD [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 4.16 | t, J=9.9 Hz | 2H | Azetidine CH₂ (H2/H4, axial) | Protons on carbons adjacent to the protonated nitrogen (N⁺H₂) are significantly deshielded. The triplet suggests coupling to the other two azetidine protons. |
| 3.95-3.87 | m | 2H | Azetidine CH₂ (H2/H4, equatorial) | The multiplet likely represents the other set of diastereotopic protons on the azetidine ring. |
| 3.73-3.65 | m & s | 3H (s) + 1H (m) | OCH₃ (s) & Azetidine CH (H3) (m) | The sharp singlet at ~3.7 ppm is characteristic of a methyl ester. The methine proton (H3) is overlapped in this region. |
| 3.28-3.19 | m | 1H | Azetidine CH (H3) | A more resolved signal for the methine proton, coupled to the adjacent methylene groups. |
| 2.78-2.69 | m (d) | 2H | CH₂-CO (H5) | Methylene protons alpha to the carbonyl group, appearing as a multiplet (expected to be a doublet) due to coupling with the H3 methine proton. |
Predicted Spectral Data for this compound
By substituting the methyl group of the ester with the methyl group of an acetate, we can predict the NMR spectrum for our target compound. The core azetidine ring signals will be largely preserved, with the primary changes occurring at the acetate moiety.
Diagram: Structure of this compound
Caption: Structure of this compound.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Rationale |
| ¹H | ~9.0-10.0 | br s | N⁺H₂ | The acidic protons on the nitrogen will be broad and downfield, and may exchange with residual water in the solvent. |
| ¹H | ~5.0-5.3 | m | CH-O (H3) | The methine proton attached to the acetate oxygen will be significantly deshielded compared to the analogue. |
| ¹H | ~4.0-4.4 | m | Azetidine CH₂ (H2/H4) | Similar to the analogue, these protons are adjacent to the electron-withdrawing ammonium group. |
| ¹H | ~2.1 | s | O=C-CH₃ | A characteristic sharp singlet for the acetate methyl group, typically seen around 2.1 ppm. |
| ¹³C | ~170 | s | C =O | Carbonyl carbon of the acetate group. |
| ¹³C | ~65-70 | d | C H-O | The methine carbon attached to the oxygen will be significantly downfield. |
| ¹³C | ~48-52 | t | Azetidine C H₂ (C2/C4) | Azetidine ring carbons adjacent to the nitrogen.[2] |
| ¹³C | ~21 | q | O=C-C H₃ | Acetate methyl carbon. |
Comparative Analysis with Alternative Structures
The utility of a building block is often defined by its unique characteristics compared to alternatives. Here, we compare the expected spectral features of the protonated azetidine with its common synthetic precursor, the N-Boc protected intermediate.
Table 3: NMR Feature Comparison: Hydrochloride Salt vs. N-Boc Protected Azetidine
| Feature | This compound | N-Boc-azetidin-3-yl Acetate | Rationale for Difference |
| Azetidine Ring Protons (H2/H4) | Deshielded (~4.0-4.4 ppm) | Shielded (~3.7-4.0 ppm)[2] | The strong electron-withdrawing effect of the protonated N⁺H₂ group deshields adjacent protons more than the carbamate group. |
| Azetidine Ring Carbons (C2/C4) | Deshielded (~48-52 ppm) | Shielded (~55-58 ppm, but can vary)[2] | Similar to the proton environment, the carbons are deshielded by the adjacent positive charge. |
| N-H / Boc Protons | Broad singlet, ~9-10 ppm (N⁺H₂) | Sharp singlet, ~1.4 ppm (C(CH₃)₃) | The chemical environments are vastly different. The Boc group's nine equivalent protons give a strong, sharp, and highly shielded signal. |
| Solubility | Water-soluble (D₂O, DMSO-d₆) | Organo-soluble (CDCl₃) | The salt form is polar, requiring polar deuterated solvents, while the Boc-protected form is non-polar. |
This comparison highlights the critical role of the protecting group strategy and the resulting salt form on the spectroscopic properties of the molecule. The choice of solvent is dictated by the sample's polarity and has a significant impact on the observed chemical shifts.
A Self-Validating Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is essential. This protocol is designed to be self-validating by including checks for sample stability and instrument performance.
Step-by-Step Methodology
-
Sample Preparation (The Foundation):
-
Solvent Selection: Use Deuterium Oxide (D₂O) or DMSO-d₆ (Deuterated Dimethyl Sulfoxide). D₂O is preferred for its ability to exchange with and suppress the N⁺H₂ and any residual water signals, simplifying the spectrum. DMSO-d₆ will show the N⁺H₂ protons.
-
Concentration: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional but Recommended): Add a small, known amount of a reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (Tetramethylsilane) for organic solvents, although less common for DMSO-d₆. This provides a stable reference peak at 0.0 ppm.
-
Filtration: Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to a height of ~4-5 cm.
-
-
Instrument Setup & Calibration (Ensuring Accuracy):
-
Spectrometer: Use a 400 MHz (or higher) NMR spectrometer.
-
Locking & Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will have sharp, symmetrical peaks.
-
-
Data Acquisition (The Experiment):
-
¹H NMR Spectrum:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.
-
-
-
¹³C NMR Spectrum:
-
Pulse Program: Use a proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
2D NMR (For Unambiguous Assignment):
-
COSY (¹H-¹H Correlation Spectroscopy): To confirm which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
-
Workflow Diagram: NMR Acquisition Protocol
Caption: Standard workflow for NMR sample analysis.
Conclusion
The structural verification of this compound by NMR spectroscopy is a process of informed interpretation and careful experimentation. By leveraging data from close analogues and understanding the fundamental electronic effects of the protonated azetidine ring, a clear and predictive picture of its spectral characteristics emerges. This guide provides the necessary framework for researchers to confidently identify this molecule, distinguish it from common precursors, and acquire high-fidelity data for their records. Adherence to the outlined protocol will ensure that the resulting data is both accurate and reliable, upholding the integrity of the subsequent research and development efforts.
References
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Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. (2023). Semantic Scholar. [Link]
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Azetidin-3-yl-acetic acid hydrochloride. (n.d.). Sunway Pharm Ltd. Retrieved January 15, 2026, from [Link]
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Methyl 2-(azetidin-3-yl)acetate hydrochloride. (n.d.). AbacipharmTech. Retrieved January 15, 2026, from [Link]
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Azetidines. (n.d.). Acros Pharmatech. Retrieved January 15, 2026, from [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. (2023). PubMed Central. [Link]
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The 1 H-and 13 C-NMR data of compound 3. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of Azetidin-3-yl Acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of analytical methodologies for the characterization and quantification of Azetidin-3-yl acetate hydrochloride. This small, polar molecule presents unique analytical challenges, necessitating a careful selection of techniques to achieve robust and reliable results. This guide moves beyond a simple listing of protocols to explain the underlying principles and rationale for experimental choices, ensuring a self-validating approach to method development.
Introduction: The Analytical Challenge of this compound
This compound is a heterocyclic compound of interest in pharmaceutical development. Its structure, featuring a strained four-membered azetidine ring, a polar acetate group, and its formulation as a hydrochloride salt, makes it a challenging analyte for traditional reversed-phase liquid chromatography (RPLC). The high polarity of this molecule often results in poor retention on non-polar stationary phases like C18, leading to co-elution with matrix components and ion suppression in mass spectrometry.[1][2] Therefore, specialized analytical strategies are required for its accurate and sensitive determination.
This guide will focus on a primary, highly suitable technique—Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS)—and compare its performance with two viable alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Primary Recommended Method: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[3] This makes it ideal for retaining and separating highly polar compounds that are not well-retained in RPLC.[2] Coupled with the sensitivity and selectivity of tandem mass spectrometry, HILIC-MS/MS offers a powerful tool for the analysis of this compound.
Causality Behind Experimental Choices
-
HILIC Stationary Phase: An amide- or silica-based HILIC column is chosen to promote retention of the polar azetidine and acetate moieties through partitioning into a water-enriched layer on the stationary phase surface.
-
High Organic Mobile Phase: A high percentage of acetonitrile in the mobile phase is crucial for strong retention in HILIC. A gradient elution, starting with high organic content and gradually increasing the aqueous portion, will effectively elute the analyte.[4]
-
Electrospray Ionization (ESI): ESI is the ionization method of choice for polar molecules already in solution.[5] Given the presence of the basic azetidine nitrogen, positive ion mode ESI is expected to yield a strong protonated molecular ion [M+H]+.
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides exceptional selectivity and sensitivity by monitoring specific fragmentation transitions of the analyte. This is crucial for quantification in complex matrices, as it minimizes interferences.
Experimental Protocol: HILIC-MS/MS Analysis
1. Sample Preparation:
- Accurately weigh and dissolve this compound standard in a suitable diluent (e.g., 90:10 acetonitrile:water with 0.1% formic acid) to prepare stock solutions.
- Prepare a series of calibration standards by serial dilution of the stock solution.
- For unknown samples, perform a protein precipitation or solid-phase extraction if the matrix is complex (e.g., plasma, tissue homogenate). The final sample should be in a high organic solvent mixture to be compatible with the initial HILIC mobile phase.
2. LC-MS/MS System and Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC system | Provides high resolution and fast analysis times. |
| Column | BEH Amide or HILIC Silica Column (e.g., 2.1 x 100 mm, 1.7 µm) | Excellent retention for polar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate | Provides protons for ionization and aids in peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong solvent for HILIC elution. |
| Gradient | 95% B to 50% B over 5 minutes | A typical starting point for method development. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2-5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative MS/MS analysis. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Suitable for basic nitrogen-containing compounds. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimized for analyte signal. |
| Source Temp. | 120-150 °C | |
| Desolvation Gas | Nitrogen, 800-1000 L/hr | |
| MRM Transitions | To be determined by infusion of a standard solution. |
3. Data Analysis:
- Integrate the peak areas for the specific Multiple Reaction Monitoring (MRM) transitions of Azetidin-3-yl acetate.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.
Expected Fragmentation
Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule of Azetidin-3-yl acetate is expected to undergo fragmentation. Common fragmentation pathways for similar structures involve the loss of neutral molecules or cleavage of the strained azetidine ring.[6] The acetate group can be lost as acetic acid (60 Da). Cleavage of the azetidine ring can also occur.[6]
Workflow Visualization
Sources
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A Strategic Guide to Scaffold Selection: Azetidine vs. Piperidine in Modern Drug Design
Introduction
In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds, prized for their ability to impart favorable physicochemical properties and provide three-dimensional diversity to drug candidates. Among these, the six-membered piperidine ring is a ubiquitous and well-validated motif, present in a vast number of clinically approved drugs.[1] Its four-membered counterpart, azetidine, has historically been less utilized due to perceived synthetic challenges and concerns about ring strain.[2][3] However, the unique structural and electronic properties of the azetidine ring are now being recognized as powerful tools for overcoming common drug design hurdles, such as improving metabolic stability, solubility, and target selectivity.[4]
This guide provides an in-depth, objective comparison of azetidine and piperidine scaffolds for researchers, scientists, and drug development professionals. We will dissect their fundamental properties, explore their differential impacts on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and provide validated experimental protocols for their head-to-head evaluation. The goal is to equip the medicinal chemist with the causal understanding needed to strategically select the optimal scaffold for their specific drug discovery program.
Fundamental Properties: A Tale of Two Rings
The choice between an azetidine and a piperidine scaffold begins with understanding their intrinsic physicochemical and conformational differences. These properties fundamentally dictate how a molecule will interact with its biological environment.
Physicochemical Properties
The smaller, more strained azetidine ring exhibits distinct properties compared to the larger, more flexible piperidine. The nitrogen in azetidine is more basic due to the s-character of its lone pair orbital. This increased basicity, along with the ring's polarity, generally leads to lower lipophilicity (logP) and higher aqueous solubility.[5][6]
Causality Insight: The higher s-character of the nitrogen lone pair in the strained four-membered ring makes it less available for donation, which paradoxically results in a higher pKa for its conjugate acid compared to the less strained piperidine. This enhanced basicity can be a critical lever for modulating solubility and target engagement.
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
| Property | Azetidine | Piperidine | Rationale for Difference |
| Molecular Weight | 57.09 g/mol [7] | 85.15 g/mol | Fewer carbon atoms in the ring structure. |
| pKa (conjugate acid) | 11.29[8] | ~11.12 | Increased s-character of the nitrogen lone pair in the strained ring.[6] |
| logP (calculated) | -0.3 to -0.5 | 0.8 to 1.1 | Azetidine is more polar and has a smaller nonpolar surface area.[5] |
| Aqueous Solubility | Miscible[8] | High | Higher polarity and hydrogen bonding potential of azetidine. |
Note: These values are for the parent, unsubstituted heterocycles. Substituents will significantly alter these properties, but the underlying trends often hold.
Conformational Analysis
The conformational behavior of these two rings is markedly different and is a key driver of their utility in drug design.
-
Piperidine: Adopts a stable, low-energy chair conformation, similar to cyclohexane.[9][10] This places substituents in well-defined axial or equatorial positions, which can be exploited to control interactions with a target protein.
-
Azetidine: The high ring strain (~25 kcal/mol) forces a puckered, non-planar conformation.[11] This rigidity limits the number of accessible conformations but provides unique, well-defined exit vectors for substituents, which can be advantageous for exploring new chemical space and optimizing binding interactions.[3] The inherent three-dimensionality of azetidines makes them valuable for creating sp³-rich molecules, a property correlated with higher clinical success rates.[4]
Impact on ADME Properties: The Azetidine Advantage
While piperidine is a robust and predictable scaffold, its metabolic liabilities are well-documented. The replacement of piperidine with azetidine is often a strategic move to mitigate these issues and improve the overall drug-like properties of a compound.
Metabolic Stability
Piperidine rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically at the carbons alpha to the nitrogen atom. This metabolic vulnerability can lead to rapid clearance and limit the in vivo efficacy of a drug. The azetidine scaffold often demonstrates enhanced metabolic stability.[3][4]
Causality Insight: The increased ring strain and different geometry of the azetidine ring can make the C-H bonds alpha to the nitrogen less accessible or less favorably oriented for CYP-mediated oxidation. Furthermore, the resulting metabolites, if formed, may have different properties. This inherent stability makes azetidine an attractive bioisostere for piperidine when metabolic clearance is a primary challenge.[3][4]
Cell Permeability and Efflux
Passive permeability across biological membranes is crucial for oral absorption and reaching intracellular targets. While increased polarity and solubility from an azetidine ring might suggest lower permeability, its smaller size and rigid structure can be beneficial. In many cases, azetidine-containing compounds maintain sufficient permeability for biological activity.
The relationship between the two scaffolds can be diagnostic: if a compound's permeability is assessed using both a cell-based assay (like Caco-2) and a passive diffusion assay (like PAMPA), discrepancies can reveal active transport mechanisms.[12] For instance, if a piperidine-containing compound shows low Caco-2 permeability but high PAMPA permeability, it may be a substrate for an efflux transporter. Replacing the piperidine with a novel scaffold like azetidine could disrupt this recognition and improve cellular accumulation.
Azetidine as a Bioisostere for Piperidine
The concept of bioisosterism—replacing one functional group with another to create a new compound with similar biological activity but improved properties—is central to the azetidine-for-piperidine swap. Azetidines can serve as "stretched" or conformationally distinct analogues of piperidines, presenting substituents to a target in a novel way.[11][13] This can lead to improved potency, selectivity, or a completely different pharmacological profile. Several successful examples exist where this substitution improved potency and ADMET properties.[14][15] Spirocyclic azetidines have also been successfully employed as isosteres for piperidines, piperazines, and morpholines, further expanding their utility.[16]
Synthetic Accessibility: Closing the Gap
A historical barrier to the widespread use of azetidines has been their challenging synthesis compared to the readily available piperidine building blocks.[2] However, recent advances in synthetic methodology have made functionalized azetidines much more accessible.[17][18] Modern methods, including palladium-catalyzed C-H amination and electrophilic azetidinylation protocols, now allow for the modular and direct installation of azetidine rings onto complex molecules.[2][17] While the synthesis of a novel azetidine may still require more specialized effort than sourcing a commercial piperidine, it is no longer the prohibitive obstacle it once was.
Experimental Protocols for Comparative Evaluation
To objectively compare drug candidates containing azetidine versus piperidine scaffolds, a suite of standardized in vitro assays is essential. These protocols provide a framework for generating robust, comparative data to guide lead optimization.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess a compound's ability to passively diffuse across a lipid membrane, modeling gastrointestinal absorption or blood-brain barrier penetration.[19][20] This assay isolates passive transport from confounding factors like active transport and metabolism.[12]
Step-by-Step Methodology:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1-20% lecithin in dodecane).[21]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute this stock into a suitable aqueous buffer (e.g., PBS, pH 7.4) to a final assay concentration (e.g., 10-100 µM).[21][22]
-
Assay Setup: Add the diluted compound solution to the wells of the donor plate. Fill the wells of a 96-well acceptor plate with the same aqueous buffer, which may contain a solubilizing agent to create "sink" conditions.[21]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for a defined period (typically 4-18 hours) with gentle shaking.[19][22]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[12]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the concentrations measured in the donor and acceptor wells, considering the incubation time and membrane surface area.
Liver Microsomal Stability Assay
Purpose: To evaluate a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) present in liver microsomes.[23] This is a primary screen to identify metabolically labile compounds.[24][25]
Step-by-Step Methodology:
-
Reagent Preparation: Thaw cryopreserved liver microsomes (human, rat, or mouse) at 37°C and dilute to the desired protein concentration (e.g., 0.5-1 mg/mL) in a phosphate buffer (pH 7.4).[26] Prepare an NADPH regenerating system solution.[24][27]
-
Reaction Initiation: In a 96-well plate, combine the microsomal solution and the test compound (final concentration typically 1-10 µM). Pre-incubate the mixture at 37°C for 5-10 minutes.[25]
-
Incubation and Sampling: Initiate the metabolic reaction by adding the NADPH regenerating system.[25] At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[25]
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution, typically ice-cold acetonitrile containing an internal standard for analytical quantification.[23]
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.[27]
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[23]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[23][25]
Competitive Radioligand Binding Assay
Purpose: To determine the binding affinity (Ki) of a test compound for a specific receptor or target protein.[28][29] This assay measures the ability of a non-labeled test compound to displace a known, radiolabeled ligand from the target.[30]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare cell membranes or purified receptors that express the target of interest.[30] Prepare serial dilutions of the unlabeled test compound. Prepare a solution of the radiolabeled ligand at a fixed concentration (typically at or below its dissociation constant, Kd).[30]
-
Assay Incubation: In a 96-well plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound in an appropriate assay buffer.[31] Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).[30]
-
Equilibration: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.[28][30]
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter plate, which traps the membranes.[28][31]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.[30]
-
Detection: Add a scintillation cocktail to the dried filters and quantify the trapped radioactivity using a microplate scintillation counter.[30][31]
-
Data Analysis: Plot the measured radioactivity against the logarithm of the test compound concentration to generate a dose-response curve. Fit this curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation.[31]
Conclusion and Strategic Outlook
The choice between an azetidine and a piperidine scaffold is not a matter of one being universally superior to the other. Rather, it is a strategic decision based on the specific challenges and goals of a drug discovery program.
Consider Piperidine when:
-
A well-established, synthetically accessible scaffold is desired.
-
The project is in an early phase where rapid analogue synthesis is prioritized.
-
Metabolic stability is not a primary concern, or substitution patterns can be designed to block metabolic hotspots.
Consider Azetidine when:
-
Metabolic instability of a piperidine-containing lead is a key issue.[4]
-
Improving aqueous solubility and reducing lipophilicity are required.[3]
-
A novel three-dimensional exit vector is needed to enhance potency or selectivity.[3][11]
-
Exploring new chemical space and securing novel intellectual property are high priorities.
The modern medicinal chemist's toolkit is expanding, and with improved synthetic access, the azetidine ring has earned its place as a powerful alternative to its six-membered cousin. By understanding the fundamental trade-offs and employing rigorous experimental comparisons, researchers can leverage the unique properties of azetidines to design safer, more effective medicines.
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]
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Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
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Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]
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Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available from: [Link]
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Competitive Radioligand Binding Assays. Alfa Cytology. Available from: [Link]
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Functionalization of azetidine, pyrrolidine, piperidine, and azepane... ResearchGate. Available from: [Link]
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Radioligand Binding Methods: Practical Guide and Tips. PubMed. Available from: [Link]
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Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]
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pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. Available from: [Link]
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Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Available from: [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
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3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ResearchGate. Available from: [Link]
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PAMPA Permeability Assay. Technology Networks. Available from: [Link]
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Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
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3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ACS Publications. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]
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Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Available from: [Link]
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Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed. Available from: [Link]
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Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. PubMed. Available from: [Link]
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Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed. Available from: [Link]
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Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed. Available from: [Link]
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Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. Available from: [Link]
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Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications. Available from: [Link]
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Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. University of Texas Southwestern Medical Center. Available from: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available from: [Link]
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A Comparative Guide to the X-ray Crystallography of Azetidin-3-yl Acetate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Azetidine Motif: A Privileged Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a significant structural motif in modern medicinal chemistry.[1][2] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that can enhance the pharmacological profile of drug candidates.[1][3] Azetidine derivatives have been incorporated into a range of therapeutics, including approved drugs, to improve metabolic stability, aqueous solubility, and target binding affinity.[2] The precise determination of the three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.
X-ray crystallography stands as the definitive method for elucidating the atomic-level structure of crystalline materials, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.[4] For azetidin-3-yl acetate hydrochloride and its derivatives, this technique is invaluable for confirming stereochemistry, identifying intermolecular interactions, and understanding how subtle changes in substitution can influence the solid-state packing, which in turn can affect physicochemical properties such as solubility and stability.
The Crystallographic Workflow: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages, with an emphasis on the critical considerations for azetidinium salts.
Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of small molecules.
Experimental Protocol: Crystallization of this compound Derivatives
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For hydrochloride salts of small organic molecules, which tend to be highly soluble in polar solvents, specific strategies are often required.
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.
Materials:
-
Purified this compound derivative (≥98% purity)
-
A selection of analytical grade solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, water)
-
A selection of anti-solvents (e.g., diethyl ether, hexane, ethyl acetate)
-
Small glass vials (1-2 mL) with screw caps or septa
-
Micro-syringes and needles
Method 1: Slow Evaporation
-
Solvent Screening: In a small vial, dissolve a few milligrams of the compound in a minimal amount of a single solvent or a solvent mixture at room temperature.
-
Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any particulate matter.
-
Evaporation: Loosely cap the vial or pierce the septum with a needle to allow for slow evaporation of the solvent over several hours to days.
-
Observation: Monitor the vial for the formation of single crystals.
Method 2: Anti-Solvent Vapor Diffusion
-
Dissolution: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, water).
-
Vial Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a larger vial).
-
Anti-Solvent Addition: Add a larger volume of an "anti-solvent" in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., diethyl ether, ethyl acetate) to the outer container.
-
Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.
Method 3: Cooling Crystallization
-
Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).
-
Slow Cooling: Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) over a period of several hours to days. The slow decrease in temperature reduces solubility and can induce the growth of high-quality crystals.
Field-Proven Insights:
-
Purity is paramount: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Solvent choice is critical: A solvent system that provides moderate solubility is often ideal. Highly soluble compounds may require the use of anti-solvents or very slow evaporation.
-
Patience is a virtue: Crystal growth can take anywhere from a few hours to several weeks. Avoid disturbing the crystallization vessel.
-
Seeding: If initial attempts result in microcrystalline powder, a few of these small crystals can be used to "seed" a fresh, saturated solution to encourage the growth of larger, single crystals.
Comparative Crystallographic Analysis of this compound Derivatives
Table 1: Hypothetical Comparative Crystallographic Data for this compound Derivatives
| Parameter | Derivative 1 (R = H) | Derivative 2 (R = CH₃) | Derivative 3 (R = Ph) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | 8.54 | 10.21 | 7.89 |
| b (Å) | 12.32 | 14.56 | 9.45 |
| c (Å) | 7.98 | 6.87 | 11.02 |
| α (°) | 90 | 90 | 85.3 |
| β (°) | 105.2 | 90 | 78.9 |
| γ (°) | 90 | 90 | 92.1 |
| Volume (ų) | 812.5 | 1021.3 | 795.4 |
| Z | 4 | 4 | 2 |
| Calculated Density (g/cm³) | 1.22 | 1.18 | 1.35 |
| Azetidine Ring Puckering (°)¹ | 15.2 | 18.5 | 12.8 |
| Key H-Bond (N-H···Cl) (Å) | 2.98 | 3.05 | 2.95 |
¹Puckering angle is a measure of the deviation of the azetidine ring from planarity.
Analysis of Hypothetical Data:
-
Crystal Packing: The change in substituent from a simple hydrogen to a methyl and then to a bulky phenyl group would likely lead to significant differences in crystal packing, as reflected in the different crystal systems and space groups. The phenyl group, with its potential for π-π stacking interactions, could lead to a more densely packed structure, consistent with the higher calculated density.
-
Azetidine Ring Conformation: The puckering of the four-membered azetidine ring is a key conformational feature. The nature of the substituent at the 3-position can influence this puckering. In our hypothetical data, the methyl group leads to a more puckered ring compared to the hydrogen, potentially due to steric interactions. The phenyl group, however, might favor a slightly flatter ring conformation to optimize other intermolecular interactions.
-
Hydrogen Bonding: A primary intermolecular interaction in these hydrochloride salts is the hydrogen bond between the protonated azetidine nitrogen (N-H⁺) and the chloride anion (Cl⁻). The strength and geometry of this interaction, reflected in the bond length, are crucial for the stability of the crystal lattice.
Caption: The relationship between substituent, molecular conformation, crystal packing, and physicochemical properties.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques.
Table 2: Comparison of Analytical Techniques for the Characterization of Azetidine Derivatives
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions. | Unambiguous structure determination. | Requires high-quality single crystals, which can be difficult to obtain. Provides information on the solid state, not necessarily the solution conformation. |
| Powder X-ray Diffraction (PXRD) | Crystal system, unit cell parameters, phase purity, polymorphism. | Does not require single crystals; useful for bulk sample analysis. | Does not provide detailed atomic coordinates. Structure solution from powder data can be complex.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), stereochemistry (NOE), solution conformation. | Provides detailed information about the structure in solution. Non-destructive. | Does not provide precise bond lengths and angles. Interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
digraph "Technique Selection" { graph [fontname="Arial", fontsize=10]; node [shape=diamond, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; node_result [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];"Start" [label="Start:\nCharacterize a new\nazetidine derivative"]; "Crystals" [label="Single Crystals\nAvailable?"]; "NMR_MS_IR" [label="Perform NMR, MS, IR"]; "SCXRD" [node_result, label="Perform SCXRD for\nDefinitive Structure"]; "PXRD" [node_result, label="Perform PXRD for\nPhase Analysis"]; "Solution_Structure" [node_result, label="NMR provides\nSolution Structure"]; "End" [label="End:\nComprehensive\nCharacterization"];
"Start" -> "NMR_MS_IR"; "NMR_MS_IR" -> "Crystals"; "Crystals" -> "SCXRD" [label="Yes"]; "Crystals" -> "PXRD" [label="No"]; "SCXRD" -> "End"; "PXRD" -> "End"; "NMR_MS_IR" -> "Solution_Structure" -> "End"; }
Caption: A decision-making workflow for the structural characterization of a new azetidine derivative.
Conclusion
The X-ray crystallography of this compound derivatives is a powerful tool for elucidating their three-dimensional structures and understanding the subtle interplay of steric and electronic effects on their solid-state properties. While obtaining suitable crystals can be a significant hurdle, the detailed structural information gained is invaluable for advancing drug discovery programs. A comprehensive approach that combines X-ray diffraction with other analytical techniques such as NMR and mass spectrometry is essential for a complete and robust characterization of these important medicinal chemistry scaffolds. This guide has provided a framework for approaching the crystallographic analysis of these compounds, from experimental design to data interpretation, empowering researchers to unlock the full potential of the azetidine motif.
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
-
Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository. [Link]
-
Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.). ResearchGate. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Taylor & Francis Online. [Link]
-
X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University. [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation with Azetidine-Containing Compounds
Introduction: Navigating the Unique Chemistry of Azetidines in Drug Discovery
In the landscape of medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, conferring unique three-dimensional structures and physicochemical properties to novel therapeutic agents.[1][2][3] However, the very feature that makes this four-membered heterocycle attractive—its inherent ring strain—also presents a significant challenge for in vitro assay validation.[4][5][6] This strain can drive unique reactivity, leading to modes of target interaction, such as covalent binding, that can be easily misinterpreted or fall foul of assay artifacts if not rigorously interrogated.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute validation strategies for in vitro assays involving azetidine-containing compounds. We will move beyond standard protocols to explore the causality behind specific experimental choices, ensuring that every assay becomes a self-validating system. Our objective is to build a weight-of-evidence approach to confidently distinguish true, specific biological activity from non-specific reactivity or assay interference, thereby preventing the costly pursuit of artifactual hits.[7][8]
Part 1: The Azetidine Moiety: A Double-Edged Sword of Reactivity
The validation strategy for azetidine-containing compounds must be grounded in an understanding of their chemical predispositions. The significant ring strain of the azetidine heterocycle makes it more reactive than larger ring systems, though generally more stable and easier to handle than its three-membered aziridine cousin.[4][5] This reactivity can manifest in several ways that directly impact in vitro assays.
-
Potential for Covalent Modification: The electrophilic nature of a strained ring, often enhanced by adjacent functional groups, can render an azetidine compound reactive towards nucleophilic residues (e.g., cysteine, lysine) on a protein target. This can lead to the formation of a stable, covalent bond. While this can be a deliberate and powerful therapeutic strategy (targeted covalent inhibitors), it requires specific validation experiments to prove the intended mechanism and rule out promiscuous reactivity.[8][9][10]
-
Time-Dependent Inhibition: A hallmark of covalent or irreversible inhibitors is that their measured potency (e.g., IC₅₀) increases with the length of time they are pre-incubated with the target protein.[7][8] This is because the covalent bond formation is a time-dependent chemical reaction, unlike the rapid equilibrium of reversible binding.
-
Assay Interference and False Positives: Chemically reactive compounds are a notorious source of false positives in high-throughput screening (HTS).[7][11] They can react non-specifically with various assay components beyond the intended target, such as reporter enzymes (e.g., luciferase), or critical reagents like the thiol-containing reducing agent dithiothreitol (DTT), confounding the assay readout.[7][11][12]
Failing to account for these possibilities can lead to the mischaracterization of a promiscuously reactive compound as a potent, specific inhibitor, wasting significant resources down the line.[7]
Part 2: A Multi-Pillar Validation Workflow for Trustworthy Data
Pillar 1: Initial Hit Characterization & The IC₅₀ Shift Assay
The first step after identifying a "hit" in a primary screen is to confirm its activity and investigate its mechanism. The IC₅₀ shift assay is a simple, high-throughput method to quickly identify time-dependent inhibition, a key indicator of irreversible or slow-binding behavior.[9]
Causality: A true reversible inhibitor reaches equilibrium quickly. Its IC₅₀ should remain constant regardless of how long it is pre-incubated with the target protein. In contrast, a covalent inhibitor's apparent potency will increase with longer pre-incubation as more of the target protein becomes irreversibly bound.[8][9]
Experimental Protocol: IC₅₀ Shift Assay
-
Prepare Reagents:
-
Target protein solution at 2X final concentration.
-
Azetidine compound serial dilutions (e.g., 11-point, 1:3 dilution series) at 10X final concentration in assay buffer.
-
Substrate/detection reagent solution.
-
-
Set Up Pre-Incubation:
-
Create multiple identical assay plates or plate sections.
-
Dispense the 2X target protein solution into the wells.
-
Add the 10X compound dilutions to initiate the reaction.
-
-
Vary Pre-Incubation Times:
-
Incubate the plates at a set temperature (e.g., room temperature or 30°C) for different durations. Recommended time points: 15 min, 30 min, 60 min, and 120 min.
-
-
Initiate Assay Readout:
-
At the end of each respective pre-incubation period, add the substrate to start the measurement.
-
Read the plate on the appropriate instrument (e.g., spectrophotometer, fluorometer).
-
-
Data Analysis:
-
Calculate the IC₅₀ value for each pre-incubation time point.
-
Compare the IC₅₀ values across the time course.
-
Data Interpretation:
| Observation | Interpretation | Next Steps |
| Stable IC₅₀ across all time points | Likely a reversible inhibitor. | Proceed to Pillar 2 (Washout) and Pillar 3 (DTT) to confirm. |
| Decreasing IC₅₀ with longer pre-incubation | Suggests time-dependent inhibition. Potentially a covalent or slow, tight-binding inhibitor. | High Priority for further validation with Pillar 2 and 3 experiments. |
Pillar 2: Confirming Irreversibility with Washout or Jump Dilution
If the IC₅₀ shift assay suggests time-dependent inhibition, the next critical step is to determine if the effect is truly irreversible. A washout or "jump dilution" experiment is the classic method for this.
Causality: A reversible inhibitor's binding is governed by on/off rates. If the inhibitor-target complex is rapidly diluted, the inhibitor will dissociate, and the target's activity will be restored. For a covalent inhibitor, the bond is stable, and activity will not be recovered even after significant dilution removes the unbound compound.[8]
Experimental Protocol: Jump Dilution Assay
-
High-Concentration Incubation:
-
Incubate the target protein with a high concentration of the azetidine compound (e.g., 10-20x its IC₅₀) for a set time (e.g., 60 min) to allow for binding.
-
Include a vehicle control (e.g., DMSO) incubation.
-
-
Rapid Dilution:
-
Rapidly dilute the incubation mixture (e.g., 100-fold) into assay buffer containing the substrate. This "jumps" the concentration of unbound inhibitor to a level far below its IC₅₀.
-
-
Immediate Measurement:
-
Immediately measure the enzymatic activity kinetically.
-
-
Data Analysis:
-
Compare the activity of the enzyme pre-incubated with the compound to the vehicle control. If the inhibition persists after dilution, the binding is irreversible.
-
Pillar 3: De-risking Non-Specific Reactivity
Even if a compound is confirmed to be a time-dependent, irreversible inhibitor, it is crucial to assess whether this reactivity is specific to the target or a result of promiscuous electrophilicity.
A. Thiol Reactivity Counter-Screen using DTT
Causality: Many promiscuously reactive compounds are electrophiles that readily form adducts with soft nucleophiles, particularly thiols.[7] The assay buffer itself often contains a thiol, DTT, to keep enzymes in a reduced, active state. By comparing the compound's IC₅₀ in the presence and absence of a high concentration of DTT, we can assess its general thiol reactivity. A highly reactive compound will be "scavenged" by the excess DTT, leading to a significant loss of potency (a higher IC₅₀ value).[7][13]
Experimental Protocol: IC₅₀ Determination with and without DTT
-
Prepare Buffers: Prepare two identical assay buffers:
-
Buffer A: Standard assay buffer (may contain low DTT, e.g., <1 mM).
-
Buffer B: Standard assay buffer supplemented with a high concentration of fresh DTT (e.g., 5 mM). Note: Ensure the assay itself is not negatively impacted by high DTT levels before testing compounds.[7]
-
-
Run Parallel Assays:
-
Determine the full IC₅₀ curve for the azetidine compound in Buffer A.
-
Simultaneously, determine the full IC₅₀ curve for the same compound in Buffer B.
-
-
Data Analysis:
-
Calculate the IC₅₀ for each condition.
-
Determine the "IC₅₀ Fold Shift" = (IC₅₀ with high DTT) / (IC₅₀ without high DTT).
-
Data Interpretation:
| IC₅₀ Fold Shift | Interpretation | Confidence in Hit |
| < 3-fold | Compound is not broadly thiol-reactive. The observed activity is less likely to be a thiol-reactivity artifact. | Higher |
| > 3-fold | Red Flag. Compound is likely thiol-reactive. Its activity may be due to non-specific covalent modification of cysteine residues or reaction with other assay components.[7] | Lower (Requires further investigation) |
B. Direct Evidence via Mass Spectrometry
Causality: The most definitive proof of covalent binding is to directly observe the result of the chemical reaction: the drug molecule permanently attached to the target protein. Intact protein mass spectrometry (MS) is the gold standard for this confirmation.[8] The experiment measures the precise molecular weight of the protein. If a covalent bond has formed, the protein's mass will increase by the exact molecular weight of the bound compound.
Part 3: Data Synthesis - A Comparative Case Study
To illustrate the power of this multi-pillar approach, consider the validation data for two hypothetical azetidine-containing hits from a primary screen.
Hypothetical Case Study Data:
| Validation Assay | Compound A (Azetidine-123) | Compound B (Azetidine-456) |
| Primary Screen IC₅₀ | 500 nM | 450 nM |
| IC₅₀ Shift Assay | 15 min: 510 nM60 min: 495 nM120 min: 525 nM | 15 min: 440 nM60 min: 110 nM120 min: 25 nM |
| Jump Dilution | >95% activity recovered | <5% activity recovered |
| DTT Counter-Screen | IC₅₀ (-DTT): 500 nMIC₅₀ (+DTT): 650 nMFold Shift: 1.3 | IC₅₀ (-DTT): 450 nMIC₅₀ (+DTT): 8,500 nMFold Shift: 18.9 |
| Intact Protein MS | Single peak at expected protein mass. | Peak observed at (Protein Mass + 456 Da). |
-
Compound A (Azetidine-123): This is a high-confidence hit. Its potency is stable over time, its inhibitory effect is fully reversible upon dilution, and it shows no significant reactivity with thiols. The data strongly support a specific, reversible mode of action .
-
Compound B (Azetidine-456): This compound is a significant risk. While appearing potent, it exhibits strong time-dependent inhibition that is irreversible. Crucially, the massive IC₅₀ shift in the presence of DTT suggests it is a promiscuous thiol-reactive electrophile. The MS data confirms it forms a covalent bond, but taken together with the DTT data, this is likely non-specific. This compound should be flagged as a probable assay artifact or promiscuous covalent modifier and likely deprioritized.
Conclusion: Building Trust in Your Data
The unique chemical nature of azetidine-containing compounds demands a more nuanced and rigorous approach to in vitro assay validation than for more conventional chemical matter. By moving beyond a simple IC₅₀ determination and embracing a multi-pillar strategy that interrogates time-dependence, irreversibility, and non-specific reactivity, researchers can build a robust, weight-of-evidence case for each compound.
Implementing IC₅₀ shift assays, washout experiments, thiol-reactivity counter-screens, and direct biophysical measurements like mass spectrometry are not redundant checks; they are essential, interconnected steps in a logical workflow. This diligence ensures that resources are focused on compounds with a specific, well-characterized mechanism of action and prevents the costly pursuit of misleading artifacts. Ultimately, this scientifically-grounded validation framework is indispensable for making confident decisions in the complex process of drug discovery.
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A Comparative Guide to the Spectroscopic Characterization of Novel Azetidine Derivatives
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel azetidine derivative is only the first step. The true challenge lies in the unambiguous confirmation of its molecular structure. Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry, but their inherent ring strain and complex stereochemistry can present significant analytical hurdles.[1][2] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize these unique molecules. We will move beyond mere procedural descriptions to explore the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The Azetidine Challenge: Why a Multi-faceted Approach is Crucial
The structural characterization of azetidine derivatives is not a one-size-fits-all process. The strained four-membered ring introduces unique spectroscopic behaviors that necessitate a combination of analytical methods for complete and accurate structure confirmation.[2] Relying on a single technique can lead to ambiguity, particularly when determining stereochemistry or distinguishing between isomers. A logical workflow that integrates data from multiple spectroscopic sources is paramount.[3]
Caption: General workflow for the spectroscopic characterization of a novel azetidine derivative.
Comparative Analysis of Key Spectroscopic Techniques
Each spectroscopic technique offers a unique window into the molecular structure of an azetidine derivative. Understanding their individual strengths and limitations is key to building a cohesive and accurate structural picture.[4][5]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, atom connectivity, relative stereochemistry.[5] | Unparalleled for complete structure elucidation; provides deep insights into 3D arrangement. | Lower sensitivity, requires higher sample concentration, spectra can be complex.[5] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns.[5][6] | High sensitivity, requires very small sample amounts, confirms molecular formula.[5] | Isomers are often indistinguishable; provides limited connectivity information.[5] |
| IR Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, N-H).[5][7] | Fast, non-destructive, provides a quick "fingerprint" of functional groups.[5] | Provides limited information on the overall molecular skeleton; not all vibrations are informative.[5] |
| UV-Vis Spectroscopy | Presence of chromophores and conjugated systems.[8] | High sensitivity, useful for quantitative analysis of compounds with UV-active groups.[5] | Limited structural information; many simple azetidines are not UV-Vis active.[5] |
In-Depth Analysis: From Molecular Weight to 3D Structure
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is the initial and most crucial step for confirming the molecular weight of a newly synthesized compound.[3] For novel derivatives, High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides the exact mass, allowing for the determination of the elemental composition and confirming that the correct molecular formula has been achieved.[9][10]
-
Causality: Why HRMS? A nominal mass from a low-resolution instrument might match multiple elemental compositions. HRMS provides mass accuracy within 5 ppm, which severely constrains the possible molecular formulas, providing a high degree of confidence in the compound's identity before proceeding to more time-consuming analyses.[9]
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups.[7] For azetidine derivatives, it is particularly powerful for identifying modifications to the core structure.
-
Key Absorptions for Azetidines:
-
C=O Stretch (in Azetidin-2-ones/β-Lactams): This is a highly diagnostic peak. Due to the high degree of ring strain in the four-membered ring, the carbonyl stretching vibration is shifted to a higher frequency (typically 1730-1770 cm⁻¹ ) compared to a standard acyclic amide (~1650 cm⁻¹).[11] This high-frequency absorption is a strong indicator of the presence of the β-lactam ring.
-
N-H Stretch (in N-unsubstituted azetidines): A moderate absorption in the 3300-3500 cm⁻¹ range indicates the presence of an N-H bond.[12] Its absence, coupled with the appearance of other bands, can confirm successful N-alkylation or N-acylation.
-
C-H Stretch: Aliphatic C-H stretches will appear between 2850-3000 cm⁻¹ .[12][13]
-
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3500 | Medium, Sharp | Absent in N-substituted azetidines. |
| C-H (sp³) Stretch | 2850 - 3000 | Strong | Present in almost all organic molecules.[13] |
| C=O (β-Lactam) | 1730 - 1770 | Strong, Sharp | Key diagnostic peak for azetidin-2-ones.[11] |
| C-N Stretch | 1180 - 1360 | Medium-Weak | Often complex and less diagnostic. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the most powerful technique for the complete structural elucidation of organic molecules, and this is especially true for azetidine derivatives.[5][14]
-
¹H NMR - Unraveling the Proton Environment: ¹H NMR provides information on the number of different proton environments and their connectivity. Protons on the azetidine ring typically resonate between 2.0 and 4.5 ppm . However, the rigid ring structure often leads to complex splitting patterns due to second-order coupling effects.[15]
-
¹³C NMR - Mapping the Carbon Skeleton: ¹³C NMR reveals the number of unique carbon environments. Azetidine ring carbons are typically found in the 20-60 ppm range. For azetidin-2-ones, the carbonyl carbon will appear significantly downfield, around 160-175 ppm .[16]
-
The Diastereotopicity Challenge: Substituents on the azetidine ring often create chiral centers, rendering adjacent methylene protons diastereotopic.[15] This means that two protons on the same carbon atom are chemically non-equivalent. They will have different chemical shifts and will couple to each other, complicating the ¹H NMR spectrum. This is a key reason why 1D NMR alone is often insufficient.[15]
To overcome the challenges of signal overlap and complex splitting patterns, 2D NMR experiments are essential.[15] They provide a roadmap of atomic connectivity.
Caption: Logical workflow for using 2D NMR to assemble a molecular structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is essential for tracing out the proton connectivity within the azetidine ring and its substituents.[17]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This is the definitive way to assign which protons belong to which carbons.[15][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is the key experiment for connecting molecular fragments, such as linking a substituent to the correct position on the azetidine ring.[15][17]
UV-Vis Spectroscopy: For Chromophoric Derivatives
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions.[7] A simple, unsubstituted azetidine will not have a significant UV-Vis absorption. However, this technique becomes highly relevant when the azetidine ring is substituted with chromophores (light-absorbing groups), such as aromatic rings or conjugated systems, which is common in drug candidates.[8][18] It is primarily used for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) rather than for initial structural elucidation.[5]
Experimental Protocols
The following are generalized, self-validating protocols. Specific parameters should be optimized for the instrument and sample .
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately before the run to ensure high mass accuracy.[10]
-
Ionization: Use Electrospray Ionization (ESI) for polar molecules or Matrix-Assisted Laser Desorption/Ionization (MALDI) as appropriate.[10]
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
Analysis: Use the instrument's software to calculate the elemental composition for the observed exact mass. The calculated mass should be within 5 ppm of the theoretical mass for the expected formula.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet. If a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Background Scan: Perform a background scan of the empty instrument/ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan: Place the sample on the ATR crystal or in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify characteristic peaks, paying close attention to the carbonyl region (1700-1800 cm⁻¹) for azetidin-2-ones and the N-H region (3300-3500 cm⁻¹).[11][12]
Protocol 3: NMR Spectroscopy (¹H, ¹³C, and 2D)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved to avoid peak broadening.[15] Filter if any solid particles are visible.[15]
-
Shimming: Shim the magnetic field to achieve high homogeneity, which is critical for obtaining sharp, well-resolved peaks. Poor shimming is a common cause of broad signals.[15]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set a relaxation delay (D1) of 1-2 seconds.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon.
-
A longer acquisition time or more scans will be needed due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard, pre-optimized parameter sets available on the spectrometer for each experiment.
-
COSY: Typically requires the shortest acquisition time.
-
HSQC: Set the one-bond C-H coupling constant to an average value of ~145 Hz.[15]
-
HMBC: Set the long-range coupling constant to an average of 8-10 Hz.
-
-
Data Processing and Analysis:
-
Apply Fourier transform and phase correction to all spectra.
-
Analyze the spectra in a logical sequence as outlined in the 2D NMR workflow diagram above. Start with COSY to build proton spin systems, use HSQC to link protons to their carbons, and finally use HMBC to connect the pieces.[17]
-
Conclusion
The spectroscopic characterization of novel azetidine derivatives is a systematic process of evidence gathering. No single technique can provide the complete picture. By starting with mass spectrometry to confirm the molecular formula and IR spectroscopy to identify key functional groups, researchers can form an initial hypothesis. This hypothesis is then rigorously tested and refined using a suite of 1D and 2D NMR experiments, which definitively map the atomic connectivity and stereochemistry of the molecule. This integrated, multi-technique approach, grounded in an understanding of the underlying principles, is the gold standard for ensuring the structural integrity of these vital and complex molecules.
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A Comparative Guide to Modern Azetidine Synthesis
Introduction
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged from relative obscurity to become highly sought-after structural motifs in medicinal chemistry.[1] Their inherent ring strain, approximately 25.4 kcal/mol, imparts a unique three-dimensional geometry that can significantly enhance the physicochemical properties of parent molecules.[2] Compared to their more flexible five- and six-membered counterparts (pyrrolidines and piperidines), azetidines offer greater structural rigidity, improved metabolic stability, and can serve as valuable bioisosteres, making them increasingly prevalent in FDA-approved drugs and clinical candidates.[3][4]
However, the same ring strain that provides these desirable properties also presents a formidable synthetic challenge.[5] The synthesis of a strained four-membered ring is often in kinetic and thermodynamic competition with the formation of more stable five-membered rings.[6] This guide provides a comparative analysis of the most prominent and effective strategies for azetidine synthesis, offering researchers a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols for key transformations, and present a critical comparison to aid in the selection of the optimal synthetic pathway.
Core Synthetic Strategies: A Comparative Overview
The construction of the azetidine core can be broadly categorized into three main strategies: intramolecular cyclization, [2+2] cycloaddition reactions, and ring expansion/contraction methodologies. Each approach possesses distinct advantages and is suited for different synthetic goals and substrate types.
Caption: Major synthetic pathways to the azetidine scaffold.
Intramolecular Cyclization: The Classical Approach
The most traditional and direct method for azetidine synthesis involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon at the γ-position.[7] This strategy relies on forming a key C-N bond to close the four-membered ring.
Mechanistic Considerations: 4-exo-tet vs. 5-endo-tet
The primary challenge in this approach is overcoming the competing 5-endo-tet cyclization, which leads to the thermodynamically more stable pyrrolidine byproduct.[6] According to Baldwin's rules, the 4-exo-tet pathway to form the azetidine is kinetically favored. Therefore, reaction conditions must be carefully controlled to favor the kinetic product.
Caption: Kinetic vs. thermodynamic control in intramolecular cyclization.
Key factors to promote azetidine formation include:
-
Temperature: Lower temperatures strongly favor the kinetically controlled 4-exo-tet pathway.[6]
-
Leaving Group: A highly reactive leaving group (e.g., tosylate, mesylate) facilitates the reaction at lower temperatures.
-
Solvent: Solvent choice can influence the reaction outcome, with optimization often required.[8]
Representative Protocol: La(OTf)₃-Catalyzed Aminolysis of a cis-3,4-Epoxy Amine
A modern example of this strategy involves the Lewis acid-catalyzed intramolecular aminolysis of epoxides. This method provides access to valuable 3-hydroxyazetidines.[7] The lanthanum triflate catalyst activates the epoxide, allowing the amine to attack the C3 position selectively to form the azetidine ring.
Experimental Protocol:
-
To a solution of the cis-3,4-epoxy amine (1.0 equiv) in dehydrated acetonitrile (0.1 M), add La(OTf)₃ (0.1 equiv).
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-hydroxyazetidine.[7]
[2+2] Cycloaddition: A Powerful and Versatile Strategy
[2+2] cycloaddition reactions represent one of the most efficient and atom-economical methods for constructing the azetidine ring.[9] These reactions involve the direct combination of two unsaturated partners, typically an imine and an alkene (or ketene).
The Aza Paternò–Büchi Reaction
The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a powerful tool for synthesizing functionalized azetidines.[9][10] Historically, this reaction was limited by the inherent photochemistry of imines; upon excitation, they tend to undergo rapid E/Z isomerization, which competes with the desired cycloaddition.[9][11]
Recent advances, particularly from the Schindler group, have overcome this limitation through the use of visible-light-mediated triplet energy transfer.[2][12] In this approach, a photocatalyst (e.g., an Iridium(III) complex) absorbs visible light and transfers its energy to one of the reactants (often a cyclic oxime precursor to the imine), promoting it to a triplet excited state. This triplet species is sufficiently long-lived to undergo the cycloaddition, avoiding the competing isomerization pathway.[2][4]
Caption: Simplified mechanism of the photocatalytic aza Paternò–Büchi reaction.
Representative Protocol: Intermolecular Visible-Light-Mediated [2+2] Cycloaddition
This protocol, adapted from Schindler's work, demonstrates the synthesis of highly functionalized azetidines from cyclic oximes and alkenes.[2]
Experimental Protocol:
-
In a nitrogen-filled glovebox, add the 2-isoxazoline-3-carboxylate (oxime precursor, 1.0 equiv), alkene (10.0 equiv), and the photocatalyst fac-[Ir(dFppy)₃] (0.02 equiv) to a vial.
-
Add anhydrous 1,2-dichloroethane (0.1 M).
-
Seal the vial, remove from the glovebox, and place it approximately 5 cm from a 34 W blue LED lamp, using a fan for cooling.
-
Irradiate the mixture for 16-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the azetidine product.[2][13]
Ring Contraction of Pyrrolidinones
An inventive, though less common, strategy involves the ring contraction of a five-membered lactam to a four-membered azetidine. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones developed by Blanc and coworkers.[14][15]
In this reaction, the N-sulfonyl group serves two crucial roles: it activates the amide carbonyl for nucleophilic attack and stabilizes the subsequent anionic intermediate.[2] A nucleophile (e.g., an alcohol) attacks the carbonyl, leading to the opening of the five-membered ring. The resulting γ-amide anion then undergoes a rapid intramolecular Sₙ2 displacement of the α-bromide to form the azetidine ring.[2][16]
Representative Protocol: Synthesis of N-Sulfonylazetidines via Ring Contraction
Experimental Protocol:
-
To a solution of the α-bromo N-sulfonylpyrrolidinone (1.0 equiv) in a 9:1 mixture of MeCN/MeOH (0.15 M), add potassium carbonate (3.0 equiv).
-
Heat the reaction mixture to 60 °C and stir for 3 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-carbonylated N-sulfonylazetidine.[2][16]
Performance Comparison of Synthesis Routes
The choice of synthetic route depends heavily on the desired substitution pattern, required stereochemistry, and available starting materials. The following table provides a comparative summary of the discussed methodologies.
| Feature | Intramolecular Cyclization | Aza Paternò–Büchi (Photochemical) | Ring Contraction of Pyrrolidinones |
| Primary Use Case | Synthesis of simple, often 3-substituted, azetidines from linear precursors. | Access to complex, densely functionalized azetidines.[12] | Synthesis of α-carbonylated N-sulfonylazetidines.[15] |
| Key Advantages | Straightforward concept; readily available starting materials. | High functional group tolerance; mild reaction conditions; excellent for building complexity.[2] | Novel transformation; provides uniquely functionalized products. |
| Key Limitations | Competition with pyrrolidine formation; can require harsh conditions or potent leaving groups.[6] | Requires specialized photochemical equipment; substrate scope can be catalyst-dependent. | Limited to specific pyrrolidinone precursors; multistep precursor synthesis. |
| Stereocontrol | Can be achieved using chiral precursors. | Diastereoselectivity is common; enantioselective variants are emerging.[17] | Can be diastereoselective depending on the base used.[14] |
| Typical Yields | Variable (50-90%) | Good to Excellent (70-99%)[18] | Good (60-85%)[16] |
| Scalability | Generally scalable. | Can be challenging, but flow chemistry setups are improving scalability.[19][20] | Demonstrated on a laboratory scale. |
Conclusion
The field of azetidine synthesis has evolved significantly, moving from classical cyclization methods to powerful and elegant photochemical and rearrangement strategies. While intramolecular cyclizations remain a workhorse for certain targets, the advent of visible-light-mediated aza Paternò–Büchi reactions has opened the door to previously inaccessible chemical space, allowing for the rapid construction of complex and densely functionalized azetidine cores under remarkably mild conditions.[2][18] Concurrently, novel strategies like the ring contraction of pyrrolidinones provide access to unique building blocks that would be difficult to obtain otherwise.[2] For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each approach is paramount for the strategic and efficient incorporation of this valuable heterocyclic motif into next-generation therapeutics.
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Kim, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6648-6652. Available at: [Link]
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Brown, A. R., & MacMillan, D. W. C. (2012). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Journal of the American Chemical Society, 134(38), 15772-15775. Available at: [Link]
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Jones, L. H. (2018). Photochemical Approaches to Azetidines. University of Nottingham ePrints. Available at: [Link]
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Organic Letters. (2023). Alkyl Azetidines Via Batch and Flow Photochemistry. Available at: [Link]
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Kaur, N. (2023). Synthesis of Azetidines from Imines by Cycloaddition Reactions. Elsevier. Available at: [Link]
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Leonori, D., & Procter, D. J. (2021). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 13(10), 969-976. Available at: [Link]
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Degennaro, L., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari Aldo Moro Institutional Research Repository. Available at: [Link]
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Becker, M. R., et al. (2019). Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. ChemRxiv. Available at: [Link]
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Organic Letters. (2022). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Available at: [Link]
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Jacobsen, E. N., et al. (2019). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 141(4), 1845-1853. Available at: [Link]
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Ombito, J. O., et al. (2023). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2023(1), 1-40. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Azetidin-3-yl Acetate Hydrochloride
This document provides a detailed, step-by-step protocol for the safe handling and disposal of Azetidin-3-yl acetate hydrochloride. As a specialized reagent in research and development, understanding its chemical nature is paramount to ensuring personnel safety and environmental compliance. This guide moves beyond mere procedural lists to explain the rationale behind each step, grounding every recommendation in established safety principles and regulatory standards.
Foundational Principle: Hazard-Informed Disposal
The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a reliable hazard profile can be constructed by examining its structural components: the azetidine ring, the acetate ester, and the hydrochloride salt.
-
Azetidine Moiety : The core azetidine ring is a cyclic amine. Related azetidine compounds are classified as highly flammable and capable of causing severe skin burns and eye damage[1][2][3].
-
Hydrochloride Salt : This indicates the compound is the salt of a secondary amine and hydrochloric acid. Amine hydrochlorides can release corrosive hydrogen chloride gas upon thermal decomposition[4][5]. As an acidic salt, it is incompatible with strong bases.
-
General Classification : Based on analogous compounds like Azetidine hydrochloride, this substance is expected to be a skin, eye, and respiratory irritant[4][6].
Given these characteristics, This compound must be treated as a hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash[7][8].
| Hazard Class | Anticipated GHS Hazard Statement | Rationale / Reference Compound |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on Azetidine hydrochloride[4][6] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Based on Azetidine hydrochloride[4][6] |
| Target Organ Toxicity | H335: May cause respiratory irritation | Based on Azetidine hydrochloride[4][6] |
| Acute Toxicity | H302: Harmful if swallowed | Based on Azetidin-3-ol hydrochloride[9] |
| Combustion Hazards | May emit toxic fumes (NOx, COx, HCl) | Common for nitrogenous and chlorinated organics[4][10] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the mandatory steps for safely managing this compound waste from the point of generation to its final collection.
Immediate Personal Protection
Before handling the waste material, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate the risks of exposure.
| Protection Area | Required PPE Specification | Justification |
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash risk. | Protects against potential splashes and airborne dust causing serious eye irritation[6][9]. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult a glove compatibility chart for the specific solvent used, if any. | Prevents skin contact, which can cause irritation and burns[1][4]. |
| Body | A standard laboratory coat. | Protects against incidental contact and contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area, such as a certified chemical fume hood. | Avoids inhalation of dust or vapors, which may cause respiratory tract irritation[4][9]. |
Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions within the waste stream[11].
Step 1: Designate a Waste Container. Select a container made of a compatible material, such as High-Density Polyethylene (HDPE)[12]. The original product container is often the best choice for its tested compatibility[13]. Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-top cap[11][13].
Step 2: Characterize and Segregate the Waste. This waste stream should be classified as "Acidic Organic Chemical Waste." It is crucial to prevent mixing with incompatible materials.
Caption: Chemical incompatibility diagram for this compound waste.
Step 3: Label the Container. Properly label the waste container before adding any waste. The label must include:
-
The words "HAZARDOUS WASTE" [12].
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
An accurate list of all components and their approximate percentages, including any solvents[11].
-
The relevant hazard pictograms (e.g., irritant, corrosive).
-
The date when the first drop of waste was added to the container.
Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[11][12].
-
Location : The SAA must be in the same room where the waste is generated.
-
Containment : Keep the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Closure : The container must be securely capped at all times, except when actively adding waste[11][13]. This prevents the release of vapors and protects against spills.
-
Inspection : The SAA should be inspected weekly for any signs of leakage or container degradation[11].
Arranging for Final Disposal
Once the waste container is full or has been in the SAA for up to one year (whichever comes first), it must be removed for disposal[12].
Step 1: Contact EH&S. Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup[12]. Step 2: Prepare for Transport. Ensure the container is clean on the outside, properly labeled, and securely capped. Step 3: Documentation. Complete any required waste pickup forms or manifests provided by your EH&S department. Maintain records of all hazardous waste disposal as required by institutional and federal regulations[8].
Decontamination & Spill Management Protocol
Accidents can happen. A clear, pre-defined plan for decontamination and spill response is essential.
Decontamination of "Empty" Containers and Glassware
An "empty" container that held this compound is not considered regular trash. It must be decontaminated first.
Step 1: Triple Rinse. Rinse the container or glassware three times with a suitable solvent (e.g., water, followed by ethanol or acetone). Step 2: Collect Rinsate. The first rinse is considered acutely hazardous. All rinsate must be collected and disposed of as hazardous chemical waste in your designated "Acidic Organic Chemical Waste" container[13]. Step 3: Deface and Dispose. Once triple-rinsed, deface or remove the original chemical label and dispose of the container according to your institution's guidelines for decontaminated lab glass or plastic[13].
Spill Response
Step 1: Evacuate and Alert. If a spill occurs, alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EH&S immediately. Step 2: Control the Source. If safe to do so, stop the source of the spill. Step 3: Absorb the Spill. Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels for large spills. Step 4: Collect Debris. Carefully sweep or scoop the absorbed material and any broken glass into a designated, compatible container for hazardous waste[6][14]. Step 5: Label and Dispose. Label the container as "Spill Debris containing this compound" and manage it as hazardous waste for EH&S pickup. Step 6: Decontaminate the Area. Clean the spill area with a suitable solvent and cleaning agent. Collect this cleaning material as hazardous waste.
Disposal Decision Workflow
This flowchart provides a logical path for managing all forms of waste related to this compound.
Caption: Decision workflow for handling this compound waste.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling Azetidin-3-yl Acetate Hydrochloride
For professionals engaged in the dynamic field of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Azetidin-3-yl acetate hydrochloride, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to empower researchers with the knowledge to make informed decisions.
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its structural components—an azetidine ring and an acetate group—and data from closely related analogs like Azetidin-3-ol hydrochloride allow for a robust hazard assessment.[1][2] Analogs of this compound are known to cause skin irritation, serious eye damage, and respiratory irritation.[1][3][4][5] Therefore, it is prudent to handle this compound as a hazardous substance, adopting a comprehensive safety protocol.
Hazard Assessment and Risk Mitigation
This compound is a solid, and as such, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure, particularly through contaminated hands.[3] The hydrochloride salt form may also contribute to its irritant properties.
Core Principles of Protection:
-
Containment: Whenever possible, handle the compound in a contained environment, such as a chemical fume hood or a glove box, to minimize the release of dust and vapors.
-
Ventilation: Ensure adequate ventilation to control airborne concentrations.[1][3][6]
-
Personal Protection: Utilize appropriate PPE as the final barrier between you and the chemical.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure, the quantity of the substance being handled, and the potential for exposure.
Table 1: Recommended PPE for Handling this compound
| Level of Risk | Task Example | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low | Small-scale weighing (<1g) in a fume hood | Chemical-resistant nitrile or neoprene gloves.[7][8] | Safety glasses with side shields. | Standard lab coat. | Not typically required if handled in a certified fume hood. |
| Moderate | Solution preparation, larger-scale weighing (1-10g) | Double-gloving with nitrile or neoprene gloves. | Chemical safety goggles. A face shield is recommended if there is a splash hazard.[7][8] | Chemical-resistant lab coat or apron over a standard lab coat. | A NIOSH-approved respirator with particulate filters may be necessary if not handled in a fume hood.[7] |
| High | Large-scale synthesis (>10g), potential for aerosol generation | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). Change outer gloves frequently. | Chemical safety goggles and a full-face shield.[8] | Chemical-resistant suit or gown. | A NIOSH-approved respirator with appropriate cartridges is mandatory.[7] |
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
